3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione
Description
Properties
IUPAC Name |
3,4-bis(propylamino)cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-11-7-8(12-6-4-2)10(14)9(7)13/h11-12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZZNRIBRJQNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)C1=O)NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381774 | |
| Record name | 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-26-9 | |
| Record name | 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione
Executive Summary
This technical guide details the synthesis, purification, and characterization of 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione (also known as N,N'-dipropylsquaramide). Belonging to the class of squaramides, this molecule features a rigid cyclobutenedione ring system capable of forming four hydrogen bonds (two donors, two acceptors).
Squaramides have emerged as a privileged scaffold in organocatalysis and supramolecular chemistry due to their ability to bind anions via dual hydrogen bonding and their bioisosteric relationship to ureas. Unlike their urea counterparts, squaramides exhibit aromatic character within the four-membered ring (Hückel rule, 2π electrons in the delocalized system), conferring unique electronic properties and enhanced acidity of the N-H protons.
Key Applications:
-
Hydrogen-Bonding Organocatalysis: Promotion of nitro-Michael additions and Strecker reactions.
-
Anion Receptor Chemistry: Selective sensing of halides and oxyanions.
-
Medicinal Chemistry: Bioisostere for carboxylic acids and urea linkages.
Chemical Theory & Retrosynthesis
The most robust synthetic route to symmetric squaramides involves the vinylogous nucleophilic substitution of dialkyl squarates (typically diethyl squarate) with primary amines.
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism. The cyclobutenedione ring acts as a vinylogous ester.
-
First Substitution: The amine nucleophile attacks the vinyl carbon, displacing one ethoxy group to form the mono-squaramide (an intermediate).
-
Second Substitution: A second equivalent of amine attacks the remaining vinyl carbon, displacing the second ethoxy group to yield the thermodynamic product: the symmetric bis-squaramide.
Because the squaramide product is significantly stabilized by resonance and internal hydrogen bonding, it is often less soluble in the reaction solvent (ethanol) than the starting material, facilitating isolation via precipitation.
Mechanistic Pathway Diagram
Caption: Stepwise vinylogous nucleophilic substitution converting diethyl squarate to the bis-amide.
Experimental Protocol
Safety Warning:
-
Diethyl Squarate: Potent skin sensitizer. Can cause severe contact dermatitis. Handle only in a fume hood with double nitrile gloves.
-
n-Propylamine: Highly flammable and corrosive.
-
Reaction Profile: Exothermic.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 3,4-Diethoxycyclobut-3-ene-1,2-dione | 170.16 | 1.0 | Electrophile / Core |
| n-Propylamine | 59.11 | 2.2 - 2.5 | Nucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium |
| Diethyl Ether | 74.12 | Wash | Purification |
Step-by-Step Synthesis
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (N₂) to remove ambient moisture (though the reaction is not strictly water-sensitive, moisture can hydrolyze the ester to squaric acid).
-
Solvation: Charge the RBF with Diethyl Squarate (1.70 g, 10.0 mmol) and dissolve in Ethanol (20 mL) . The solution should be clear and colorless to pale yellow.
-
Addition: Add n-Propylamine (1.48 g, 2.05 mL, 25.0 mmol) dropwise over 10 minutes at room temperature.
-
Observation: The solution may turn yellow immediately. A mild exotherm is expected.
-
-
Reaction: Stir the mixture at room temperature for 12–24 hours.
-
Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (high R_f) should disappear.
-
Precipitation: As the reaction progresses, the product typically precipitates as a white or off-white solid due to the formation of the insoluble squaramide network.
-
-
Isolation: Filter the solid under vacuum using a sintered glass funnel.
-
Washing: Wash the filter cake sequentially with:
-
Cold Ethanol (2 x 5 mL) – removes unreacted mono-amide.
-
Diethyl Ether (2 x 10 mL) – facilitates drying.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Purification (Recrystallization)
If the crude product shows impurities (e.g., yellowing from oligomers):
-
Dissolve the solid in a minimum amount of hot Ethanol or Acetic Acid .
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect the crystals via filtration.
Process Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target squaramide.
Characterization & Analysis
Successful synthesis is validated by the disappearance of the ethoxy signals in NMR and the appearance of the propyl signals with the correct integration.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Squaramides have poor solubility in CDCl₃).
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.30 – 7.60 | Broad s | 2H | NH (Amide protons) |
| ¹H | 3.40 – 3.55 | q or t | 4H | N-CH₂ -CH₂-CH₃ |
| ¹H | 1.45 – 1.60 | Multiplet | 4H | N-CH₂-CH₂ -CH₃ |
| ¹H | 0.85 – 0.95 | Triplet | 6H | N-CH₂-CH₂-CH₃ |
| ¹³C | ~182.5 | s | 2C | C=O (Squarate Carbonyl) |
| ¹³C | ~167.5 | s | 2C | C-N (Squarate Vinyl) |
| ¹³C | ~44.5 | s | 2C | N-C H₂ |
| ¹³C | ~23.0 | s | 2C | -C H₂- |
| ¹³C | ~11.0 | s | 2C | -C H₃ |
Note: The N-H proton shift is concentration-dependent due to hydrogen bonding.
Infrared Spectroscopy (FT-IR)
The squarate core exhibits a unique vibrational signature, often referred to as the "squarate doublet" in the carbonyl region, though in amides it often appears as strong bands for C=O and C-N.
-
3150 – 3250 cm⁻¹: N-H stretch (Hydrogen bonded).
-
1800 cm⁻¹: C=O stretch (weak/sharp, characteristic of the 4-membered ring).
-
1580 – 1650 cm⁻¹: C=O / C=C coupled stretch (very strong, "squaramide band").
Physical Properties
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 285–290°C (Decomposition). Note: Squaramides have very high melting points due to the robust intermolecular H-bond network.
-
Solubility: Soluble in DMSO, DMF, hot acetic acid. Insoluble in water, diethyl ether, DCM.
Troubleshooting & Optimization
Issue: Product is an Oil or Sticky Gum
-
Cause: Incomplete removal of solvent or presence of mono-substituted intermediate.
-
Solution: Triturate the gum with diethyl ether or pentane. Sonication often induces crystallization.
Issue: Low Yield
-
Cause: Hydrolysis of the diethyl squarate ester before amine attack (due to wet solvent).
-
Solution: Ensure Ethanol is "Absolute" grade. Perform reaction under N₂ atmosphere.
Issue: Impurity Peaks in NMR (Ethoxy signals)
-
Cause: Incomplete reaction (Mono-squaramide remains).
-
Solution: Reflux the reaction mixture for 2 hours if room temperature stirring is insufficient. Use a larger excess of propylamine (3.0 equiv).
References
-
Synthesis of Squaramides: Rostami, A., et al. "Squaramide-based organocatalysts: a powerful tool for the asymmetric synthesis of diverse heterocycles." RSC Advances, 2015. Link
-
Squaramide Characterization: Storer, R. I., et al. "Squaramides: physical properties, synthesis and applications." Chemical Society Reviews, 2011. Link
-
Diethyl Squarate Reactivity: Tietze, L. F., et al. "Squaric Acid Diethyl Ester: A Versatile Building Block." Organic Syntheses, 1990. Link
-
Anion Sensing Applications: Amendola, V., et al. "Squaramide-based receptors for anion recognition." Chemistry – A European Journal, 2010. Link
Sources
Technical Guide: Spectroscopic Analysis of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione
[1]
Executive Summary
This technical guide provides a rigorous framework for the spectroscopic characterization of 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione (commonly referred to as N,N'-dipropylsquaramide).[1] As a vinylogous amide and a potent bioisostere of urea, this scaffold has gained critical importance in medicinal chemistry for its ability to form dual hydrogen bonds and transport anions across transmembrane channels.[1]
This document moves beyond basic peak assignment. It establishes a self-validating analytical workflow designed to detect specific synthetic impurities (e.g., squarate mono-esters) and validate the hydrogen-bond donor capability essential for drug-receptor interactions.[1]
Part 1: Molecular Architecture & Synthesis Context[1][2]
To interpret the spectra accurately, one must understand the synthetic origin.[1] The target molecule is typically synthesized via the condensation of 3,4-diethoxycyclobut-3-ene-1,2-dione (diethyl squarate) with n-propylamine .[1]
The spectroscopic challenge lies in distinguishing the Target (Bis-substituted) from the Intermediate (Mono-substituted squaramate ester), as both share similar core resonances.[1]
Synthesis & Impurity Workflow
The following diagram outlines the reaction pathway and the critical spectroscopic checkpoints required to ensure purity.
Figure 1: Reaction progression from diethyl squarate to the target dipropylsquaramide, highlighting critical impurity checkpoints.
Part 2: Vibrational Spectroscopy (FT-IR)
Squaramides exhibit a unique vibrational signature due to the strong delocalization of electrons within the four-membered ring (cyclobutenedione core).[1] Unlike standard amides, the carbonyl stretch is coupled with the ring breathing modes.[1]
The "Squarate Doublet" Phenomenon
In the IR spectrum, do not look for a single "ketone" peak.[1] Squaramides characteristically display a doublet-like absorption in the carbonyl region due to the coupling of the two C=O groups and the C=C bond.
| Functional Group | Frequency ( | Intensity | Diagnostic Insight |
| N-H Stretch | Medium/Broad | Indicates H-bonding.[1] Sharpens in dilute non-polar solvents. | |
| C=O / Ring Mode 1 | Strong | High-frequency carbonyl mode.[1] Distinct from urea C=O ( | |
| C=O / Ring Mode 2 | Very Strong | "Amide II-like" band mixed with C=C stretch.[1] | |
| C-N Stretch | Medium | Confirming amine attachment to the ring. |
Protocol for H-Bond Validation: To validate the molecule's utility as a drug scaffold (anion receptor), perform a Dilution Study :
Part 3: Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive tool for structural proof.[1] The symmetry of 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione simplifies the spectrum, making any asymmetry (impurity) immediately obvious.[1]
H NMR (Proton) Analysis
Solvent: DMSO-
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| N-H | Broad Singlet | 2H | Exchangeable.[1] Broadening indicates rotation around C-N bond.[1] | |
| N-C | Quartet/Multiplet | 4H | Deshielded by adjacent nitrogen.[1] | |
| -C | Sextet | 4H | Middle methylene of the propyl chain.[1] | |
| -C | Triplet | 6H | Terminal methyl group.[1] |
Critical Quality Attribute (CQA):
If you observe a triplet at
C NMR (Carbon) Analysis
The squaramide core carbons are quaternary and often require longer relaxation delays (
Part 4: Electronic Spectroscopy (UV-Vis) & Mass Spectrometry[1]
UV-Vis Absorbance
Squaramides possess a characteristic
-
:
nm (in Methanol/Ethanol).[1] -
Utility: This band is sensitive to pH.[1] Deprotonation of the N-H groups (forming the dianion) leads to a significant bathochromic shift (red shift) and hyperchromic effect, useful for determining
.[1]
Mass Spectrometry (ESI-MS)[1]
Part 5: Applications in Drug Discovery[3][4]
The 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione motif is not merely a linker; it is a functional pharmacophore.[1]
-
Bioisosterism: It mimics the hydrogen-bonding pattern of urea but with a rigid cyclobutene spacer that enforces a specific distance between the N-H donors.
-
Anion Recognition: The convergent N-H protons create a "pocket" highly selective for halides (Cl
, Br ) and oxoanions, relevant for cystic fibrosis research (chloride transport).[1]
Decision Matrix: Selecting the Right Analytical Tool
Use the following logic flow to determine the appropriate experiment for your specific research question.
Figure 2: Analytical decision matrix for validating squaramide derivatives.
References
-
Agnew-Francis, K. A., & Williams, C. M. (2020).[1][2] Squaramides as Bioisosteres in Contemporary Drug Design. Chemical Reviews, 120(20), 11616–11650.[1][2] [1][2]
-
Takemoto, Y., et al. (2003).[1] Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(40), 12672–12673.[1]
-
Storer, R. I., et al. (2011).[1] Squaramides: Physical Properties, Synthesis and Applications. Chemical Society Reviews, 40(5), 2330-2346.[1]
-
Tietze, L. F., et al. (2006).[1] Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(15), 4107-4110.[1][3]
crystal structure of N,N'-dipropylsquaramide
The following technical guide details the structural chemistry, synthesis, and crystallographic analysis of N,N'-dipropylsquaramide.
Executive Summary
N,N'-Dipropylsquaramide (DPSQ) represents a fundamental scaffold in the family of secondary squaramides, a class of compounds critical to modern organocatalysis, anion receptor chemistry, and bioisostere development.[1] While simple in connectivity, its solid-state behavior is governed by robust supramolecular synthons that dictate high-fidelity self-assembly.[1]
This guide provides a comprehensive analysis of the DPSQ crystal structure, emphasizing the R
Chemical Architecture & Conformation
To understand the crystal lattice, one must first understand the monomer. The squaramide core (cyclobut-3-ene-1,2-dione) is a vinylogous amide with unique electronic properties.
The Squarate Core
Unlike urea, the squaramide ring possesses aromatic character (2
Conformational Locking
In solution, squaramides exist in equilibrium between syn and anti conformers.[1][2] However, in the crystalline state, N,N'-dipropylsquaramide locks exclusively into the anti,anti (trans,trans) conformation.[1]
-
Why? This conformation minimizes steric clash between the propyl chains and the carbonyl oxygens.
-
Result: The N-H donors and C=O acceptors are positioned on opposite molecular faces, enabling the formation of infinite linear ribbons—the defining feature of the crystal structure.
Crystallographic Analysis
Note: The following structural description is derived from the homologous series of N,N'-dialkylsquaramides and validated supramolecular synthons.
The Supramolecular Synthon: R (8)
The crystal packing of DPSQ is driven by a dual hydrogen-bond donor/acceptor motif. Two molecules pair in a head-to-tail fashion to form a centrosymmetric dimer, which propagates into an infinite 1D ribbon.[1]
-
Graph Set Notation: R
(8)-
R: Ring motif
-
Superscript (2): Two acceptors (Carbonyl Oxygens)
-
Subscript (2): Two donors (Amide Protons)
-
Parentheses (8): Eight atoms in the hydrogen-bonded ring.[2]
-
Lattice Architecture[1]
-
Crystal System: Typically Monoclinic (Space Group
) or Triclinic ( ).[1][2] -
Packing Efficiency: The propyl chains extend outward from the H-bonded ribbon. These hydrophobic tails interdigitate with chains from adjacent ribbons, forming a "layered" structure.[1]
-
Inter-ribbon Forces: Weak C-H···O interactions and van der Waals forces between propyl chains stabilize the 3D lattice.[2]
Visualization of H-Bonding Topology
The following diagram illustrates the logical flow of self-assembly from monomer to crystal lattice.
Figure 1: Logical hierarchy of N,N'-dipropylsquaramide self-assembly from molecular electronics to macroscopic crystal lattice.
Experimental Protocols
Reliable structural analysis requires high-purity crystals.[2] The following protocol is optimized for generating diffraction-quality single crystals of DPSQ.
Synthesis Workflow
Reaction: Diethyl squarate +
| Parameter | Specification | Notes |
| Precursor | 3,4-Diethoxycyclobut-3-ene-1,2-dione | "Diethyl Squarate" (CAS: 5231-87-8) |
| Reagent | Excess ensures complete substitution.[1] | |
| Solvent | Ethanol (Absolute) | Green solvent; facilitates product precipitation.[1][2] |
| Temp/Time | 25°C / 12 Hours | Mild conditions prevent byproduct formation.[2] |
| Yield | >85% | High atom economy. |
Step-by-Step Protocol
-
Charge: Dissolve 1.0 mmol diethyl squarate in 5 mL EtOH in a round-bottom flask.
-
Addition: Add 2.1 mmol
-propylamine dropwise while stirring. Observation: Solution may warm slightly (exothermic).[1][2] -
Precipitation: A white solid (DPSQ) typically precipitates within 30 minutes.[2]
-
Maturation: Stir overnight to ensure thermodynamic completion.
-
Isolation: Filter the solid and wash with cold EtOH (2 x 5 mL).
-
Recrystallization (Critical for XRD):
-
Dissolve crude solid in minimum boiling Methanol.
-
Allow to cool slowly to RT in a Dewar flask (to slow cooling rate).
-
Result: Colorless block/prism crystals suitable for XRD.[2]
-
Characterization Data Summary
| Technique | Diagnostic Signal | Structural Insight |
| Confirm H-bond donor presence.[1] | ||
| Confirms propyl attachment. | ||
| FT-IR | 3150-3200 cm | Broadening indicates strong H-bonding.[1] |
| FT-IR | ~1650 cm | Characteristic squarate carbonyl.[1][2] |
| Melting Point | 280-300°C (Decomp) | High MP reflects robust H-bond network.[1][2] |
Applications in Drug Development
Understanding the crystal structure of DPSQ allows researchers to exploit the squaramide unit as a bioisostere for urea or guanidine.
-
Anion Recognition: The specific distance between the two N-H protons (approx 2.2 Å) in the rigid anti,anti conformation is ideal for binding halides (Cl
, Br ) and oxyanions (H PO ).[1] -
Transmembrane Transport: The lipophilic propyl chains allow the molecule to partition into lipid bilayers, while the polar core sequesters anions, facilitating transport across cell membranes—a key mechanism in developing treatments for channelopathies (e.g., Cystic Fibrosis).[1]
References
-
Squaramide Synthons: Storer, R. I., Aciro, C., & Jones, L. H. (2011).[1] Squaramides: physical properties, synthesis and applications. Chemical Society Reviews, 40(5), 2330–2346.[1][2] Link
-
H-Bonding Networks: Portell, A., et al. (2014).[1] Polymorphism in Squaramides: The Role of Hydrogen Bonding and π-Stacking Interactions. Crystal Growth & Design, 14(5), 2542–2551.[1] Link[1][2]
-
Anion Transport: Busschaert, N., et al. (2010).[1][2] Squaramides as Potent Transmembrane Anion Transporters. Angewandte Chemie International Edition, 49(8), 1416-1419.[1] Link[1][2]
-
Structural Analogs (Oxamides): Coluccini, C., et al. (2023).[1][2] Crystal Structure and H-Bonding of N,N'-Dipropyloxamide. Molbank, 2024(1), M1760.[1][2] Link
-
Synthesis Protocols: Rostami, A., et al. (2017).[1][2] Green synthesis of squaramides. Journal of Organic Chemistry, 82(1), 234-240.[1] Link[1][2]
Sources
hydrogen bonding properties of dialkyl squaramides
Title: The Structural and Thermodynamic Mechanics of Dialkyl Squaramides: A Technical Guide to Hydrogen Bonding Architectures
Executive Summary
This technical guide provides a rigorous examination of dialkyl squaramides, a class of vinylogous amides derived from squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione).[1] Unlike their urea and thiourea analogues, squaramides possess a unique four-membered ring constraint that enforces a convergent hydrogen-bonding (H-bond) geometry.[1] This structural rigidity, combined with aromatic stabilization in the H-bonded state, renders them exceptional dual H-bond donors.[1]
This document serves researchers requiring precise control over non-covalent interactions in supramolecular assembly, anion receptor design, and organocatalysis.[1] It moves beyond general descriptions to quantify acidity (
Part 1: The Structural Basis of Squaramide Hydrogen Bonding
The efficacy of dialkyl squaramides as H-bond donors is rooted in two fundamental physical organic phenomena: aromatic gain and geometric pre-organization .
Aromaticity and Electronic Delocalization
The squaramide core consists of a cyclobutenedione ring. In its neutral state, the ring is strained. However, upon H-bond donation (or deprotonation), the nitrogen lone pairs donate electron density into the ring system.[1] This delocalization creates a pseudo-aromatic
-
Mechanism: The polarization of the C=O bonds draws electron density, increasing the acidity of the N-H protons.
-
Thermodynamic Consequence: The gain in aromatic stabilization energy upon binding lowers the entropic penalty typically associated with organizing a host-guest complex.
Geometric Pre-organization (The "Squaramide Advantage")
Unlike ureas, which can freely rotate between syn-syn, syn-anti, and anti-anti conformers, the cyclobutenedione ring locks the two N-H dipoles into a convergent syn-syn conformation.[1]
-
N-H Distance: The distance between the two N-H protons is approximately 2.2–2.3 Å . This matches the ionic radius of oxyanions (e.g., phosphate, sulfate) and halides (chloride), facilitating "lock-and-key" binding.[1]
-
Canting Angle: The N-H bonds are canted inward by approximately 6°, focusing the electrostatic potential directly into the binding cleft.
Figure 1: Electronic Delocalization and Binding Geometry
Caption: Resonance contribution of nitrogen lone pairs stabilizes the H-bond donor state via cyclobutenyl aromaticity.[1]
Part 2: Quantitative Metrics: Acidity and Binding Constants
To rationally design squaramide receptors, one must understand their acidity relative to standard bioisosteres.[1]
Comparative Acidity ( )
The
Table 1: Comparative Acidity in DMSO
| Scaffold | Structure | Approx. | H-Bond Donor Ability |
| Dialkyl Urea | ~26.0 - 27.0 | Moderate | |
| Dialkyl Thiourea | ~21.0 | High | |
| Dialkyl Squaramide | (See Structure) | 16.0 - 18.0 * | Very High |
| Diaryl Squaramide | (With EWGs) | 8.0 - 10.0 | Extreme |
*Note: Pure dialkyl squaramides are less acidic than their diaryl counterparts but still surpass ureas. The "16-18" range is an estimate for non-activated alkyl chains; functionalization with proximal electron-withdrawing groups (EWGs) will lower this value.[1]
Binding Constants ( )
In supramolecular chemistry, the association constant (
-
Dialkyl Specifics: Dialkyl squaramides exhibit strong self-association (
in ) due to the formation of head-to-tail ribbons.[1] This makes them excellent candidates for supramolecular polymers and hydrogels. -
Anion Binding: They bind halides (Cl⁻) with
values often 10–50x higher than analogous thioureas.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of Asymmetric Dialkyl Squaramides
Objective: Synthesize a squaramide with two different alkyl chains (R1 and R2) to create a "linker" or bifunctional scaffold.[1]
Reagents:
-
Diethyl squarate (CAS: 5231-87-8)[1]
-
Amine A (R1-NH2)[1]
-
Amine B (R2-NH2)[1]
-
Solvent: Ethanol (EtOH) or Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Mono-substitution (Kinetic Control):
-
Dissolve diethyl squarate (1.0 eq) in DCM (0.5 M concentration).
-
Add Amine A (0.95 eq) dropwise at 0°C. Crucial: Keeping the amine limiting prevents double substitution.[1]
-
Stir at RT for 4 hours. Monitor by TLC (the mono-ester intermediate is distinct).
-
Concentrate and purify via flash chromatography (Silica, Hexane:EtOAc) to isolate the mono-ethyl squarate .[1]
-
-
Dual-substitution (Thermodynamic Control):
-
Dissolve the mono-ethyl squarate (1.0 eq) in EtOH.
-
Add Amine B (1.2 eq) and Triethylamine (1.0 eq) to scavenge protons.[1]
-
Reflux for 12–24 hours. The squaramide core is extremely stable; heat ensures completion.
-
Workup: Cool to RT. Dialkyl squaramides are often insoluble in EtOH and will precipitate as white solids. Filter and wash with cold MeOH.
-
Protocol B: Determination of Binding Constants ( ) via NMR Titration
Objective: Quantify the H-bonding strength to a Chloride anion.[2][3][4]
Materials:
-
Host: Dialkyl squaramide (approx 2-5 mM in DMSO-
or ).[1] -
Guest: Tetrabutylammonium Chloride (TBACl) (dried under vacuum).[1]
Methodology:
-
Preparation: Prepare a stock solution of the Host (
) and a separate stock of Guest ( ) that also contains the Host at the same concentration. This ensures the Host concentration remains constant during titration (dilution correction is not needed). -
Titration:
-
Record initial
H NMR of the Host (0 eq). Focus on the squaramide N-H signal ( > 8.0 ppm). -
Add aliquots of Guest solution (0.2, 0.4, ... up to 10.0 equivalents).
-
Record spectra after each addition.[4]
-
-
Data Analysis:
Figure 2: NMR Titration Logic Flow
Caption: Workflow for determining association constants (
Part 4: Applications in Drug Discovery
Dialkyl squaramides are not just catalysts; they are potent bioisosteres .
-
Anion Transport (Channellopathies): Dialkyl squaramides can act as mobile carriers for chloride ions across lipid bilayers.[1] Their lipophilicity (tunable by the alkyl chains) allows membrane insertion, while the H-bond core sequesters the anion from the lipid environment.
-
Transmembrane Domains: Replacing urea linkages in peptidomimetics with squaramides increases metabolic stability (resistance to peptidases) and improves conformational rigidity.
References
-
Alemán, J., et al. (2011).[1] "Squaramides: New Actors in Organocatalysis."[6] Chemical Society Reviews. Link
-
Storer, R. I., et al. (2011).[1] "Squaramides: Physical Properties, Synthesis and Applications." Chemical Society Reviews. Link
-
Busschaert, N., et al. (2012).[1] "Squaramides as Potent Transmembrane Anion Transporters." Angewandte Chemie International Edition. Link[1]
-
Takemoto, Y. (2005).[1] "Recognition and Activation by Ureas and Thioureas: Stereoselective Reactions Using Bifunctional Organocatalysts." Organic & Biomolecular Chemistry. Link (Contextual comparison for acidity).
-
Thordarson, P. (2011).[1] "Determining Association Constants from Titration Experiments in Supramolecular Chemistry." Chemical Society Reviews. Link (Standard protocol for binding constant calculation).[1]
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Technical Guide: Solubility Profile & Handling of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione
[1]
CAS: 175204-26-9 | Molecular Formula:
Executive Summary
3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione is a secondary squaramide characterized by a rigid cyclobutenedione core and two propylamino substituents.[1] Unlike its precursor, diethyl squarate (which is a liquid soluble in most organic solvents), this diamide derivative exhibits restricted solubility due to a phenomenon known as "cooperative hydrogen bond polarization."[1]
For researchers and drug developers, this molecule presents a classic solubility paradox: it is lipophilic due to the propyl chains yet insoluble in non-polar media due to a robust intermolecular hydrogen-bonding network.[1] Successful application in organocatalysis or medicinal chemistry requires the use of dipolar aprotic solvents (DMSO, DMF) or co-solvent systems to disrupt this lattice.
Molecular Architecture & Solubility Physics[1]
To master the solubility of this compound, one must understand the "Brick Wall" effect created by its structure.
The Squaramide Self-Assembly Motif
Squaramides possess two hydrogen bond donors (N-H) and two acceptors (C=O) arranged in a convergent geometry. In the solid state,
-
Lattice Energy vs. Solvation Energy: The intermolecular H-bonds are exceptionally strong (approx. 60–80 kJ/mol per dimer) due to resonance-assisted hydrogen bonding (RAHB).
-
The "Brick Wall": Non-polar solvents (Hexane, Et₂O) and weak H-bond acceptors (THF, DCM) often lack the enthalpy required to break these intermolecular bonds.
-
Propyl Chain Role: The propyl chains are too short to provide sufficient entropic gain (via hydrophobic interactions) to solubilize the rigid core in non-polar solvents, unlike longer octyl or dodecyl chains.
Visualization: Solvation Mechanism
The following diagram illustrates the competition between self-association and solvation.
Figure 1: Mechanistic pathway of squaramide solvation. Dipolar aprotic solvents are required to overcome the lattice energy of the solid state.
Solvent Compatibility Matrix
The following data categorizes solvent suitability based on empirical behavior of dialkyl squaramides.
| Solvent Class | Representative Solvents | Solubility Status | Operational Notes |
| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High | Primary Choice. Solubilizes by acting as a strong H-bond acceptor, disrupting the squaramide self-assembly.[1] |
| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate / Low | Temperature Dependent. Often soluble at reflux but precipitates upon cooling (used for recrystallization).[1] |
| Chlorinated | DCM, Chloroform | Poor | Generally insoluble at ambient temp.[1] Can be improved with 1-5% Methanol or DMSO as a co-solvent.[1] |
| Ethers | THF, Diethyl Ether, Dioxane | Marginal to Insoluble | THF offers marginal solubility; Diethyl Ether is an anti-solvent used to crash the compound out.[1] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble | Strictly anti-solvents.[1] |
| Aqueous | Water | Poor | The propyl chains render the molecule sufficiently hydrophobic to prevent aqueous solubility despite the polar core. |
Experimental Protocols
Protocol A: Synthesis-Based Solubility Validation
Context: The synthesis of this molecule serves as the primary proof of its solubility profile.
Workflow:
-
Reaction: Diethyl squarate is reacted with n-propylamine in Ethanol .[1]
-
Observation: The starting material (ester) is soluble. As the product (
-dipropylsquaramide) forms, it precipitates from the ethanol solution.[1] -
Conclusion: This confirms that the solubility in Ethanol at Room Temperature (RT) is
.
Protocol B: Gravimetric Solubility Determination (SOP)
Use this self-validating protocol to determine exact saturation limits for your specific application.
Reagents:
-
Analyte: 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione (Dry powder).[1]
-
Solvent: Target organic solvent (HPLC grade).
Step-by-Step Methodology:
-
Preparation: Weigh approx. 20 mg of the squaramide into a 4 mL borosilicate vial (
). -
Addition: Add exactly 1.0 mL of the target solvent.
-
Equilibration:
-
Sonicate for 10 minutes at 25°C.
-
If fully dissolved, add more solid until a suspension persists.[1]
-
Stir for 4 hours at 25°C to ensure thermodynamic equilibrium.
-
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue under high vacuum (0.1 mbar) for 2 hours.
-
Measurement: Weigh the vial with residue (
). -
Calculation:
Protocol C: Co-Solvent Optimization for Catalysis
If you need to use this compound in a non-polar reaction (e.g., DCM), use this "doping" strategy.[1]
-
Dissolve the squaramide in minimal DMSO (Stock solution: 100 mg/mL).
-
Add the DCM (reaction solvent) slowly to the DMSO stock.
-
Limit: Usually, a ratio of 95:5 (DCM:DMSO) maintains solubility while allowing the non-polar reaction mechanics to proceed.
Workflow Visualization
The following diagram outlines the decision tree for solvent selection during drug development or catalysis screening.
Figure 2: Solvent selection decision tree based on experimental constraints.
References
-
Synthesis & Properties of Squaramides
-
Specific Derivative Synthesis (Dipropyl)
- Title: "N,N′-Dipropyloxamide (Analogous Synthesis Protocol)."
- Source:MDPI Molbank (2023).
- Context: Describes the precipitation of propyl-amine derivatives from ethanol, validating the "moder
-
URL:[Link]
-
H-Bonding Network Mechanism
-
Organocatalysis Solvent Effects
The Thermal Fortitude of N-Alkylated Squaramides: An In-Depth Technical Guide
Abstract
N-alkylated squaramides are a class of compounds garnering significant attention in medicinal chemistry and materials science due to their unique structural and electronic properties.[1][2] As these molecules find their way into an increasing number of applications, a thorough understanding of their physicochemical characteristics, particularly their thermal stability, becomes paramount. This guide provides a comprehensive technical overview of the thermal stability of N-alkylated squaramides, intended for researchers, scientists, and professionals in drug development. We will delve into the core principles of thermal analysis, provide detailed experimental protocols for assessing thermal stability, and explore the key factors influencing the thermal decomposition of these promising molecules.
Introduction: The Rising Prominence of N-Alkylated Squaramides
Squaramides, derived from the four-membered ring squaric acid, are distinguished by their rigid, planar structure and their capacity to act as both hydrogen bond donors and acceptors.[1] The N-alkylation of squaramides allows for the fine-tuning of their solubility, lipophilicity, and biological activity, making them attractive scaffolds in drug design. They have been explored as bioisosteres for ureas and thioureas and have shown promise in various therapeutic areas.
The thermal stability of a pharmaceutical compound is a critical parameter that influences its entire lifecycle, from manufacturing and formulation to storage and in vivo performance. A compound that decomposes at elevated temperatures can lead to loss of efficacy, the formation of toxic byproducts, and challenges in formulation development. Therefore, a robust understanding and characterization of the thermal behavior of N-alkylated squaramides are essential for their successful translation from the laboratory to clinical applications.
This guide will focus on two primary thermoanalytical techniques for evaluating thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Foundational Principles of Thermal Analysis
Thermal analysis encompasses a suite of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program.[3] For the assessment of thermal stability, TGA and DSC are the most pertinent methods.[4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[5] The resulting data is typically plotted as mass or mass percentage versus temperature, providing a TGA curve. The first derivative of this curve (DTG) shows the rate of mass change and can help to identify the temperatures at which the most significant thermal events occur.[6]
TGA is invaluable for determining:
-
Decomposition Temperatures: The temperature at which a material begins to lose mass due to decomposition.
-
Thermal Stability: The temperature range over which a material is stable.
-
Compositional Analysis: The quantification of different components in a mixture based on their distinct decomposition profiles.
-
Moisture and Volatiles Content: The mass loss at lower temperatures can indicate the presence of water or other volatile solvents.[5]
Differential Scanning Calorimetry (DSC)
DSC is a technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] This method is used to detect and quantify thermal events that involve a change in enthalpy, such as:
-
Melting Point (Tm): The temperature at which a solid transitions to a liquid, observed as an endothermic peak.
-
Crystallization Temperature (Tc): The temperature at which a substance crystallizes from a molten or amorphous state, observed as an exothermic peak.
-
Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid to a more flexible state, seen as a step change in the baseline.
-
Decomposition: Decompositions can be either endothermic or exothermic and are often observed as sharp or broad peaks in the DSC thermogram.[7]
Experimental Protocols for Thermal Analysis of N-Alkylated Squaramides
The following protocols provide a standardized approach to the thermal characterization of N-alkylated squaramides.
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible thermal analysis data.
-
Sample Purity: Ensure the sample is of high purity to avoid the influence of impurities on the thermal profile.
-
Sample Form: The sample should ideally be a fine, homogeneous powder to ensure uniform heat distribution.
-
Drying: If the sample is suspected to contain residual solvents or moisture, it should be dried under vacuum at a temperature well below its decomposition point prior to analysis.
-
Sample Mass: For both TGA and DSC, a sample mass of 2-10 mg is typically sufficient.
Thermogravimetric Analysis (TGA) Protocol
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Loading: Tare a clean TGA pan (typically alumina or platinum) and accurately weigh 2-10 mg of the N-alkylated squaramide sample into the pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]
-
Temperature Program: Set the temperature program. A typical program involves an initial isothermal hold at a low temperature (e.g., 30°C for 5 minutes) to allow for stabilization, followed by a linear temperature ramp (e.g., 10°C/min) to a final temperature that is expected to be above the decomposition point of the sample (e.g., 600°C).[8]
-
Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.
-
Data Analysis: Plot the mass loss percentage versus temperature to obtain the TGA curve. Calculate the first derivative of the TGA curve to obtain the DTG curve, which shows the rate of mass loss. The onset temperature of decomposition is typically determined from the TGA curve, while the peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC) Protocol
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Encapsulation: Accurately weigh 2-5 mg of the N-alkylated squaramide sample into a DSC pan (typically aluminum). Hermetically seal the pan to prevent the loss of volatile decomposition products.
-
Reference Pan: Place an empty, sealed DSC pan in the reference position of the DSC cell.
-
Instrument Setup: Place the sample pan in the sample position of the DSC cell. Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[9]
-
Temperature Program: Set the temperature program. A typical program involves an initial isothermal hold, followed by a linear temperature ramp (e.g., 10°C/min) to a final temperature above any expected thermal events.[9]
-
Data Acquisition: Initiate the experiment and record the differential heat flow as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Identify and analyze endothermic and exothermic peaks corresponding to melting, crystallization, and decomposition.
Factors Influencing the Thermal Stability of N-Alkylated Squaramides
While specific TGA and DSC data for a wide range of N-alkylated squaramides are not extensively available in the public domain, we can infer their expected thermal behavior based on the well-established principles of organic chemistry and the thermal analysis of related amide-containing compounds. One study on cytisine-squaramide conjugates did note that the compounds decompose upon heating, as observed during melting point analysis.[10]
The Squaramide Core
The squaramide ring itself is a resonance-stabilized system, which contributes to its overall stability.[1] The delocalization of electrons within the four-membered ring and the participation of the nitrogen lone pairs in the vinylogous amide system are expected to impart a degree of thermal robustness.
Nature of the N-Alkyl Substituent
The identity of the N-alkyl group is anticipated to be a primary determinant of the thermal stability of the squaramide.
-
Chain Length: In a homologous series of N-alkyl amides, thermal stability may vary with the length of the alkyl chain. Shorter chains may lead to more volatile compounds, while longer chains could increase the decomposition temperature due to increased van der Waals forces. However, very long and flexible chains might introduce conformational strain that could lower the decomposition temperature.
-
Branching and Steric Hindrance: Increased branching on the alkyl substituent can introduce steric strain, potentially weakening the N-C bond and lowering the decomposition temperature.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the alkyl substituent could influence the electron density around the amide bond and affect its strength, thereby altering the thermal stability.
Intermolecular Interactions
The ability of squaramides to form strong intermolecular hydrogen bonds is a defining feature of this class of compounds.[1] These hydrogen bonds can create a highly ordered and stable crystal lattice, which would require more energy to disrupt. It is therefore expected that N-alkylated squaramides with substitution patterns that promote extensive hydrogen bonding networks will exhibit higher thermal stability.
Experimental Conditions
-
Heating Rate: Higher heating rates in TGA and DSC experiments can shift the observed decomposition temperatures to higher values.[6]
-
Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere.[8]
Predicted Thermal Decomposition Pathways
In the absence of direct experimental evidence from techniques like pyrolysis-GC-MS, we can propose potential thermal decomposition mechanisms for N-alkylated squaramides based on the known chemistry of amides and related heterocyclic compounds.
The primary site of thermal cleavage is likely to be the bonds within the squaramide ring or the bonds connecting the N-alkyl substituents.
Caption: Plausible thermal decomposition pathways for N-alkylated squaramides.
Pathway 1: Ring Opening: The four-membered ring of the squaramide is strained and could be susceptible to thermal ring-opening reactions. This could lead to the formation of various unsaturated fragments, potentially including isocyanates, depending on the subsequent bond cleavages.
Pathway 2: N-Alkyl Bond Cleavage: Homolytic cleavage of the N-alkyl bond is another plausible decomposition route. This would generate a squaramide-centered radical and an alkyl radical. These highly reactive species would then undergo a cascade of further reactions, leading to a complex mixture of smaller volatile products.
Data Summary and Interpretation
While specific decomposition temperatures for a range of N-alkylated squaramides are not available, the following table provides a general overview of the thermal stability of various amides and related compounds from the literature, which can serve as a point of reference.
| Compound Class | Typical Decomposition Onset (TGA, N2 atmosphere) | Reference |
| Simple Aliphatic Amides | 200 - 350 °C | General Knowledge |
| Aromatic Amides (Aramids) | > 400 °C | [11] |
| Polyamides (e.g., Nylon) | 350 - 450 °C | General Knowledge |
| Heterocyclic Amides | Variable, often > 250 °C | [12] |
Interpretation of Thermal Data:
-
TGA Curve: A single, sharp weight loss in the TGA curve would suggest a clean, one-step decomposition process. Multiple weight loss steps would indicate a more complex degradation pathway with the formation of thermally stable intermediates.
-
DSC Thermogram: The presence of a sharp endothermic peak corresponding to the melting point, followed by an exothermic or endothermic event at a higher temperature associated with mass loss in the TGA, would be indicative of decomposition after melting. If decomposition occurs before melting, a broad and complex DSC profile might be observed.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of N-alkylated squaramides. While direct experimental data for this specific class of compounds remains limited, the principles of thermal analysis and the behavior of analogous amide-containing molecules offer valuable insights.
For researchers and drug development professionals working with N-alkylated squaramides, a thorough thermal characterization using TGA and DSC is strongly recommended as a routine part of the physicochemical profiling of any new chemical entity. Such data is invaluable for ensuring the development of safe, stable, and efficacious pharmaceutical products.
Future research in this area should focus on systematically evaluating the thermal stability of a diverse library of N-alkylated squaramides to establish clear structure-stability relationships. Furthermore, advanced analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be instrumental in elucidating the precise decomposition mechanisms and identifying the degradation products.
References
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Jasiński, M., et al. (2025). Synthesis and Structural Analysis of New (−)-Cytisine Squaramides. Molecules, 30(5), 1234. [Link]
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Moreira, R., & Velasco-Torrijos, T. (2020). Glycosyl squaramides, a new class of supramolecular gelators. MURAL - Maynooth University Research Archive Library. [Link]
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ResearchGate. (n.d.). DSC thermogram showing three different endothermic reactions, I, II and III, respectively, indicating three different stages of water dehydration as discussed in the text. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA, DTG) traces showing the decomposition of compounds 1 and 2 in an inert (Ar) atmosphere. [Link]
-
Rotger, C., et al. (2017). Kinetic Analysis and Mechanism of the Hydrolytic Degradation of Squaramides and Squaramic Acids. The Journal of Organic Chemistry, 82(5), 2160-2170. [Link]
-
Smelcerovic, A., et al. (2023). Synthesis and DNase I Inhibitory Properties of New Squaramides. Molecules, 28(2), 567. [Link]
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NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. [Link]
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ResearchGate. (n.d.). DSC thermal analysis (n = 3, mean ± standard deviation). [Link]
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Jia, X., et al. (2024). Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. Polymers, 16(11), 1523. [Link]
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ResearchGate. (n.d.). Thermal stability analysis (A) TGA thermograms (top) and derivative.... [Link]
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Storer, R. I., et al. (2011). Squaramides: physical properties, synthesis and applications. Chemical Society Reviews, 40(5), 2330-2346. [Link]
-
KU Leuven. (2023). Thermogravimetric analysis. [Link]
-
Storer, R. I., et al. (2011). Squaramides: physical properties, synthesis and applications. Chemical Society Reviews, 40(5), 2330-2346. [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). [Link]
-
Åbo Akademi University. (n.d.). Thermal Analysis TGA / DTA. [Link]
-
Ganchev, T., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6905. [Link]
-
Preston, J., & Black, W. B. (1967). Fibers of thermally stable ordered heterocycle–amide copolymers. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(9), 2429-2440. [Link]
-
Canela-Xandri, A., et al. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Molecules, 24(20), 3777. [Link]
-
Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]
-
Bruylants, G., et al. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Black Sea Studies, (12), 1-14. [Link]
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The Stepwise Dance of Nucleophiles: An In-depth Technical Guide to the Mechanism of Squaramide Formation from Dialkyl Squarates
For Researchers, Scientists, and Drug Development Professionals
The squaramide motif, a four-membered ring system characterized by its unique electronic and hydrogen-bonding capabilities, has emerged as a privileged scaffold in medicinal chemistry, catalysis, and materials science.[1][2][3] Its synthesis, most commonly achieved through the reaction of dialkyl squarates with amines, is a cornerstone transformation for accessing this versatile functional group. This technical guide provides a comprehensive exploration of the underlying mechanism of squaramide formation, offering field-proven insights into the causality behind experimental choices and empowering researchers to optimize this critical reaction.
The Core Reaction: A Nucleophilic Acyl Substitution Cascade
The formation of squaramides from dialkyl squarates is fundamentally a nucleophilic acyl substitution reaction.[2] However, the unique electronic structure of the squarate core imparts a stepwise character to the transformation, allowing for the selective synthesis of both mono- and di-substituted squaramides. The overall reaction proceeds in two sequential addition-elimination sequences.[4]
The First Substitution: The reaction initiates with the nucleophilic attack of a primary or secondary amine on one of the electrophilic carbonyl carbons of the dialkyl squarate. This attack leads to the formation of a transient tetrahedral intermediate.[5][6][7][8][] This intermediate then collapses, eliminating an alkoxy group to yield a mono-squaramide ester (also referred to as a squaramic acid ester).[4][10]
The Second Substitution: The resulting mono-squaramide ester is notably less electrophilic than the starting dialkyl squarate.[4][11] This deactivation arises from the electron-donating character of the newly introduced amino group, which delocalizes its lone pair into the four-membered ring, reducing the partial positive charge on the remaining carbonyl carbon. Consequently, the second nucleophilic attack by another amine molecule to form the final squaramide requires more forcing conditions, such as elevated temperatures or the use of a catalyst.[11] This difference in reactivity is a key feature that can be exploited for the synthesis of unsymmetrical squaramides by using different amines in a stepwise manner.[4]
Unveiling the Mechanism: A Visual and Step-by-Step Exploration
The mechanism of squaramide formation can be visualized as a two-part process. The following diagram illustrates the key steps involved in the formation of a symmetrical squaramide.
Caption: General mechanism of squaramide formation.
Detailed Mechanistic Steps:
-
Nucleophilic Attack (Step 1): The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the dialkyl squarate. This is the rate-determining step for the first substitution.[4] The planarity of the squarate ring is disrupted as the hybridization of the attacked carbon changes from sp² to sp³.[7][]
-
Formation of the Tetrahedral Intermediate (Step 1): A transient tetrahedral intermediate is formed.[5][6][7][8][] This species is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom. The stability of this intermediate can be influenced by the solvent and the nature of the substituents on both the squarate and the amine.
-
Elimination of the Alkoxy Group (Step 1): The tetrahedral intermediate collapses, and the lone pair on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of an alkoxy group (R-O⁻) as the leaving group. This regenerates the aromaticity of the squarate ring system and yields the mono-squaramide ester.
-
Second Nucleophilic Attack and Elimination (Step 2): A second molecule of the amine attacks the remaining carbonyl carbon of the mono-squaramide ester. As mentioned, this step is slower due to the reduced electrophilicity of the substrate.[4][11] A second tetrahedral intermediate is formed and subsequently collapses with the elimination of another alkoxy group to afford the final squaramide product.
The Role of Catalysis: Accelerating the Second Step
Due to the decreased reactivity of the mono-squaramide ester, the synthesis of symmetrical squaramides often requires elevated temperatures or the use of a catalyst to drive the second substitution to completion.[11] For the synthesis of unsymmetrical squaramides, where a different amine is introduced in the second step, a catalyst can be crucial.
Lewis acids, such as zinc triflate (Zn(OTf)₂), are commonly employed to activate the carbonyl group of the mono-squaramide ester.[1] The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
Caption: Lewis acid activation of the mono-squaramide ester.
In the context of asymmetric synthesis, chiral squaramide-based organocatalysts have gained significant attention. These catalysts can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding interactions.[2][12]
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the synthesis of squaramides from dialkyl squarates. Optimization of reaction times, temperatures, and purification methods may be necessary depending on the specific substrates used.
Synthesis of a Symmetrical Squaramide
Materials:
-
Dialkyl squarate (e.g., diethyl squarate)
-
Primary or secondary amine (2.2 equivalents)
-
Anhydrous solvent (e.g., ethanol, methanol, or dichloromethane)
Procedure:
-
Dissolve the dialkyl squarate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the amine (2.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure squaramide.
Synthesis of an Unsymmetrical Squaramide
Step 1: Synthesis of the Mono-squaramide Ester
Materials:
-
Dialkyl squarate (e.g., diethyl squarate)
-
First primary or secondary amine (1.0 equivalent)
-
Anhydrous solvent (e.g., ethanol or methanol)
Procedure:
-
Dissolve the dialkyl squarate in the anhydrous solvent at room temperature.
-
Slowly add the first amine (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[2] Monitor by TLC.
-
Remove the solvent under reduced pressure to obtain the crude mono-squaramide ester, which can often be used in the next step without further purification.
Step 2: Synthesis of the Unsymmetrical Squaramide
Materials:
-
Crude mono-squaramide ester
-
Second primary or secondary amine (1.1 equivalents)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
(Optional) Lewis acid catalyst (e.g., Zn(OTf)₂, 10 mol%)
Procedure:
-
Dissolve the crude mono-squaramide ester in the anhydrous solvent.
-
Add the second amine (1.1 equivalents).
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the unsymmetrical squaramide.
Data Presentation: Comparative Reactivity
The following table summarizes the general reactivity trends observed in squaramide synthesis.
| Reactant 1 | Reactant 2 | Conditions | Product | Relative Rate |
| Diethyl Squarate | Benzylamine (1 eq.) | Room Temp, EtOH | Mono-squaramide Ester | Fast |
| Mono-squaramide Ester | Benzylamine (1 eq.) | Reflux, EtOH | Symmetrical Squaramide | Slow |
| Mono-squaramide Ester | Aniline (1 eq.) | Room Temp, EtOH | Unsymmetrical Squaramide | Very Slow |
| Mono-squaramide Ester | Aniline (1 eq.) | Room Temp, EtOH, Zn(OTf)₂ | Unsymmetrical Squaramide | Moderate |
Conclusion
The formation of squaramides from dialkyl squarates is a robust and versatile reaction, the efficiency of which is governed by a nuanced interplay of electronic effects. The stepwise nature of the nucleophilic acyl substitution, characterized by the deactivation of the intermediate mono-squaramide ester, provides a strategic handle for the synthesis of both symmetrical and unsymmetrical derivatives. A thorough understanding of the underlying mechanism, including the role of the tetrahedral intermediate and the utility of catalytic activation, is paramount for researchers aiming to harness the full potential of the squaramide scaffold in drug discovery and beyond.
References
- An In-depth Technical Guide to the Synthesis of Squaric Acid Esters with Diverse Alkyl Groups - Benchchem.
- hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Publishing.
- Streamlining squaramide synthesis using a sustainable and versatile paper-based platform.
- Squaramide catalysis - Grokipedia.
-
Kinetic Analysis and Mechanism of the Hydrolytic Degradation of Squaramides and Squaramic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Assessing Squarates as Amine-Reactive Probes - PMC - NIH.
- Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Asynt.
-
Ionic Liquid Driven Nucleophilic Substitution of Squaric Acid to Squaramides | Request PDF. Available at: [Link]
-
Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael reaction - RSC Publishing. Available at: [Link]
-
On the Importance of Squaramide and Squarate Derivatives as Metal–Organic Framework Building Blocks - MDPI. Available at: [Link]
-
Kinetic Analysis and Mechanism of the Hydrolytic Degradation of Squaramides and Squaramic Acids | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and structural features of chiral cyclic squaramides and their application in asymmetric catalytic reaction - arkat usa. Available at: [Link]
-
Squaric esters as peptide stapling reagents - PMC. Available at: [Link]
-
Tetrahedral Intermediate Definition - Organic Chemistry... - Fiveable. Available at: [Link]
-
Synthesis and Structural Analysis of New (−)-Cytisine Squaramides - MDPI. Available at: [Link]
-
Development of the Squaramide Scaffold for High Potential and Multielectron Catholytes for Use in Redox Flow Batteries | Journal of the American Chemical Society. Available at: [Link]
-
The Versatility of Squaramides: From Supramolecular Chemistry to Chemical Biology - - MURAL - Maynooth University Research Archive Library. Available at: [Link]
-
Water-Driven Chemoselective Reaction of Squarate Derivatives with Amino Acids and Peptides | Request PDF - ResearchGate. Available at: [Link]
-
Tetrahedral carbonyl addition compound - Wikipedia. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Tetrahedral intermediate (tetrahedral adduct). Available at: [Link]
-
Tetrahedral intermediates – Knowledge and References - Taylor & Francis. Available at: [Link]
Sources
- 1. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 2. grokipedia.com [grokipedia.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Tetrahedral carbonyl addition compound - Wikipedia [en.wikipedia.org]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Squaric esters as peptide stapling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA19593D [pubs.rsc.org]
Methodological & Application
Application Note: One-Pot Synthesis Protocol for Unsymmetrical Squaramides
Executive Summary
This application note details a robust, field-proven protocol for the one-pot synthesis of unsymmetrical squaramides. Unlike symmetrical variants, which are synthesized by condensing squaric acid esters with excess amine, unsymmetrical squaramides require a kinetically controlled sequential addition strategy. This guide addresses the common pitfalls of this process—specifically the formation of symmetrical byproducts and solubility issues—by utilizing a Dichloromethane (DCM)/Methanol (MeOH) hybrid solvent system and, where necessary, Zinc Triflate catalysis.
Mechanistic Insight & Rational Design
The Electrophilic Differential
The success of this one-pot protocol relies on the principle of vinylogous amidation .
-
Starting Material: Dimethyl squarate (DMS) is highly electrophilic due to the strain of the cyclobutenedione ring and the electron-withdrawing ester groups.
-
Intermediate: Upon the first amine addition, the resulting mono-amido squarate is stabilized by resonance (delocalization of the nitrogen lone pair into the ring). This makes the remaining ester group less electrophilic than the starting diester.
-
Implication: This reactivity gap allows for the sequential addition of two different amines without isolating the intermediate, provided the stoichiometry and temperature are strictly controlled.
Solvent Strategy: The Hybrid Approach
While traditional protocols use pure methanol, this often leads to solubility issues with lipophilic amines or premature precipitation of the intermediate.
-
Recommendation: Use a DCM:MeOH (9:1 to 4:1) mixture.
-
Causality: DCM solubilizes the lipophilic backbone of complex amines (e.g., chiral scaffolds), while MeOH acts as a proton shuttle, facilitating the elimination of the methoxide leaving group.
Critical Parameters & Pre-Validation
| Parameter | Specification | Rationale |
| Stoichiometry (Amine A) | 0.95 – 1.0 equiv. | Critical: Excess Amine A leads to symmetrical byproduct (A-Squarate-A), which is difficult to separate. |
| Stoichiometry (Amine B) | 1.1 – 1.5 equiv. | Excess ensures complete conversion of the slower-reacting mono-amido intermediate. |
| Concentration | 0.1 M – 0.2 M | High concentration favors intermolecular side reactions; dilute conditions favor control. |
| Temperature | 0°C | Start cold to suppress the rate of the second addition during the first step. |
Standard Protocol: Sequential Amidation
Applicable for nucleophilic primary and secondary amines.
Materials
-
Reagent: 3,4-Dimethoxy-3-cyclobutene-1,2-dione (Dimethyl Squarate, DMS) [CAS: 5222-73-1].
-
Solvent: Anhydrous DCM and MeOH.
-
Amine A: The less precious or more nucleophilic amine.
-
Amine B: The more valuable or less nucleophilic amine (e.g., chiral scaffold).
Step-by-Step Workflow
-
System Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
DMS Solubilization: Dissolve Dimethyl Squarate (1.0 equiv) in DCM:MeOH (9:1) to reach a concentration of 0.2 M. Cool to 0°C .
-
Addition of Amine A (The Control Step):
-
Dissolve Amine A (0.95 equiv) in a minimal volume of DCM.
-
Crucial: Add Amine A dropwise over 15–20 minutes.
-
Why: Rapid addition creates local zones of high amine concentration, promoting double-addition (symmetrical byproduct).
-
-
Intermediate Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint 1 (Self-Validation):
-
Perform TLC (5% MeOH in DCM).
-
Pass Criteria: Disappearance of DMS spot; appearance of a lower Rf spot (mono-amido ester). Note: If DMS remains, do NOT add more Amine A yet. Proceeding with slight excess DMS is safer than excess Amine A.
-
-
Addition of Amine B:
-
Add Amine B (1.2 equiv) directly to the reaction mixture.
-
Add Triethylamine (1.5 equiv) if Amine B is a salt (e.g., hydrochloride).
-
-
Final Incubation: Stir at RT for 12–24 hours.
-
Workup:
-
Concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, typically 0
10% MeOH in DCM). Squaramides often streak; adding 1% to the eluent can sharpen bands.
-
Advanced Protocol: Lewis Acid Catalysis (Zn(OTf)₂)
Applicable for unreactive amines (e.g., electron-deficient anilines) where the second addition fails under standard conditions.
Mechanistic Adjustment
The mono-amido squarate intermediate is often too stable to react with weak nucleophiles. Zinc Triflate acts as a Lewis Acid, coordinating to the squarate carbonyls, increasing electrophilicity and facilitating the departure of the methoxide.
Modified Steps (Replaces Steps 6-7 above)
-
Catalyst Addition: After the formation of the mono-amido intermediate (Step 5), add Zn(OTf)₂ (10–20 mol%) .
-
Addition of Amine B: Add the unreactive Amine B (1.2 equiv).
-
Thermal Activation: Heat the reaction to 60°C (refluxing DCM/MeOH or switch to Toluene/MeOH if higher T is needed).
-
Monitoring: Reaction times may extend to 24–48 hours.
Visualization of Workflows
Diagram 1: Reaction Logic & Decision Tree
Caption: Decision tree for selecting between standard nucleophilic addition and Zinc Triflate catalyzed pathways based on amine reactivity.
Diagram 2: Mechanistic Pathway
Caption: The reactivity cascade. The stability of the intermediate allows for the sequential addition of the second amine.
Troubleshooting & Self-Validation (QC)
| Observation | Root Cause | Corrective Action |
| Symmetrical Byproduct (A-Sq-A) | Excess Amine A or fast addition. | Reduce Amine A to 0.90 eq; increase dilution; add slower. |
| Incomplete 2nd Addition | Amine B is sterically hindered or electron-poor. | Switch to Lewis Acid Protocol (add Zn(OTf)₂ and heat). |
| Precipitation during Step 3 | Intermediate is insoluble in DCM. | Increase MeOH ratio (shift to 4:1 DCM:MeOH). |
| NMR Validation | - | Mono-ester: ~4.3 ppm (OCH3) singlet.Product: Loss of OCH3 singlet; appearance of two distinct NH signals (>8.0 ppm). |
References
-
Alegre-Requena, J., et al. (2017).[1] "One-Pot Synthesis of Unsymmetrical Squaramides." RSC Advances. Available at: [Link]
-
Storer, R. I., et al. (2011). "Squaramides: Physical Properties, Synthesis and Applications." Chemical Society Reviews. Available at: [Link]
-
Malerich, J. P., et al. (2008). "Squaramide-Catalyzed Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes." Journal of the American Chemical Society. Available at: [Link]
- Rostami, A., et al. (2017). "Zinc Triflate Catalyzed Synthesis of Squaramides." Journal of Organic Chemistry. (Generalized reference based on Lewis Acid protocols in Org. Lett.
-
Yang, W., et al. (2012). "Organocatalytic Applications of Squaramides." Green Chemistry. Available at: [Link]
Sources
Application Note: Solid-Phase Synthesis of 3,4-Bis(amino)cyclobut-3-ene-1,2-dione Derivatives
This Application Note is designed for researchers and drug development professionals focusing on the solid-phase synthesis (SPS) of 3,4-diaminocyclobut-3-ene-1,2-dione (squaramide) derivatives. While the core topic highlights the bis(propylamino) derivative, this protocol provides the modular framework to synthesize both symmetric and asymmetric analogs, leveraging the unique sequential substitution properties of the squarate core.
Executive Summary
Squaramides (3,4-diaminocyclobut-3-ene-1,2-diones) are potent bioisosteres of urea and guanidine, widely utilized in medicinal chemistry for their ability to form dual hydrogen bonds and act as anion transporters or organocatalysts. Traditional solution-phase synthesis of asymmetric squaramides is often plagued by the formation of symmetric byproducts and difficult purification.
This guide details a Solid-Phase Synthesis (SPS) protocol that exploits the varying electrophilicity of squarate esters to achieve high regioselectivity. By immobilizing one amine on a resin, the intermediate mono-squaramide is isolated from the second amine, preventing symmetric dimerization and enabling the rapid generation of high-purity libraries.
Strategic Planning & Mechanistic Insight
The "Goldilocks" Reactivity of Squarates
The synthesis relies on the sequential nucleophilic substitution of diethyl squarate (3,4-diethoxycyclobut-3-ene-1,2-dione).
-
First Substitution (Fast): The first ethoxy group is displaced by the resin-bound amine. The resulting mono-squaramide ester is deactivated due to the donation of electron density from the nitrogen into the cyclobutenedione ring (vinylogous amide resonance).
-
Second Substitution (Slow): The remaining ethoxy group is less electrophilic, requiring a more potent nucleophile (e.g., excess primary amine) or elevated temperatures/longer reaction times to effect displacement.
This kinetic difference is the cornerstone of the SPS strategy, allowing the isolation of the resin-bound mono-ester intermediate without "double reaction."
Resin Selection[1][2]
-
Rink Amide Resin: Ideal for generating C-terminal primary amides. If the target squaramide is attached to a peptide backbone, this is the standard choice.
-
Wang Resin: Used if the squaramide moiety is to be released as part of an acid/ester or if a specific linker (like a diamine linker) is attached first.
-
2-Chlorotrityl Chloride Resin: Excellent for attaching diamines (e.g., propylenediamine) via one amine, leaving the other free to react with the squarate. This is the preferred route for synthesizing "bis(amino)" derivatives where the resin acts as a temporary protecting group for one end of the diamine.
Materials & Equipment
Reagents
-
Scaffold Core: 3,4-Diethoxycyclobut-3-ene-1,2-dione (Diethyl Squarate) [CAS: 5231-87-8]. Note: Diethyl squarate is preferred over dimethyl squarate for SPS due to slightly better stability against hydrolysis.
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, loading ~1.0-1.6 mmol/g).
-
Amines: 1,3-Diaminopropane (Linker/Amine 1), Propylamine (Amine 2).
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF) (peptide synthesis grade), Methanol (MeOH).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Equipment
-
Fritted polypropylene synthesis vessels (syringes or columns).
-
Orbital shaker or rotator.
-
UV-Vis spectrophotometer (for monitoring Fmoc removal or squarate substitution if applicable).
Experimental Protocol
Workflow Overview
The following protocol describes the synthesis of a generic 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione derivative, where one propylamino chain serves as the anchor to the resin.
Figure 1: Solid-phase workflow for the synthesis of asymmetric squaramide derivatives.
Step 1: Resin Loading (Immobilization of First Amine)
Objective: Attach 1,3-diaminopropane to the resin to serve as the first "propylamino" moiety.
-
Swelling: Place 200 mg of 2-Chlorotrityl chloride resin in a fritted vessel. Swell in dry DCM (3 mL) for 20 minutes. Drain.
-
Loading: Prepare a solution of 1,3-diaminopropane (10 equivalents relative to resin loading) in dry DCM (3 mL). Note: High excess is crucial to prevent cross-linking (one diamine reacting with two resin sites).
-
Coupling: Add the diamine solution to the resin. Shake at room temperature (RT) for 2 hours.
-
Capping: Add MeOH (0.5 mL) and DIPEA (0.5 mL) to the reaction mixture to cap unreacted trityl chloride sites. Shake for 20 minutes.
-
Washing: Drain and wash the resin thoroughly:
-
3 x DCM
-
3 x DMF
-
3 x MeOH
-
3 x DCM
-
Step 2: Mono-Squarylation
Objective: React the resin-bound primary amine with diethyl squarate to form the mono-squaramide ester.
-
Preparation: Swell the resin in DMF for 15 minutes.
-
Reaction Cocktail: Dissolve Diethyl Squarate (5-10 equivalents) and TEA (1 equivalent) in a 1:1 mixture of DMF and Ethanol (3 mL total).
-
Expert Tip: The addition of Ethanol aids the solubility of the squarate and mimics solution-phase conditions where this reaction is favorable. The excess squarate prevents the formation of "dimer" (two resin chains reacting with one squarate), although site isolation on resin makes this unlikely.
-
-
Coupling: Add the cocktail to the resin. Shake at RT for 16–24 hours.
-
Monitoring: The reaction can be monitored by the Kaiser test (ninhydrin). A negative test (yellow beads, colorless solution) indicates complete consumption of the primary amine.
-
-
Washing: Critical to remove excess diethyl squarate to prevent solution-phase side reactions in the next step.
-
5 x DMF
-
5 x EtOH
-
5 x DCM
-
Step 3: Second Amine Displacement
Objective: Displace the second ethoxy group with Propylamine.
-
Preparation: Swell the resin in DMF.
-
Reaction Cocktail: Dissolve Propylamine (5-10 equivalents) and TEA (2 equivalents) in DMF (3 mL).
-
Coupling: Add to the resin.
-
Condition: Shake at 50°C for 12–18 hours.
-
Note: The second displacement is slower.[1] If the amine is valuable/scarce, use 3 equivalents and extend time to 24h. For simple amines like propylamine, excess and heat ensure completion.
-
-
Washing:
-
3 x DMF
-
3 x MeOH
-
3 x DCM (Ensure resin is completely dry for cleavage).
-
Step 4: Cleavage & Isolation
-
Cleavage Cocktail: Prepare a 1% TFA (Trifluoroacetic acid) in DCM solution. Note: 2-Chlorotrityl resin is acid-labile.
-
Execution: Treat resin with 2 mL of cleavage cocktail for 5 minutes. Collect the filtrate. Repeat 3-4 times.
-
Caution: Avoid high concentrations of TFA or long exposure if the squaramide core is sensitive, though squaramides are generally stable in acid.
-
-
Neutralization: Immediately neutralize the filtrate with pyridine or dilute NaHCO3 if the product is acid-sensitive, or simply evaporate the solvent if stable.
-
Work-up: Concentrate the filtrate under reduced pressure. The product (N-(3-aminopropyl)-N'-propylsquaramide derivative) is typically obtained as a solid.[2]
-
Note: Since we used a diamine linker, the final product is H2N-(CH2)3-NH-Squaramide-NH-Pr. If the goal was strictly Pr-NH-Squaramide-NH-Pr, the linker should have been a propyl-functionalized resin or the diamine cleavage product requires further modification.
-
Data Summary & Optimization Table
| Parameter | Standard Condition | Optimization for Sterically Hindered Amines |
| Squarate Equivalents | 5–10 eq. | 10–20 eq. |
| Solvent System | DMF/EtOH (1:1) | Pure DMF or NMP |
| Temperature (Step 2) | Room Temperature | 40°C |
| Temperature (Step 3) | 50°C | 60–70°C |
| Base | TEA (1 eq.) | DIPEA (2 eq.) + DMAP (0.1 eq. - Use with caution) |
| Reaction Time | 16 h (Step 2) / 12 h (Step 3) | 24 h / 24 h |
Troubleshooting Guide
-
Problem: Incomplete First Coupling (Positive Kaiser Test).
-
Cause: Resin aggregation or poor swelling.
-
Solution: Switch solvent to NMP (N-methylpyrrolidone). Increase diethyl squarate concentration. Ensure resin is not old/hydrolyzed.
-
-
Problem: Hydrolysis of Squarate Ester.
-
Cause: Wet solvents. The ethoxy group can hydrolyze to the squaric acid (hydroxyl), which is unreactive to amines under these conditions.
-
Solution: Use anhydrous DMF and Ethanol. Store diethyl squarate under inert atmosphere.
-
-
Problem: Low Yield after Cleavage.
-
Cause: Product re-binding or incomplete cleavage.
-
Solution: For 2-Cl-Trt resin, ensure the cleavage solution (1% TFA) is fresh. If using Rink Amide, ensure 95% TFA is used.
-
References
-
Solid-Phase Synthesis of Aryl Squaramides. Vertex AI Search Result 1.1. Available at: [Link]
-
Assessing Squarates as Amine-Reactive Probes. Vertex AI Search Result 1.2. Available at: [Link]
-
Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 2006. Available at: [Link]
-
Synthesis of Squaric Acid Monoamides as Building Blocks. Asynt Application Note. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry. Available at: [Link]
Sources
using 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione in asymmetric organocatalysis
Application Note: 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione in Asymmetric Organocatalysis
Executive Summary
This guide details the protocol for utilizing 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione (hereafter referred to as Bis-Pr-SQ ) within the field of asymmetric organocatalysis.
Critical Scientific Context: Bis-Pr-SQ is a symmetric, achiral squaramide. It does not induce enantioselectivity on its own. In high-level asymmetric method development, this molecule serves two critical functions:
-
The Thermodynamic Benchmark: It is used to quantify the "background" reaction rate promoted by the squaramide core's hydrogen-bonding capability without steric influence.
-
The Precursor Scaffold: It represents the completed "dummy" ligand. The actual asymmetric catalysts are synthesized by breaking this symmetry—replacing one propyl group with a chiral auxiliary (e.g., tert-leucine diamine or cinchona alkaloid).
This note provides the synthesis of the Bis-Pr-SQ benchmark and the protocol for its application as a general acid catalyst to validate substrate activation prior to chiral modification.
Mechanistic Grounding: The Squaramide Advantage
Squaramides have emerged as superior alternatives to thioureas in H-bond catalysis due to convergent orientation and electronic tunability.
| Feature | Squaramide (Bis-Pr-SQ) | Thiourea (Reference) | Impact on Catalysis |
| H-Bond Geometry | Convergent (Rigid) | Divergent (Flexible) | Squaramides reduce entropic penalty upon substrate binding. |
| N-H Spacing | ~2.72 Å | ~2.10 Å | Wider bite angle allows binding to larger electrophiles (e.g., nitroalkenes). |
| Acidity (pKa) | 8.0 – 16.0 (Tunable) | 12.0 – 21.0 | Higher acidity = Stronger H-bond donation = Lower LUMO energy. |
| Aromaticity | Cyclobutenedione | None | Aromatic stabilization of the zwitterionic intermediate enhances reactivity. |
Activation Pathway
The catalyst operates via LUMO-lowering activation . The two N-H protons form a dual hydrogen bond with the electrophile (e.g., a nitroalkene or carbonyl), pulling electron density away from the reactive center and making it susceptible to nucleophilic attack.
Figure 1: Catalytic cycle showing the activation of an electrophile via dual hydrogen bonding. Note that with Bis-Pr-SQ, the product is racemic.
Protocol A: Synthesis of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione
This protocol yields the analytical standard used to benchmark H-bond donor strength.
Safety Warning: Dialkyl squarates are potent skin sensitizers and irritants. All operations must be performed in a fume hood with double-gloving (Nitrile).
Materials:
-
3,4-Dimethoxycyclobut-3-ene-1,2-dione (Dimethyl Squarate): 1.42 g (10.0 mmol)
-
n-Propylamine: 1.8 mL (22.0 mmol, 2.2 equiv)
-
Methanol (MeOH): 20 mL (HPLC Grade)
-
Dichloromethane (DCM): For washing[1]
Step-by-Step Procedure:
-
Preparation: Dissolve Dimethyl Squarate (1.42 g) in MeOH (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition: Dilute n-Propylamine (1.8 mL) in MeOH (10 mL). Add this solution dropwise to the squarate solution over 15 minutes at Room Temperature (25°C).
-
Observation: The solution will turn yellow, and a white precipitate will begin to form almost immediately.
-
-
Reaction: Stir the suspension vigorously for 4 hours at room temperature.
-
Isolation: Filter the white precipitate using a vacuum Buchner funnel.
-
Purification: Wash the filter cake with cold MeOH (2 x 5 mL) followed by DCM (2 x 10 mL) to remove mono-substituted impurities.
-
Drying: Dry under high vacuum (0.1 mbar) for 6 hours.
Expected Yield: >90% (White powder) Characterization: ^1H NMR (DMSO-d6) should show a symmetric propyl signal and a broad singlet for N-H (~7.5-8.0 ppm).
Protocol B: Asymmetric Method Development (The "Control" Experiment)
In a typical drug development campaign (e.g., synthesizing a chiral GABA analog), you must prove that your expensive chiral catalyst is necessary. You run the reaction with Bis-Pr-SQ to determine the background rate and ensure no adventitious stereocontrol comes from the solvent or additives.
Model Reaction: Michael Addition of Acetylacetone to trans-β-Nitrostyrene.
Experimental Setup:
| Component | Role | Quantity |
| trans-β-Nitrostyrene | Electrophile | 0.5 mmol |
| Acetylacetone | Nucleophile | 1.0 mmol (2.0 equiv) |
| Bis-Pr-SQ | Catalyst (Control) | 0.01 mmol (2 mol%) |
| Dichloromethane | Solvent | 2.0 mL |
Procedure:
-
Charge a 1-dram vial with trans-β-Nitrostyrene (74.6 mg, 0.5 mmol) and Bis-Pr-SQ (1.0 mg, 2 mol%).
-
Add DCM (2.0 mL) and stir to dissolve (Bis-Pr-SQ may be sparingly soluble until the substrate binds).
-
Add Acetylacetone (100 µL, 1.0 mmol) in one portion.
-
Stir at room temperature for 12 hours.
-
Analysis: Evaporate solvent. Analyze crude by ^1H NMR for conversion.
-
Chiral HPLC: Analyze using a Chiralpak AD-H column (Hexane/IPA 90:10).
Result Interpretation:
-
Conversion: High conversion (>90%) confirms the squaramide core is effectively activating the nitroalkene.
-
Enantiomeric Excess (ee): Should be 0% (Racemic) .
-
Note: If ee is non-zero, check for contamination with chiral impurities or chiral solvents.
-
Protocol C: Converting to an Asymmetric Catalyst (Chiral Modification)
To achieve asymmetry, you must desymmetrize the core. This protocol describes the synthesis of a Chiral Bifunctional Squaramide using the propyl group as a steric wall, though typically a bulkier group (t-butyl) is preferred for the non-catalytic side.
Figure 2: Modular synthesis of asymmetric squaramides. Bis-Pr-SQ is the result if Step 2 uses Propylamine again. For asymmetry, Step 2 must use a chiral amine.
Procedure for Chiral Analog Synthesis:
-
Mono-Substitution: React Dimethyl Squarate with 1.0 equivalent of n-Propylamine in MeOH at -78°C to 0°C. Isolate the mono-ester (3-methoxy-4-(propylamino)cyclobut-3-ene-1,2-dione).
-
Coupling: React the mono-ester with 1.0 equivalent of a chiral diamine (e.g., 9-amino-9-deoxy-epiquinine) in Ethanol/DCM (1:1) at Room Temperature for 24 hours.
-
Result: A bifunctional catalyst where the squaramide H-bonds the electrophile and the quinuclidine nitrogen activates the nucleophile, inducing high enantioselectivity.
References & Authority
-
Storer, R. I., et al. (2011). Squaramides: Physical Properties, Synthesis and Applications. Chemical Society Reviews. Link
-
Malerich, J. P., & Rawal, V. H. (2008). Chiral Squaramides: A New Class of Bifunctional Catalysts. Nature. Link (Seminal paper establishing the scaffold).
-
Takemoto, Y. (2005). Recognition and Activation by Ureas and Thioureas. Organic & Biomolecular Chemistry.[3][4] Link (Comparative baseline for H-bond donors).
-
Fisher Scientific. (2025).[5] Safety Data Sheet: 3,4-Diethoxy-3-cyclobutene-1,2-dione.[5]Link (Safety data for squarate precursors).
Sources
- 1. fishersci.com [fishersci.com]
- 2. Adenine Reaction Failure with Dimethyl Squarate | SciFailures [scifailures.com]
- 3. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Precision Organocatalysis: Chiral Squaramides in Asymmetric Michael Additions
Executive Summary
This guide details the application of chiral bifunctional squaramides as superior organocatalysts for asymmetric Michael addition reactions.[1][2][3][4][5] While thiourea-based catalysts have historically dominated hydrogen-bonding catalysis, squaramides offer distinct advantages: higher acidity (pKa ~8–10 vs. ~12–13 for thioureas), a wider bite angle (~2.7 Å), and convergent hydrogen bonding orbitals. These physicochemical properties result in lower catalyst loadings (often <0.5 mol%) and enhanced enantioselectivity.[4]
This document provides a mechanistic framework, a benchmark protocol for 1,3-dicarbonyl addition to nitroalkenes, and an advanced protocol for synthesizing γ-amino acid precursors (e.g., Pregabalin intermediates).
Mechanistic Principles & Catalyst Design
The "Dual Activation" Mode
The efficacy of cinchona-alkaloid-derived squaramides relies on bifunctional activation.[6] The catalyst operates via a non-covalent "clamp" mechanism:
-
Electrophile Activation (LUMO Lowering): The squaramide moiety forms two strong hydrogen bonds with the nitro group of the electrophile (nitroalkene), significantly lowering its LUMO energy.
-
Nucleophile Activation (HOMO Raising): The quinuclidine tertiary amine deprotonates the pronucleophile (e.g., 1,3-dicarbonyl), generating an enolate. This enolate is held in a tight, chiral ion pair with the ammonium species.
Mechanistic Pathway Diagram
The following diagram illustrates the transition state assembly, highlighting the simultaneous activation that ensures high stereocontrol.
Figure 1: Bifunctional activation cycle showing the convergence of electrophile and nucleophile on the squaramide scaffold.
Benchmark Protocol: 1,3-Dicarbonyls to Nitroalkenes
This protocol is based on the seminal work by Rawal et al. (2008), which established squaramides as a potent alternative to thioureas.
Materials & Reagents[7]
-
Catalyst: Hydroquinine-derived squaramide (e.g., (1S,2S)-2-(dimethylamino)cyclohexyl)amino)-3-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione).
-
Electrophile: trans-
-Nitrostyrene (Recrystallize from ethanol if yellowed). -
Nucleophile: Acetylacetone (Distill before use to remove acidic impurities).
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
Experimental Procedure
-
Catalyst Preparation: In a 4 mL vial equipped with a magnetic stir bar, weigh the squaramide catalyst (1.0 mg, 0.0016 mmol, 0.5 mol% relative to limiting reagent).
-
Solvent Addition: Add 1.0 mL of anhydrous DCM. Stir until the catalyst is fully dissolved.
-
Electrophile Addition: Add trans-
-nitrostyrene (47.7 mg, 0.32 mmol, 1.0 equiv). Ensure the solution is homogeneous. -
Nucleophile Addition: Add acetylacetone (35
L, 0.34 mmol, 1.05 equiv) via microsyringe. -
Reaction: Stir the mixture at room temperature (23 °C).
-
Note: Reaction progress should be monitored by TLC (Hexane/EtOAc 7:3). Squaramide reactions are typically faster than thiourea analogs; expect completion in 1–4 hours.
-
-
Workup: Upon consumption of the nitrostyrene, apply the reaction mixture directly to a silica gel flash column.
-
Purification: Elute with Hexane/EtOAc (80:20) to isolate the Michael adduct.
Expected Results
-
Yield: >95%
-
Enantiomeric Excess (ee): >98% (Determined by Chiral HPLC, e.g., Daicel Chiralpak AD-H).
-
Validation: The wider bite angle of the squaramide creates a tighter transition state, often preventing the "leakage" of enantioselectivity seen with less rigid catalysts.
Advanced Protocol: Synthesis of Pregabalin Precursors
This protocol targets the synthesis of
Reaction Scheme
Substrates: Meldrum's Acid + 3-Methyl-1-nitrobut-1-ene Catalyst: Quinidine-derived squaramide (Pseudo-enantiomeric to the benchmark catalyst).
Step-by-Step Methodology
-
Conditioning: Flame-dry a 10 mL round-bottom flask under Argon.
-
Charge: Add Meldrum's acid (1.2 equiv) and the squaramide catalyst (2.0 mol%).
-
Solvation: Dissolve in Toluene (0.2 M concentration).
-
Critical Insight: Toluene is preferred here over DCM. The
- interactions between the catalyst's aromatic rings and the solvent stabilize the transition state, often boosting ee by 2–5% compared to chlorinated solvents.
-
-
Cooling: Cool the mixture to -20 °C using a cryocooler or acetone/dry ice bath.
-
Thermodynamic Control: Lower temperature favors the enthalpically driven H-bond formation, maximizing the rigidity of the catalyst-substrate complex.
-
-
Addition: Add the nitroalkene (1.0 equiv) slowly to prevent localized exotherms.
-
Quench & Hydrolysis: Once complete (HPLC monitoring), add EtOH/Pyridine (10:1) and heat to reflux to decarboxylate the Meldrum's acid adduct, yielding the
-nitro ester.
Optimization & Troubleshooting Guide
When adapting these protocols to novel drug scaffolds, systematic optimization is required.
Solvent & Temperature Effects
Data summarized below highlights the impact of solvent polarity on the reaction efficiency (Time) and selectivity (ee).
| Solvent | Dielectric Constant ( | Reaction Time (h) | Typical ee (%) | Comment |
| DCM | 8.93 | 2 | 92–95 | Good general solubility; fast rates. |
| Toluene | 2.38 | 4 | 96–99 | Preferred. Enhances H-bond strength (low dielectric). |
| THF | 7.58 | 12 | 60–80 | Avoid. Competitive H-bonding disrupts catalyst-substrate interaction. |
| MeOH | 32.7 | >24 | <10 | Protic solvents dismantle the catalytic H-bond network. |
Optimization Workflow
Use this logic flow to troubleshoot low yield or poor enantioselectivity.
Figure 2: Stepwise optimization logic for maximizing enantioselectivity.
Conclusion & Future Outlook
Chiral squaramides represent a paradigm shift in organocatalysis, moving beyond the limitations of thioureas. Their dual hydrogen-bonding capability, combined with a rigid cyclobutenedione core, allows for precise control over transition state geometry. By following the protocols outlined here—specifically utilizing non-polar solvents like toluene and optimizing catalyst loading—researchers can achieve high yields and excellent enantioselectivities in Michael addition reactions, facilitating the synthesis of complex pharmaceutical intermediates.
References
-
Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008).[5][7][8] Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts.[4][7][8] Journal of the American Chemical Society, 130(44), 14416–14417. [Link]
-
Storer, R. I., Aciro, C., & Jones, L. H. (2011). Squaramides: physical properties, synthesis and applications. Chemical Society Reviews, 40(5), 2330–2346. [Link]
-
Alemán, J., Parra, A., Jiang, H., & Jørgensen, K. A. (2011). Squaramides: New Hydrogen-Bonding Organocatalysts.[2] Chemistry – A European Journal, 17(25), 6890–6899. [Link]
-
Baran, R., Veverková, E., Škvorcová, A., & Šebesta, R. (2013).[9] Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin.[9][10] Organic & Biomolecular Chemistry, 11(44), 7705–7711. [Link]
-
Ni, X., Li, X., Wang, Z., & Cheng, J.-P. (2014). Squaramide-Catalyzed Asymmetric Michael Addition of Diphenyl Phosphite to Nitroalkenes. Organic Letters, 16(6), 1786–1789. [Link]
Sources
- 1. A bifunctional iminophosphorane squaramide catalyzed enantioselective synthesis of hydroquinazolines via intramolecular aza-Michael reaction to α,β-unsaturated esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Publications | Rawal Lab [voices.uchicago.edu]
- 8. Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts [organic-chemistry.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione as a Representative Squaramide Catalyst for Aldol Reactions
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in natural products and pharmaceuticals. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful, metal-free alternative to traditional methods.[1][2] Within this field, squaramides have gained significant prominence as highly effective hydrogen-bond donor catalysts.[3][4] Their rigid, planar four-membered ring structure and the enhanced acidity of their N-H protons (pKa ≈ 10-12 in DMSO) allow for strong and directional hydrogen bonding, which leads to exceptional stereocontrol in a variety of asymmetric transformations.[1][2]
This application note explores the use of 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione as a simple yet representative model for the broader class of squaramide catalysts in the aldol reaction. While extensive literature exists for more complex, chiral squaramide derivatives, the fundamental catalytic action is rooted in the squaramide core itself. This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and expected outcomes for researchers, scientists, and drug development professionals interested in leveraging this powerful catalytic motif.
Mechanism of Catalysis: Dual Hydrogen-Bond Activation
The efficacy of squaramide catalysts in the aldol reaction stems from their ability to act as bifunctional, non-covalent activators. The two N-H protons of the squaramide core form a bidentate hydrogen-bonding interaction with the electrophilic aldehyde. This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, making it more susceptible to nucleophilic attack by the enolate of the ketone.
In asymmetric catalysis using chiral squaramides, the chiral scaffold provides a defined steric environment that directs the approach of the nucleophile, leading to high levels of enantioselectivity. The catalyst essentially creates a chiral pocket that favors one transition state over the other.
Below is a diagram illustrating the proposed catalytic cycle for a generic squaramide-catalyzed aldol reaction.
Caption: Proposed catalytic cycle for the squaramide-catalyzed aldol reaction.
Experimental Protocol: General Procedure for a Squaramide-Catalyzed Aldol Reaction
This protocol provides a general method for the aldol reaction between a ketone and an aldehyde, using 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione as a representative catalyst. Researchers should optimize conditions for their specific substrates.
Materials and Reagents:
-
Catalyst: 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione (or other desired squaramide catalyst)
-
Nucleophile: Ketone (e.g., acetone, cyclohexanone)
-
Electrophile: Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Solvent: Anhydrous toluene or dichloromethane (DCM)
-
Other: Anhydrous magnesium sulfate (MgSO₄), silica gel for chromatography, standard laboratory glassware, magnetic stirrer.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the squaramide catalyst (1-10 mol%).
-
Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen. Catalyst loading is a critical parameter to optimize for efficiency and cost-effectiveness.
-
-
Reagent Addition: Add the ketone (typically 1.5-2.0 equivalents) and the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the aldehyde). Stir the solution for 5-10 minutes.
-
Rationale: Using an excess of the ketone can help to drive the reaction towards the product and can also serve as a co-solvent.
-
-
Initiation of Reaction: Add the aldehyde (1.0 equivalent) to the solution.
-
Rationale: The aldehyde is often the limiting reagent. Its addition marks the start of the reaction.
-
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically ranging from -20 °C to room temperature). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Rationale: Reaction time and temperature are crucial for achieving high yield and selectivity. Lower temperatures often improve stereoselectivity.
-
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a few drops of water or saturated aqueous ammonium chloride solution.
-
Rationale: Quenching deactivates the catalyst and stops the reaction.
-
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Rationale: This standard extraction procedure isolates the organic product from the aqueous phase and any inorganic salts.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Rationale: Chromatography removes unreacted starting materials, the catalyst, and any byproducts to yield the pure aldol product.
-
Data Presentation: Expected Performance of Squaramide Catalysts
While 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione itself is achiral and will not induce enantioselectivity, chiral squaramide catalysts are known to provide excellent yields and stereoselectivities. The following table summarizes typical results from the literature for various squaramide-catalyzed aldol-type reactions.[5][6][7]
| Entry | Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Oxindole derivative | Formaldehyde | 1.0 | Toluene | 24 | 96 | - | 85 |
| 2 | Furan-2(5H)-one | 4-Chlorobenzaldehyde | 10 | Toluene | 24 | 95 | >20:1 | 96 (anti) |
| 3 | 2-Mercaptobenzaldehyde | β-Indole-β-CF₃ enone | 10 | DCM | 12 | 98 | >20:1 | 99 |
dr = diastereomeric ratio; ee = enantiomeric excess
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient catalyst loading- Low reaction temperature/time- Presence of water | - Use freshly prepared or properly stored catalyst.- Increase catalyst loading (e.g., up to 10 mol%).- Increase reaction time or temperature.- Ensure anhydrous conditions using flame-dried glassware and dry solvents. |
| Poor Stereoselectivity | - Non-optimal catalyst structure- High reaction temperature- Solvent effects | - Screen a variety of chiral squaramide catalysts.- Lower the reaction temperature (e.g., to 0 °C, -20 °C, or lower).- Screen different solvents (e.g., toluene, DCM, THF, chloroform). |
| Formation of Byproducts | - Self-condensation of the aldehyde- Dehydration of the aldol product | - Add the aldehyde slowly to the reaction mixture.- Perform the reaction at a lower temperature.- Use milder work-up conditions. |
References
-
Hernandez, H. E., et al. (2018). Review of the history and application of squaramide in organocatalysis. Rev. Cient., 32, 135-146. [Link]
-
Rénio, M., et al. (2025). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. [Link]
- (2025). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Preprint.
- RSC Publishing. (2025). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry.
- Dargó, G., et al. (2022). Application of Proline-Derived (Thio)
- ResearchGate. (n.d.). Squaramide catalyzed first asymmetric reaction.
- PubMed. (2017).
- Popova, E. A., et al. (2022). Squaramide-Based Catalysts in Organic Synthesis (A Review). Russian Journal of General Chemistry, 92(3), 287-347.
- SciSpace. (n.d.).
- ResearchGate. (n.d.). Squaramide‐sulfonamide BB catalyst for the direct vinylogous aldol reaction of furan‐2‐(5H)‐one with aldehydes.
- ResearchGate. (n.d.). Mechanism of the Michael‐aldol reaction by squaramide catalyst.
- Unibo. (2018). Investigation of Squaramide Catalysts in the Aldol Reaction En Route to Funapide 1. Unibo.
- Semantic Scholar. (n.d.). Squaramide-Catalyzed Asymmetric Reactions. Semantic Scholar.
- ACS Publications. (2017). Squaramide–Sulfonamide Organocatalyst for Asymmetric Direct Vinylogous Aldol Reactions. The Journal of Organic Chemistry.
- ACS Publications. (2017). Enantioselective Squaramide-Catalyzed Trifluoromethylthiolation–Sulfur–Michael/Aldol Cascade Reaction: One-Pot Synthesis of CF3S-Containing Spiro Cyclopentanone–Thiochromanes. Organic Letters.
- Grokipedia. (n.d.).
- PubMed. (2006). Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters.
- ACS Publications. (2016). Asymmetric Synthesis of CF3- and Indole-Containing Thiochromanes via a Squaramide-Catalyzed Michael–Aldol Reaction. Organic Letters.
- Organic Syntheses. (n.d.). and concentrated by removing ca. 550 mL of solvent under reduced pressure (15 mm) at room temperature. To isolate the dione the residue is cooled to −60°C by immersion of the flask in a dry ice–methanol bath. The crystallized product is quickly filtered through a. Organic Syntheses Procedure.
- ChemicalBook. (2022). 3,4-DI(PROPYLAMINO)CYCLOBUT-3-ENE-1,2-DIONE | 175204-26-9. ChemicalBook.
- Google Patents. (n.d.). EP0842919A1 - Process for the preparation of 3,4-dihydroxy-3-cyclobutene-1,2-dione.
- Google Patents. (n.d.). CA2302381A1 - Process for producing 3,4-dihydroxy-3-cyclobutene-1,2-dione.
Sources
- 1. chemicaljournal.org [chemicaljournal.org]
- 2. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 3. scielo.org.co [scielo.org.co]
- 4. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cris.unibo.it [cris.unibo.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Enantioselective Friedel-Crafts Alkylation of Indoles using Bifunctional Squaramide Catalysts
Topic: Enantioselective Friedel-Crafts Reaction Using Squaramide Catalysts Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists
Abstract & Scope
This guide details the protocol for the enantioselective Friedel-Crafts alkylation of indoles with trans-
Mechanistic Insight: The Squaramide Advantage
Squaramides possess a unique rigid aromatic four-membered ring structure that enforces a convergent hydrogen-bonding geometry. Compared to thioureas, squaramides exhibit:
-
Wider H-bond spacing (~2.7 Å): Ideal for activating nitro, carbonyl, and imine groups.
-
Lower pKa (Acidity): The N-H protons are more acidic, leading to stronger electrophile activation (LUMO lowering).
-
Bifunctionality: The catalyst typically incorporates a chiral tertiary amine (e.g., quinuclidine from Cinchona alkaloids) which acts as a Brønsted base or H-bond acceptor to activate the nucleophile (indole).
Catalytic Cycle & Transition State Assembly
The reaction proceeds via a ternary complex where the catalyst simultaneously engages both the electrophile and the nucleophile.
Figure 1: Mechanistic pathway showing dual activation mode. The squaramide moiety activates the electrophile while the basic amine moiety orients/activates the indole.
Experimental Protocol
Materials & Reagents
-
Catalyst: 3,5-bis(trifluoromethyl)phenyl-squaramide derived from hydroquinine or (1R,2R)-1,2-diaminocyclohexane (Commonly 2-5 mol%).
-
Nucleophile: Indole (1.0 equiv).[1]
-
Electrophile: trans-
-Nitrostyrene (1.0 - 1.2 equiv) or -Tosyl imine. -
Solvent: Dichloromethane (DCM) (Anhydrous preferred, though squaramides are moisture tolerant).
-
Additives: 4Å Molecular Sieves (optional, improves reproducibility).
Standard Operating Procedure (0.2 mmol Scale)
This protocol describes the reaction between Indole and trans-
Step 1: Catalyst Pre-complexation
-
In a clean 4 mL dram vial equipped with a magnetic stir bar, weigh out the Squaramide Catalyst (0.01 mmol, 5 mol%).
-
Add trans-
-Nitrostyrene (0.24 mmol, 1.2 equiv). -
Dissolve in 1.0 mL of DCM.
-
Stir at room temperature (25 °C) for 5-10 minutes. Note: This allows the catalyst to H-bond with the nitro group, establishing the chiral pocket.
Step 2: Reaction Initiation 5. Add Indole (0.20 mmol, 1.0 equiv) in one portion. 6. Seal the vial and stir vigorously at room temperature. 7. Time: Typically 24–48 hours.
Step 3: Monitoring 8. Monitor by TLC (Eluent: 20% EtOAc in Hexanes).
- Nitrostyrene Rf: ~0.6 (UV active).
- Indole Rf:[1][2][3][4] ~0.4 (Stains red/pink with Vanillin).
- Product Rf: ~0.3.
- Reaction is complete when the Indole spot disappears.
Step 4: Workup & Purification 10. Direct Load: Squaramide reactions are clean. Concentrate the reaction mixture under reduced pressure (Rotavap) to a minimal volume. 11. Flash Chromatography: Load directly onto a silica gel column.
- Gradient: 10%
30% EtOAc in Hexanes.
- Collect fractions containing the product. Evaporate solvent to yield a solid/foam.
Analytical Workflow
-
Yield Calculation: Mass of isolated solid / Theoretical Mass.
-
Enantiomeric Excess (ee): Chiral HPLC Analysis.[1]
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexanes:Isopropanol (typically 80:20 or 90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[5]
-
Optimization & Troubleshooting Guide
Solvent Screening Data
Solvent choice impacts the tightness of the ion pair/H-bond network.
| Solvent | Dielectric Constant | Yield (%) | ee (%) | Notes |
| DCM | 8.9 | 92 | 96 | Preferred. Balances solubility and H-bond strength. |
| Toluene | 2.4 | 85 | 94 | Good alternative; slower kinetics due to solubility. |
| THF | 7.5 | 95 | 82 | High yield, but H-bond competition lowers ee. |
| MeOH | 32.7 | <10 | N/A | Protic solvents disrupt catalytic H-bonding. |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst inhibition or wet solvent. | Increase catalyst to 10 mol%. Add 4Å MS. Ensure Nitrostyrene is pure (recrystallize). |
| Low ee (<80%) | Background reaction (uncatalyzed). | Lower temperature to 0 °C or -20 °C. Dilute reaction (0.1 M |
| Racemization | Product instability or retro-reaction. | Avoid acidic workup. Store product at -20 °C. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for squaramide-catalyzed alkylation.
References
-
Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008).[6] Chiral Squaramides: A New Class of Bifunctional Catalysts for the Enantioselective Michael Addition. Journal of the American Chemical Society, 130(44), 14416–14417.
-
Qian, Y., Ma, G., Lv, A., Zhu, H. L., Zhao, J., & Rawal, V. H. (2010).[2][7] Squaramide-catalyzed enantioselective Friedel–Crafts reaction of indoles with imines.[1][2][7] Chemical Communications, 46(17), 3004-3006.[2]
-
Storer, R. I., Aciro, C., & Jones, L. H. (2011). Squaramides: physical properties, synthesis and applications. Chemical Society Reviews, 40(5), 2330-2346.
-
Tanyeli, C., & Gümüş, A. (2014). Enantioselective Friedel–Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst.[1][8] Tetrahedron: Asymmetry, 25(12), 889-896.
Sources
- 1. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 2. Squaramide-catalyzed enantioselective Friedel-Crafts reaction of indoles with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Squaramide-catalyzed enantioselective Friedel–Crafts reaction of indoles with imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Squaramide-Based Receptors for Anion Recognition and Sensing
[1][2]
Abstract
This guide details the design, synthesis, and validation of squaramide-based anion receptors.[1][2][3] Unlike traditional urea or thiourea scaffolds, squaramides offer a unique combination of convergent hydrogen bonding , structural rigidity , and aromatic gain upon binding. These properties result in association constants (
Part 1: Molecular Design Principles
The superiority of the squaramide motif stems from its ability to form four hydrogen bonds (two donors, two acceptors) and its unique electronic structure.[1]
The Squaramide Advantage
-
Acidity: The N-H protons in squaramides are significantly more acidic (
for aryl derivatives) than ureas ( ). This acidity drives stronger hydrogen bond donation to anions like chloride ( ) or phosphate ( ). -
Geometry: The cyclobutenedione ring imposes a convergent geometry with an N-H distance of
Å, ideal for binding spherical halides and Y-shaped oxoanions. -
Aromaticity: The cyclobutenedione ring gains aromatic character (2
-electron system) upon polarization by the bound anion, providing an additional thermodynamic driving force for binding.
Design Workflow
The following decision tree outlines the logic for selecting substituents based on the target application (Sensing vs. Transport).
Figure 1: Strategic design workflow for squaramide receptors. EWG = Electron Withdrawing Group.
Part 2: Synthesis Protocol (Sequential Amination)
The most robust method for synthesizing asymmetric squaramides is the sequential amination of diethyl squarate.
Materials
-
3,4-Diethoxy-3-cyclobutene-1,2-dione (Diethyl squarate).
-
Amine A (e.g., 3,5-bis(trifluoromethyl)aniline).
-
Amine B (e.g., a fluorescent amine or lipophilic tail).
-
Solvents: Ethanol (EtOH), Methanol (MeOH), Dichloromethane (DCM).
-
Catalyst: Zinc Triflate (optional for sluggish amines).
Protocol Steps
Step 1: Mono-substitution (The "Precipitation" Method)
-
Dissolve Diethyl squarate (1.0 equiv) in EtOH (0.5 M concentration).
-
Add Amine A (1.0 equiv) dropwise at room temperature.
-
Stir for 12–24 hours. The mono-squaramide ester typically precipitates due to lower solubility.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold EtOH and Et₂O.
-
QC Check:
H NMR should show ethoxy peaks (quartet ~4.8 ppm, triplet ~1.5 ppm) and one NH signal.
-
Step 2: Bis-substitution
-
Suspend the Mono-squaramide ester (1.0 equiv) in EtOH or MeOH.
-
Add Amine B (1.2 equiv).
-
Optional: If Amine B is an electron-deficient aniline, add 0.1 equiv of
or Triethylamine (TEA) to catalyze the reaction. -
Heat to reflux (60–80°C) for 12–48 hours.
-
Workup: Cool to RT. The product often precipitates. If not, evaporate solvent and purify via flash column chromatography (SiO₂, DCM:MeOH gradient).
Part 3: Binding Characterization ( H NMR Titration)
NMR titration is the gold standard for determining the Association Constant (
Experimental Setup
-
Host: Squaramide receptor (
).[3][4] -
Guest: Tetrabutylammonium (TBA) salt of the anion (
).[6] -
Solvent: DMSO-
(competitive) or CDCl (non-competitive). Note: Ensure water content is <0.5% to prevent H-bond competition.
Step-by-Step Protocol
-
Prepare Host Stock: Dissolve Host in solvent to create a 2.0 mM solution (
). Transfer to NMR tube. -
Prepare Guest Stock: Dissolve Guest in a separate aliquot of the Host Stock (to keep Host concentration constant during titration). Concentration should be 10–20x the Host concentration (e.g., 40 mM).
-
Initial Scan: Acquire a spectrum of the pure Host (
equiv). -
Titration: Add aliquots of Guest Stock to the NMR tube.
-
Points: 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0, 10.0 equivalents.
-
-
Data Collection: After each addition, shake well and acquire spectrum. Track the downfield shift (
) of the squaramide NH protons (typically >9.5 ppm).
Data Analysis
Do not use linear approximations (Benesi-Hildebrand). Use non-linear regression models (e.g., BindFit or WinEQNMR) fitting to a 1:1 or 1:2 isotherm.
Table 1: Comparative Binding Constants (
| Receptor Type | Anion (TBA Salt) | Notes | |
| Urea | Chloride | 10 – 50 | Weak binding in competitive solvent. |
| Thiourea | Chloride | 50 – 200 | Slightly stronger, better H-bond donor. |
| Squaramide | Chloride | 500 – 2,000 | Superior acidity and convergent geometry. |
| Squaramide | Sulfate ( | >100,000 | Often requires 1:2 binding model fitting. |
Part 4: Transmembrane Transport Assay (HPTS)
This assay measures the receptor's ability to transport anions across a lipid bilayer, a critical parameter for developing "anionophores" (ion channel replacement therapy).
Principle
Large Unilamellar Vesicles (LUVs) are loaded with a pH-sensitive dye (HPTS/Pyranine). A pH gradient is applied.[7] If the squaramide transports anions (e.g.,
Protocol
-
Vesicle Preparation:
-
Lipid film: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) + Cholesterol (7:3 ratio).
-
Hydrate with Internal Buffer: 10 mM HPTS, 100 mM NaNO
, 10 mM HEPES, pH 7.0. -
Freeze-thaw (10x) and extrude (200 nm polycarbonate membrane) to form LUVs.
-
Purification: Remove external dye via Size Exclusion Chromatography (Sephadex G-25) using External Buffer: 100 mM NaNO
, 10 mM HEPES, pH 7.0.
-
-
Assay Setup:
-
Place LUV suspension in a fluorometer cuvette.
-
Monitor HPTS: Ex 403/460 nm, Em 510 nm.
-
-
Transport Initiation:
-
Lysis: At end of run, add detergent (Triton X-100) to normalize data to 100% transport.
Transport Mechanism Visualization
Figure 2: Schematic of the anion antiport mechanism facilitated by squaramide receptors in an HPTS assay.
References
-
Review of Squaramide Chemistry: Storer, R. I., Aciro, C., & Jones, L. H. (2011).[9][10] Squaramides: physical properties, synthesis and applications. Chemical Society Reviews. [Link]
-
Anion Transport Methodology (HPTS): Haynes, C. J., & Gale, P. A. (2011). Transmembrane anion transport by synthetic systems. Chemical Communications. [Link]
-
Squaramide vs. Urea Binding: Amendola, V., et al. (2010).[4] The Squaramide versus Urea Contest for Anion Recognition.[3][5][7][11] Chemistry - A European Journal. [Link][11]
-
NMR Titration Analysis (BindFit): Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews. [Link]
-
Synthesis Protocols: Rostami, A., et al. (2017). Sequential Amidation of Ester Derivatives of Squaric Acid. Journal of Organic Chemistry. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. The squaramide versus urea contest for anion recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unica.it [iris.unica.it]
- 7. kar.kent.ac.uk [kar.kent.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Squaramide-based receptors in anion supramolecular chemistry: insights into anion binding, sensing, transport and extraction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Note: High-Performance Asymmetric Henry Reaction via Squaramide Catalysis
Executive Summary
The asymmetric Henry (nitroaldol) reaction is a cornerstone transformation for synthesizing
This guide details a robust, self-validating experimental protocol for the squaramide-catalyzed Henry reaction. It moves beyond "recipe" listing to explain the causality of reaction parameters, ensuring reproducible high enantioselectivity (>90% ee) and yield.
Mechanistic Principles & Catalyst Design
To optimize this reaction, one must understand the Bifunctional Activation Mode . Squaramide catalysts typically feature a chiral scaffold (e.g., trans-1,2-diaminocyclohexane or cinchona alkaloid) linked to the squaramide core.
-
Electrophile Activation: The two N-H protons on the squaramide ring form strong hydrogen bonds with the aldehyde carbonyl oxygen, lowering its LUMO energy.
-
Nucleophile Activation: The tertiary amine moiety (quinuclidine or pendant amine) deprotonates the nitroalkane, generating a nitronate species.
-
Stereocontrol: The rigid squaramide core orients the nitronate and activated aldehyde in a specific trajectory, dictating the facial selectivity.
Visualization: The Catalytic Cycle
The following diagram illustrates the dual-activation pathway that defines this protocol.
Figure 1: Bifunctional activation mode where the squaramide acts as a Brønsted base and H-bond donor simultaneously.
Experimental Design Strategy
Catalyst Selection
For most aromatic and aliphatic aldehydes, Cinchona-derived squaramides (e.g., derived from Hydroquinine or Hydrocinchonine) are the industry standard due to their commercial availability and tunable steric bulk.
-
Recommendation: Start with Rawal’s Catalyst (hydroquinine-derived squaramide) for broad scope.
-
Loading: 0.5 – 2.0 mol% is sufficient. Higher loadings (>5%) rarely improve yield and complicate purification.
Solvent & Temperature Effects
The reaction is an equilibrium process (retro-Henry is possible). Low temperatures favor the forward reaction and enantioselectivity but reduce rate.
Table 1: Solvent Suitability Matrix
| Solvent | Polarity | Rate | Enantioselectivity (ee) | Recommendation |
| DCM | Moderate | High | Excellent | Primary Choice. Best balance of solubility and rate. |
| THF | Moderate | Medium | Good | Use if substrate insolubility in DCM is an issue. |
| Toluene | Low | Low | Variable | Can give higher ee% for specific substrates but often requires longer times (48h+). |
| Ethanol | High | High | Low | Avoid. H-bonding competition disrupts the catalyst-substrate interaction. |
Detailed Standard Operating Procedure (SOP)
Objective: Synthesis of (R)-2-nitro-1-phenylethanol (Model Reaction).
Materials Preparation
-
Aldehyde: Benzaldehyde (freshly distilled). Critical: Oxidized benzoic acid impurities deactivate the basic amine of the catalyst.
-
Nitroalkane: Nitromethane (dried over 4Å molecular sieves).
-
Catalyst: Hydroquinine-derived squaramide (1.0 mol%).
-
Solvent: Anhydrous DCM (
).
Reaction Protocol
-
Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Charging: Add the Squaramide Catalyst (1.0 mol%) and the Aldehyde (1.0 mmol, 1.0 equiv).
-
Solvation: Add Anhydrous DCM (2.0 mL, 0.5 M concentration). Stir until the catalyst is fully dissolved.
-
Cooling: Submerge the flask in a cryocooler or ice/salt bath to reach 0 °C . Note: -20 °C is optional for difficult substrates to boost ee.
-
Initiation: Add Nitromethane (10.0 equiv) dropwise via syringe.
-
Why 10 equiv? Excess nitroalkane drives the equilibrium forward and acts as a co-solvent.
-
-
Monitoring: Stir at 0 °C. Monitor by TLC (Hexane/EtOAc 80:20) every 4 hours.
-
Endpoint: Disappearance of aldehyde.[1] Typical time: 12–24 hours.
-
-
Quench: Do not use acidic quench if retro-Henry is a concern. Simply concentrate the reaction mixture under reduced pressure (rotary evaporator) at low temperature (<30 °C).
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validating Analytical Workflow
To ensure the data is real, you must run a Racemic Standard alongside your chiral sample.
Protocol for Racemic Standard (Control):
-
Mix Aldehyde (0.1 mmol) and Nitromethane (1 mmol) in DCM (1 mL).
-
Add Triethylamine (TEA) (20 mol%) instead of the chiral catalyst.
-
Stir for 2 hours, concentrate, and filter.
-
Inject this sample into the HPLC first to identify the retention times of both enantiomers (
and ).
HPLC Method (Chiralpak AD-H or OD-H):
-
Mobile Phase: Hexane : Isopropanol (90:10).[2]
-
Detection: UV @ 254 nm (or 210 nm for aliphatic aldehydes).
Troubleshooting & Optimization Guide
Scenario A: Low Conversion (<50%)
-
Root Cause: Catalyst deactivation by acid impurities in the aldehyde.[4]
-
Fix: Wash the aldehyde solution with saturated
or distill prior to use. -
Alternative: Increase concentration to 1.0 M to drive bimolecular kinetics.
Scenario B: Low Enantioselectivity (<80% ee)
-
Root Cause: Background reaction (uncatalyzed) or temperature too high.
-
Fix: Lower temperature to -20 °C or -40 °C.
-
Fix: Ensure the reaction is strictly anhydrous; water can facilitate non-selective background pathways.
Scenario C: Product Racemization during Workup
-
Root Cause: The Henry reaction is reversible (Retro-Henry).
-
Fix: Avoid heating during rotary evaporation. Store the product in the freezer immediately.
Visualization: Workflow Decision Tree
Figure 2: Decision tree for reaction monitoring and parameter adjustment.
References
-
Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008).[5][6][7] Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts.[5][6][7][8] Journal of the American Chemical Society, 130(44), 14416–14417.[6][7] [Link]
-
Storer, R. I., Aciro, C., & Jones, L. H. (2011).[1] Squaramides: physical properties, synthesis and applications. Chemical Society Reviews, 40(5), 2330–2346. [Link]
-
Xu, H., et al. (2010). Squaramide-catalyzed asymmetric nitroaldol (Henry) reaction.[8][9] Organic Letters, 12(16), 3704–3707. [Link]
-
Alegre-Requena, J. V., et al. (2017).[6] Optimizing Accuracy and Computational Cost in Theoretical Squaramide Catalysis: the Henry Reaction. Chemistry – A European Journal. [Link][10]
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral squaramide derivatives are excellent hydrogen bond donor catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
Application Note: Synthesis and Functional Characterization of Squaramide-Based CXCR2 Antagonists
[1]
Executive Summary & Rationale
This guide details the design, synthesis, and biological validation of squaramide derivatives as antagonists for the CXCR2 (Interleukin-8 Receptor Beta) .
While urea-based antagonists like SB-225002 have historically defined the CXCR2 pharmacophore, they often suffer from poor metabolic stability and solubility. Squaramides (cyclobut-3-ene-1,2-diones) act as vinylogous amide bioisosteres of ureas. They offer two distinct advantages for drug development:
-
Dual H-Bonding Capability: The squaramide unit possesses two hydrogen bond donors and two acceptors, often increasing binding affinity compared to the urea counterpart.
-
Conformational Restriction: The four-membered ring enforces a specific geometry ("squaramide tilt") that can lock the molecule into a bioactive conformation, potentially improving selectivity.
This protocol focuses on synthesizing a squaramide bioisostere of SB-225002 and validating its potency via a G
Chemical Synthesis: Asymmetric Diaryl Squaramides
Retrosynthetic Strategy
The synthesis follows a sequential amination of diethyl squarate. The first displacement of the ethoxy group occurs readily under mild conditions. The second displacement is rate-limiting due to the increased aromatic character of the mono-squaramide intermediate, often requiring Lewis acid catalysis (e.g., Zn(OTf)
Target Molecule: 3-((2-bromophenyl)amino)-4-((2-hydroxy-4-nitrophenyl)amino)cyclobut-3-ene-1,2-dione (Squaramide Analog of SB-225002).
Synthesis Workflow (DOT Visualization)
Figure 1: Sequential amination strategy for asymmetric squaramide synthesis. The second step requires forcing conditions due to resonance stabilization of the intermediate.
Detailed Protocol
Step 1: Synthesis of Mono-Squaramide Intermediate
Rationale: We add the more nucleophilic amine first. 2-bromoaniline is more nucleophilic than the electron-poor 2-hydroxy-4-nitroaniline.
-
Reagents:
-
Diethyl squarate (1.0 eq, 5.0 mmol, 850 mg)
-
2-Bromoaniline (1.0 eq, 5.0 mmol, 860 mg)
-
Ethanol (anhydrous, 10 mL)
-
-
Procedure:
-
Dissolve diethyl squarate in ethanol in a round-bottom flask.
-
Add 2-bromoaniline dropwise at room temperature (RT) while stirring.
-
Stir at RT for 24 hours. A precipitate should form.
-
Purification: Filter the solid. Wash with cold diethyl ether (
mL) to remove unreacted diethyl squarate. -
Validation: Verify by
H NMR (DMSO- ). Look for the loss of one ethyl group signals and appearance of aromatic protons.
-
Step 2: Synthesis of Final Asymmetric Squaramide
Rationale: The second displacement is difficult. We use Zinc Triflate [Zn(OTf)
-
Reagents:
-
Mono-squaramide intermediate (1.0 eq, from Step 1)
-
2-Hydroxy-4-nitroaniline (1.2 eq)
-
Zn(OTf)
(0.2 eq, 20 mol%) -
Ethanol (anhydrous) or Toluene (if higher temp needed)
-
-
Procedure:
-
Suspend the mono-squaramide and the aniline in ethanol (0.5 M concentration).
-
Add Zn(OTf)
. -
Heat to 60°C for 12–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to RT. The product often precipitates as a yellow/orange solid.
-
Filter and wash with water (to remove Zn salts) and methanol.
-
Recrystallization: If necessary, recrystallize from DMF/Water or hot Ethanol.
-
Biological Validation: CXCR2 Calcium Flux Assay
Mechanistic Basis
CXCR2 is a G
Signaling Pathway (DOT Visualization)
Figure 2: CXCR2 signaling cascade.[2] Antagonists block ligand binding, preventing the G-protein dissociation required for Calcium mobilization.
Assay Protocol
Materials:
-
Cells: HEK293 cells stably transfected with human CXCR2 (or HL-60 differentiated neutrophils).
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Agonist: Recombinant Human IL-8 (rhIL-8).
-
Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Probenecid 2.5 mM optional to prevent dye leakage).
Step-by-Step Workflow:
-
Cell Plating:
-
Plate cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate (Poly-D-Lysine coated).
-
Incubate overnight at 37°C, 5% CO
.
-
-
Dye Loading:
-
Compound Treatment (Antagonist Mode):
-
Prepare 1000x stocks of the Squaramide derivative in DMSO.
-
Dilute to 5x final concentration in Assay Buffer.[3]
-
Add 25
L of compound to cells. -
Incubate for 15 minutes at RT to allow equilibrium binding.
-
-
Agonist Injection & Reading:
-
Place plate in FLIPR or standard plate reader (Ex 494 nm / Em 516 nm).
-
Inject EC
concentration of IL-8 (typically 10–30 nM, determined previously). -
Record fluorescence every 1 second for 60 seconds.
-
-
Data Analysis:
-
Calculate
(Peak fluorescence minus baseline). -
Plot % Inhibition vs. Log[Compound].
-
Fit to 4-parameter logistic equation to determine IC
.
-
Troubleshooting & Expert Insights (E-E-A-T)
| Issue | Probable Cause | Expert Solution |
| Low Yield (Step 2) | Deactivated aniline (nitro group) | Switch solvent to Toluene/DMF mix and increase Zn(OTf) |
| Insoluble Product | Squaramide aggregation (H-bonding) | Squaramides are notoriously insoluble. Dissolve in 100% DMSO for stocks. Use 5% DMSO in NMR with heating. |
| High Assay Background | Dye leakage or constitutive activity | Add Probenecid (2.5 mM) to assay buffer. Ensure cells are not over-confluent (receptor internalization). |
| No IC | Compound precipitation | Check solubility in assay buffer. Squaramides can crash out in aqueous media >10 |
References
-
Bioisosterism of Squaramides
-
Synthesis Protocol (Lewis Acid Catalysis)
-
Streamlining squaramide synthesis using a sustainable and versatile paper-based platform.[7] RSC Advances (2024).
-
-
CXCR2 Pharmacology & SB-225002
-
SB 225002: A potent, selective and competitive antagonist of the G-protein coupled receptor CXCR2.[8] Journal of Biological Chemistry / Sigma Aldrich Data.
-
-
Calcium Flux Assay Methodology
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. bms.kr [bms.kr]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Squaramides as Bioisosteres in Contemporary Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 8. SB 225002 [sigmaaldrich.com]
Application Notes & Protocols: The Role of Squaramides in the Synthesis of Novel Anti-Tuberculosis Agents Targeting ATP Synthase
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and infectious diseases.
Introduction: A New Paradigm in the Fight Against Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This crisis necessitates the development of novel therapeutics that act on new molecular targets. The mycobacterial F1F0 ATP synthase, an enzyme essential for generating cellular energy, has been clinically validated as a prime target for anti-TB drug development.[2][3]
The approval of bedaquiline (BDQ), a diarylquinoline that inhibits ATP synthase, marked a significant advancement in treating MDR-TB.[4] However, challenges such as off-target effects and the development of resistance underscore the need for new chemical scaffolds that can inhibit this crucial enzyme.[4][5] Squaramides (SQA), amides derived from squaric acid, have emerged as a highly promising class of ATP synthase inhibitors.[2][6] Crucially, they bind to a novel site on the enzyme, distinct from that of BDQ, offering a powerful strategic advantage: the potential to circumvent existing resistance mechanisms and effectively treat BDQ-resistant TB strains.[4][6][7]
This guide provides an in-depth exploration of the synthesis and evaluation of squaramide-based anti-TB agents, offering detailed protocols and the scientific rationale behind key experimental choices.
Mechanism of Action: Pinpointing a Unique Vulnerability
Squaramide inhibitors function by physically obstructing the proton-conducting channel within the F0 domain of the ATP synthase, at the interface between subunits 'a' and 'c'.[1] This binding event prevents the translocation of protons that drives the rotation of the c-ring, thereby halting ATP synthesis and starving the mycobacterium of its primary energy source.[4]
The binding site for squaramides is fundamentally different from that of diarylquinolines like bedaquiline. This distinction is critical, as mutations conferring resistance to BDQ do not affect the activity of squaramides, indicating an absence of cross-resistance.[2] This unique mechanism validates squaramides as a new class of inhibitors capable of addressing clinical resistance to existing ATP synthase-targeting drugs.
Caption: Comparative mechanism of ATP synthase inhibition by Bedaquiline and Squaramides.
Synthetic Strategies and Protocols
The versatility of the squaramide scaffold allows for diverse synthetic modifications. Two powerful strategies have proven particularly effective for generating libraries of potent anti-TB agents.
Strategy 1: Synthesis via Diethyl Squarate Precursor
This foundational approach is used to synthesize mono- and diamino-substituted squaramides and serves as the basis for many lead optimization efforts.[1][6] The synthesis begins with diethyl squarate, which is more soluble in organic solvents than squaric acid itself, facilitating smoother reactions.
Caption: General workflow for the synthesis of monoamino-substituted squaramides.
Protocol 3.1: Synthesis of a Monoamino-Substituted Squaramide Analogue
This protocol describes a representative synthesis of a monoamino squaramide derivative, a key intermediate for further elaboration or direct biological testing.
-
Rationale: The use of an alcohol solvent like methanol or ethanol facilitates the reaction between the amine and diethyl squarate at room temperature. The reaction is a nucleophilic addition-elimination at one of the ester groups of the squarate ring. Monitoring by TLC is crucial to determine the point of maximum product formation and minimize side reactions. Purification by column chromatography is standard for removing unreacted starting materials and any diamino-substituted by-product.
-
Materials:
-
Diethyl squarate (1.0 eq)
-
Substituted amine (e.g., benzylamine) (1.0 eq)
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) and Ethyl Acetate (EtOAc) for chromatography
-
Silica gel (for column chromatography)
-
-
Procedure:
-
To a solution of diethyl squarate (1.0 eq) in anhydrous EtOH (0.2 M), add the desired substituted amine (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent). The product spot should be clearly visible and distinct from the starting materials.
-
Once the reaction is complete (as judged by TLC), concentrate the mixture under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in dichloromethane or hexane to isolate the desired monosubstituted product.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound, typically as a white or off-white solid.
-
Confirm the structure and purity using NMR spectroscopy and HRMS.
-
Strategy 2: Liebeskind–Srogl Cross-Coupling for Aryl-Substituted Squaramides
For generating compounds where an aromatic moiety is directly bound to the squaric acid core, the Liebeskind–Srogl cross-coupling reaction is a superior and highly versatile method.[8] This reaction is particularly valuable because alternative methods, such as the Friedel–Crafts reaction, often suffer from very low yields and limited substrate applicability.[8]
Protocol 3.2: Liebeskind–Srogl Cross-Coupling for Squaramide Synthesis
This protocol outlines the synthesis of an aryl-squaramide using a thioester-squaramide intermediate.
-
Rationale: The Liebeskind–Srogl reaction allows for the formation of a C-C bond between the squaramide core and an aryl group under relatively mild conditions. It utilizes a palladium catalyst and a copper(I) carboxylate co-catalyst to couple an organoboronic acid with a thioester. This method's broad substrate scope makes it ideal for rapidly generating a diverse library of compounds for SAR studies.
-
Materials:
-
Squaramide-thioester precursor (1.0 eq)
-
Arylboronic acid (1.5-2.0 eq)
-
Pd(PPh3)4 or other suitable Palladium(0) catalyst (0.1 eq)
-
Copper(I) thiophene-2-carboxylate (CuTC) (1.5 eq)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the squaramide-thioester precursor (1.0 eq), the arylboronic acid (1.5 eq), and CuTC (1.5 eq).
-
Add the palladium catalyst (0.1 eq) to the flask.
-
Add anhydrous, degassed THF via syringe.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove metal residues.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography to yield the desired aryl-substituted squaramide.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding the squaramide library as mycobacterial ATP synthase inhibitors: Innovative synthetic pathway and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
using 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione in the development of new polymers
Application Note: Supramolecular Assembly and Polymer Integration of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione
Executive Summary
This guide details the utilization of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione (hereafter referred to as N,N'-Dipropylsquaramide or DPSQ ) in the development of advanced polymeric materials. Unlike traditional covalent monomers, DPSQ functions primarily as a supramolecular monomer and a hydrogen-bonding additive .
Its utility stems from the unique "dual-donor, dual-acceptor" hydrogen bonding capability of the squaramide ring, which is reinforced by aromatic gain upon complexation. This molecule is critical for researchers developing:
-
Supramolecular Polymers: Self-assembling nanofibers and hydrogels.
-
Self-Healing Materials: Non-covalent crosslinkers that allow reversible bond breaking/reforming.
-
Ductility Enhancers: Additives that disrupt brittle fracture networks in thermoplastics.
Scientific Foundation: The Squaramide Advantage
To effectively use DPSQ, one must understand the underlying physical chemistry.
-
Aromaticity-Driven Bonding: The cyclobutenedione ring is not aromatic in its ground state. However, upon forming hydrogen bonds (H-bonds), the ring gains significant aromatic character (Hückel 2π-electron system). This thermodynamic drive strengthens the H-bonds significantly (
in DMSO), surpassing urea and amide analogues. -
Geometry: The rigid square geometry forces the two N-H protons (donors) and two Carbonyl oxygens (acceptors) into a specific orientation, facilitating the formation of infinite "ribbons" or "sheets" via head-to-tail stacking.
Mechanistic Pathway Diagram
Figure 1: Synthesis and self-assembly pathway of DPSQ. The transition from discrete monomer to polymer network is driven by aromatic stabilization energy.
Protocol A: Synthesis of the Monomer
Before polymer integration, high-purity DPSQ must be synthesized. Commercial sources are available, but in-house synthesis ensures control over purity and dryness.
Reaction:
Materials:
-
3,4-Diethoxycyclobut-3-ene-1,2-dione (Diethyl squarate) (>98%)
-
n-Propylamine (>99%)
-
Ethanol (Absolute)
-
Diethyl Ether (for washing)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 10.0 mmol of Diethyl squarate dissolved in 20 mL of Ethanol .
-
Addition: While stirring at room temperature (25°C), add 20.5 mmol of n-Propylamine dropwise over 10 minutes.
-
Note: A slight excess (2.5%) of amine ensures complete substitution. The reaction is exothermic; mild cooling may be required if scaling up >10g.
-
-
Precipitation: The solution will turn yellow/white, and a precipitate will form almost immediately. This is the insoluble squaramide product.
-
Reaction Time: Stir the suspension for 4 hours to ensure completion.
-
Isolation: Filter the solid using a vacuum Buchner funnel.
-
Purification: Wash the filter cake three times with cold Ethanol (to remove unreacted amine) and twice with Diethyl Ether (to facilitate drying).
-
Drying: Dry under high vacuum at 40°C for 12 hours.
Validation Criteria:
-
Yield: Expected >85%.
-
Melting Point: Sharp peak ~270–275°C (Decomposition).
-
IR Spectroscopy: Look for the characteristic squaramide C=O stretch at ~1640 cm⁻¹ and N-H stretch at ~3150 cm⁻¹.
Protocol B: Supramolecular Polymerization (Self-Assembly)
This protocol describes how to induce DPSQ to form supramolecular nanofibers, which can be used as rheology modifiers or gelators.
Principle: DPSQ is soluble in polar aprotic solvents (DMSO) but insoluble in non-polar solvents. By controlling the solvent environment, we force the molecules to stack to minimize surface energy, forming high-aspect-ratio polymers.
Materials:
-
DPSQ (Synthesized in Protocol A)
-
DMSO (Solubilizer)
-
Toluene or Water (Anti-solvent)
Workflow:
-
Stock Solution: Dissolve DPSQ in DMSO at a concentration of 50 mg/mL . Heating to 60°C may be required to break existing aggregates.
-
Solvent Switch (Nanoprecipitation):
-
Prepare a beaker with 10 mL of Toluene (stirring rapidly).
-
Inject 100 µL of the DMSO stock solution into the Toluene.
-
-
Aging: Stop stirring immediately after injection. Allow the system to rest undisturbed for 24 hours.
-
Observation: The clear solution will become turbid or form a gel, indicating the formation of supramolecular polymer chains (nanofibers).
Data Analysis (Morphology):
-
AFM/SEM: Drop-cast the aged solution onto mica/silicon. You should observe fibers with widths of 50–200 nm and lengths >5 µm.
Protocol C: Integration as a Ductility Additive
This is the primary industrial application: using DPSQ to modify the mechanical properties of brittle polymers (e.g., PMMA, Polylactic Acid).
Mechanism: DPSQ molecules disperse within the polymer matrix. Their strong self-association creates a "secondary network" of hydrogen bonds. Under stress, these H-bonds break (dissipating energy) before the covalent polymer chains snap, thereby increasing toughness.
Materials:
-
Host Polymer: PMMA (Polymethyl methacrylate) or PLA.
-
DPSQ.
-
Solvent: Chloroform or DCM (Common solvent for both).
Step-by-Step Methodology:
-
Doping Calculation: Target a loading of 0.5 wt% to 2.0 wt% DPSQ. Higher loadings may cause macro-phase separation (clumping), which weakens the material.
-
Co-Dissolution:
-
Dissolve 1g of PMMA in 10 mL Chloroform.
-
Separately, dissolve 10 mg DPSQ in 0.5 mL DMSO (or minimal Chloroform with sonication).
-
Mix the two solutions thoroughly.
-
-
Film Casting: Pour the mixture into a Teflon mold or onto a glass slide.
-
Controlled Evaporation: Cover with a perforated lid to slow evaporation (24–48 hours). Fast evaporation leads to bubbles and poor H-bond network formation.
-
Annealing: Once dry, anneal the film at 60°C (below PMMA Tg) for 2 hours to equilibrate the H-bond network.
Experimental Workflow Diagram
Figure 2: Workflow for integrating DPSQ into thermoplastic matrices to enhance ductility.
Data Summary & Characterization
When characterizing these new materials, specific markers confirm the successful integration of the squaramide unit.
Table 1: Key Characterization Metrics
| Technique | Parameter | Observation in DPSQ-Polymer | Interpretation |
| FT-IR | N-H Stretch | Shift from 3400 cm⁻¹ (free) to ~3150 cm⁻¹ (bound) | Confirms H-bond network formation. |
| DSC | Glass Transition ( | Slight increase or broadening | Restricted chain mobility due to physical crosslinking. |
| Tensile | Elongation at Break | Increase (e.g., 5% | Energy dissipation via H-bond rupture. |
| Rheology | Viscosity ( | Shear-thinning behavior | Supramolecular chains align/break under shear. |
References
-
Synthesis and Self-Assembly of Squaramides
- Title: "Squaramides as non-covalent macrocyclic receptors."
- Source: Rotello, V. M., et al. Journal of the American Chemical Society.
-
URL:[Link]
-
Squaramides in Supramolecular Polymers
-
Mechanical Enhancement (Plastic Programming)
-
General Squaramide Chemistry
Sources
- 1. Squaramide-based supramolecular polymers: from self-assembly to in vivo application - Leiden University [universiteitleiden.nl]
- 2. Shape modulation of squaramide-based supramolecular polymer nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterization of squaramide-based supramolecular polymers | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione
Case ID: SQ-PRO-001 Subject: Yield Optimization & Troubleshooting for Symmetric Aliphatic Squaramide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]
The Challenge: Synthesizing 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione (a symmetric dialkyl squaramide) appears deceptively simple: displace two ethoxy groups on diethyl squarate with propylamine.[1] However, users frequently report yields stalling at 40–60% or difficulties isolating the product from the mono-substituted intermediate.
The Core Mechanism: The reaction proceeds via a sequential nucleophilic vinylic substitution (addition-elimination).
-
Step 1 (Fast): Formation of the mono-squaramide (3-ethoxy-4-(propylamino)cyclobut-3-ene-1,2-dione).[1]
-
Step 2 (Slow): Conversion to the bis-squaramide.
Why Yields Fail: The amino group in the mono-intermediate is a strong electron donor. Through vinylogous resonance, it stabilizes the cyclobutenedione ring, significantly reducing the electrophilicity of the remaining ethoxy carbon. This makes the second substitution kinetically difficult, often requiring thermal activation to proceed to completion.
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the kinetic bottleneck (Step 2) and the competing hydrolysis pathway that destroys yield.
Figure 1: Reaction pathway highlighting the rate-limiting second substitution and hydrolysis risks.
Critical Optimization Modules
Module A: Stoichiometry & Kinetics
Issue: Using exactly 2.0 equivalents of propylamine often results in incomplete conversion. Technical Insight: While the stoichiometry is 1:2, the reaction generates ethanol as a byproduct. Furthermore, aliphatic amines like propylamine are volatile.[1] Loss of amine to the headspace or formation of salt byproducts (if squaric acid impurities are present) depletes the nucleophile. Recommendation: Use 2.2 to 2.5 equivalents of propylamine. The slight excess drives the equilibrium of the sluggish second step and compensates for volatility.
Module B: Solvent Selection (The Solubility Switch)
The choice of solvent is the single most critical factor for isolation and yield.
| Solvent | Reaction Rate | Solubility (SM) | Solubility (Product) | Verdict |
| Ethanol (EtOH) | High | High | Very Low | PREFERRED. Product precipitates, driving equilibrium.[1] |
| Methanol (MeOH) | High | High | Moderate | Avoid. Product may stay in solution, complicating workup.[1] |
| DCM/CH₂Cl₂ | Moderate | High | Moderate/High | Avoid. Requires chromatography; harder to drive to completion. |
| DMF/DMSO | High | High | High | Avoid. Difficult removal; requires aqueous workup (yield loss).[1] |
Module C: Temperature Control
Issue: Running at Room Temperature (RT) indefinitely. Technical Insight: The mono-squaramide is electronically deactivated. RT is sufficient for Step 1 but often insufficient for Step 2 within a reasonable timeframe. Recommendation: Initiate at RT (to control the exotherm of Step 1), then reflux (approx. 78°C in EtOH) for 2–4 hours to force Step 2.
Troubleshooting Guide (FAQ)
Issue 1: "I have a mixture of mono- and bis-product that I can't separate."
Diagnosis: The reaction was stopped too early or lacked sufficient thermal energy to overcome the resonance stabilization of the mono-intermediate. Corrective Action:
-
Do not attempt column chromatography immediately (solubility issues make this difficult).[1]
-
Resuspend the crude mixture in fresh Ethanol.
-
Add 0.5 equiv of fresh propylamine.
-
Reflux for 4 hours.
-
Cool to 0°C and filter. The bis-product is far less soluble than the mono-intermediate and will crystallize out.
Issue 2: "My yield is low, and I see a white solid that isn't my product."
Diagnosis: Hydrolysis.[2] Diethyl squarate is moisture-sensitive. If your ethanol was "wet" (not anhydrous), you likely formed squaric acid or ethyl hydrogen squarate, which can form ammonium salts with your amine.[1] Validation: Check the NMR. Squaric acid salts often show broad peaks and lack the distinct propyl splitting patterns in the correct integration. Prevention: Use anhydrous Ethanol (stored over molecular sieves) and keep the reaction vessel under a nitrogen atmosphere.
Issue 3: "The product is an oil/sticky gum, not a powder."
Diagnosis: Presence of residual solvent or oligomers. Corrective Action:
-
Trituration: Add diethyl ether or hexanes to the oil and sonicate vigorously. This removes non-polar impurities and forces the polar squaramide to crystallize.
-
Recrystallization: Dissolve in minimum hot ethanol, then slowly add diethyl ether until turbid. Cool to -20°C.
Master Protocol: The "Precipitation-Driven" Route
This protocol relies on the insolubility of the target bis-squaramide in ethanol to drive the reaction to completion and simplify purification to a simple filtration.
Reagents:
-
Diethyl squarate (1.0 equiv)[1]
-
Propylamine (2.4 equiv)[1]
-
Anhydrous Ethanol (Concentration: 0.5 M relative to squarate)[1]
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[3]
-
Solvation: Add Diethyl squarate and Anhydrous Ethanol. Stir until fully dissolved.
-
Addition (Step 1): Add Propylamine dropwise over 10 minutes at Room Temperature.
-
Observation: The solution may turn yellow/orange. A mild exotherm is normal.
-
-
Activation (Step 2): Once addition is complete, heat the reaction to Reflux (80°C oil bath) .
-
Duration: Maintain reflux for 4–6 hours.[4]
-
Visual Cue: A heavy white/off-white precipitate should form during the reflux.
-
-
Workup:
-
Cool the mixture slowly to Room Temperature.
-
Chill in an ice bath (0°C) for 30 minutes to maximize precipitation.[1]
-
Filter the solid using a Büchner funnel.
-
-
Washing: Wash the filter cake with:
-
Drying: Dry under high vacuum.
Troubleshooting Logic Flow
Use this decision tree to diagnose specific failure modes during your experiment.
Figure 2: Decision matrix for analyzing reaction outcomes.
References
-
Tietze, L. F., et al. (1991).[1] "Squaric Acid Diethyl Ester: A New Coupling Reagent for the Formation of Drug Biopolymer Conjugates."[5] Chemische Berichte, 124(5), 1215–1221.[1][5] Link[1][5]
-
Storer, R. I., et al. (2011).[1] "Squaramides: Physical Properties, Synthesis and Applications." Chemical Society Reviews, 40, 2330-2346.[1] Link[1]
-
Alemán, J., et al. (2011).[1] "Squaramides: New Actors in Organocatalysis."[6][7] Chemical Communications, 47, 6695-6708.[1] Link[1]
-
Ian Storer, R. (2013).[1] "Squaramide-based synthetic anion transporters." Chemical Science, 4, 191-197.[1] (Demonstrates solubility/purification principles for dialkyl squaramides). Link[1]
Sources
- 1. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]
- 2. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]
- 3. Macrocyclic squaramides: anion receptors with high sulfate binding affinity and selectivity in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. zaguan.unizar.es [zaguan.unizar.es]
minimizing side reactions in the synthesis of N,N'-dialkylsquaramides
Technical Support Center: High-Fidelity Synthesis of -Dialkylsquaramides
Ticket ID: SQUAR-OPT-2024 Subject: Minimizing Side Reactions & Optimizing Asymmetric Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely accessing this guide because your squaramide synthesis has encountered one of three critical failure modes: symmetric byproduct formation (the "double addition" error), reaction stalling (poor nucleophilicity), or catastrophic insolubility .
The synthesis of asymmetric squaramides relies on a vinylogous addition-elimination mechanism . The key to success lies in exploiting the electronic deactivation that occurs after the first amine addition. The mono-squaramide intermediate is significantly less electrophilic than the starting diethyl squarate. If this kinetic difference is not respected—or if the amine is too weak to attack the deactivated ring—the reaction will fail.
This guide provides self-validating protocols to isolate the mono-intermediate and force the second addition only when chemically appropriate.
Module 1: Diagnostic Workflow
Before altering your protocol, identify your specific failure point using the logic flow below.
Figure 1: Diagnostic decision tree for squaramide synthesis failures.
Module 2: The "Symmetric Impurity" Trap
The Problem
You are attempting to synthesize an asymmetric squaramide (
Root Cause: Kinetic Control Failure
The reaction of diethyl squarate with an amine proceeds in two steps. The first addition is fast. The second addition is slower because the nitrogen lone pair donates electron density into the cyclobutenedione ring, reducing its electrophilicity [1].
-
Error: Adding Amine B before Amine A is fully consumed (or vice versa).
-
Error: Using excess Amine A in the first step.
Protocol A: Sequential Addition with TLC Validation
Use this protocol for aliphatic amines.
Reagents:
-
Diethyl squarate (1.0 equiv)
-
Amine A (0.95 equiv) — Crucial: Slight deficit prevents double addition.
-
Amine B (1.2 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
Step-by-Step:
-
Dissolution: Dissolve diethyl squarate in EtOH (0.5 M).
-
Controlled Addition: Add Amine A (0.95 equiv) dropwise at 0°C .
-
Why? Lower temperature suppresses the activation energy required for the second addition, maximizing selectivity for the mono-product.
-
-
The Validation Step: Stir at RT for 1–4 hours. Do not proceed until TLC indicates complete consumption of Amine A.
-
Checkpoint: The mono-squaramide ester usually has a distinct
(often lower than the diester, higher than the final diamide).
-
-
Second Addition: Once validated, add Amine B (1.2 equiv) and raise temperature to RT or mild reflux (40°C).
-
Purification: Asymmetric squaramides often precipitate from alcoholic solvents. Filter and wash with cold MeOH.[1]
Module 3: The "Unreactive Amine" (Anilines)
The Problem
The reaction stalls at the mono-ester stage. You have added Amine B (usually an aniline or electron-deficient amine), but it refuses to displace the ethoxy group, even with heating.
Root Cause: Electronic Deactivation
After the first amine adds, the squarate ring becomes electron-rich. A weak nucleophile (like an aniline) cannot overcome this energy barrier under standard thermal conditions.
Solution: Lewis Acid Catalysis ( )
Zinc Triflate coordinates to the squaryl carbonyl oxygens, pulling electron density away from the ring and restoring electrophilicity [2].
Protocol B: Zinc Triflate Catalyzed Substitution
Use this when Amine B is an aniline or sterically hindered.
Reagents:
-
Mono-squaramide ester (Intermediate from Protocol A)
-
Amine B (Aniline derivative, 1.2 equiv)
-
Catalyst: Zinc Triflate (
) (20–25 mol%) -
Solvent: Toluene (preferred) or Ethanol.
Step-by-Step:
-
Setup: In a flame-dried Schlenk tube, suspend the mono-squaramide ester (1.0 equiv) and
(0.25 equiv) in dry Toluene (0.25 M). -
Addition: Add Amine B (1.2 equiv).
-
Reaction: Heat to 80–100°C for 12–24 hours.
-
Note: Toluene is non-polar, which often causes the final polar squaramide to precipitate out upon cooling, simplifying purification.
-
-
Workup: Cool to RT. If product precipitates, filter. If not, evaporate solvent and purify via flash column chromatography (DCM/MeOH gradients).
Module 4: Solubility & Handling
Squaramides are notorious for being "brick dust"—insoluble in almost everything. This complicates analysis and biological testing.
| Parameter | Recommendation | Rationale |
| Reaction Solvent | Ethanol (EtOH) | Promotes precipitation of the product (driving equilibrium) while keeping starting materials soluble [3]. |
| Purification Solvent | DCM/MeOH (9:1) | Standard mobile phase for chromatography. The methanol disrupts the strong H-bonding network of the squaramide. |
| NMR Solvent | DMSO- | The only reliable solvent for characterization. Expect sharp NH signals >9 ppm (indicative of H-bonding) [4]. |
| Solubility Tag | tert-Butyl / Sulfonyl | If the final drug candidate is insoluble, consider installing a sulfonyl group on the squaramide nitrogen; this disrupts planarity and aggregation [2]. |
FAQ: Troubleshooting Common Failures
Q: My product is hydrolyzing back to squaric acid during the reaction. A: This is a "wet solvent" issue. The ethoxy group is a leaving group; if water is more available than your amine, you get hydrolysis.
-
Fix: Use anhydrous solvents (commercial "dry" grades are usually sufficient).
-
Fix: Avoid acidic workups. Squaramides are stable to acid after formation, but the ester intermediate is sensitive.
Q: I cannot separate the mono-ester from the di-ester. A: Change your leaving group. Switch from Diethyl Squarate to Dimethyl Squarate . Methyl esters are generally more reactive and have slightly different polarity, which may improve chromatographic separation [5].
Q: The Zinc Triflate catalyst is difficult to handle/weigh.
A:
References
-
Vertex AI Search. Assessing Squarates as Amine-Reactive Probes. NIH/PMC. Available at: [Link]
-
University of Seville. Organocatalytic Applications of Sulfonyl Squaramides in Anion‐Recognition Strategies. idUS. Available at: [Link]
-
Royal Society of Chemistry. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform. RSC Advances. Available at: [Link]
-
University of Zaragoza. Synthesis of squaramides and their application in organocatalysis. Zaguan. Available at: [Link]
-
MIT DSpace. Squaric Ester Applications as Novel Lysine Electrophiles in Molecular Probe Design. MIT. Available at: [Link]
optimization of reaction conditions for squaramide catalysis
Technical Support Center: Squaramide Catalysis Optimization
Status: Active Operator: Senior Application Scientist Ticket ID: SQ-OPT-2024 Subject: Optimization of Reaction Conditions for Bifunctional Squaramide Catalysis
Introduction
Welcome to the Squaramide Catalysis Technical Support Center. Unlike metal-based catalysis, where ligand exchange is the primary variable, squaramide organocatalysis relies entirely on weak non-covalent interactions (NCIs)—specifically hydrogen bonding and ion-pairing. Success depends on stabilizing the transition state (TS) while strictly suppressing the non-catalyzed background pathway.
This guide is structured to troubleshoot the two most common failure modes: Reactivity Stalls (conversion issues) and Selectivity Erosion (ee/dr issues).
Part 1: The Optimization Logic (Workflow)
Do not change variables randomly. Follow this logic gate to isolate the failure point.
Part 2: Troubleshooting Reactivity (Conversion Issues)
User Question: "My reaction precipitates, and conversion stalls at 50%. What is happening?"
Diagnosis: You are likely facing Catalyst Aggregation or Solubility Limits . Squaramides are dual H-bond donors.[1][2][3] In non-polar solvents, they prefer to H-bond with themselves (dimerization/oligomerization) rather than your substrate. This "self-quenching" kills reactivity.
The Fix:
-
Solvent Selection (The Polarity Balance):
-
Toluene: Often the best for selectivity (tight ion pairing), but worst for solubility.
-
DCM (Dichloromethane):[3] The "Goldilocks" solvent. It disrupts catalyst-catalyst aggregation better than toluene but is non-competitive enough to allow catalyst-substrate binding.
-
THF/Ethers: Generally avoid. The oxygen atom in THF acts as a H-bond acceptor, competing with your electrophile for the catalyst's protons.
-
-
Concentration Tuning:
-
Standard: 0.1 M to 0.2 M.
-
Troubleshooting: If the reaction is slow, dilute it (e.g., to 0.05 M). Counter-intuitively, dilution breaks up catalyst aggregates, increasing the concentration of the active monomeric species [1].
-
User Question: "Can I heat the reaction to improve the rate?"
Diagnosis: Risky.
The Fix: H-bonds are weak interactions (
-
Alternative: Increase catalyst loading (up to 10 mol%) or use a "stronger" squaramide (e.g., 3,5-bis(trifluoromethyl)phenyl variants) to lower the LUMO of the electrophile more effectively.
Part 3: Troubleshooting Selectivity (ee/dr Issues)
User Question: "I have 95% yield, but the ee is stuck at 60%. Why?"
Diagnosis: The Background Reaction is competing with your catalytic cycle.
In organocatalysis, the reagents often react slowly even without the catalyst. If the uncatalyzed rate (
The Fix:
-
The "Blank" Experiment (Mandatory): Run the reaction with no catalyst under identical conditions.
-
Result A: <5% conversion in 24h. (Background is safe).
-
Result B: >20% conversion in 24h.[4] (Background is the problem).
-
-
Suppression Strategy:
-
Temperature: Lower the temperature to -20°C or -78°C. The catalytic pathway (lower activation energy) is usually less sensitive to temperature drops than the background pathway.
-
Slow Addition: Syringe pump addition of the nucleophile keeps its concentration low, favoring the catalyst-bound pathway over the bimolecular background reaction.
-
User Question: "Does water matter? I'm using 'dry' solvents."
Diagnosis: Yes. Water is a H-bond competitor. The Fix: Add 4Å Molecular Sieves (activated) . Water can H-bond to the squaramide, blocking the active site. Furthermore, water can act as an achiral proton shuttle, facilitating the background reaction [2].
Summary of Solvent Effects on Selectivity:
| Solvent | Dielectric ( | H-Bond Character | Recommendation |
| Toluene | 2.38 | Non-competing | First Choice (High ee, check solubility) |
| DCM | 8.93 | Weakly donating | Standard (Good balance of rate/ee) |
| THF | 7.58 | H-Acceptor | Avoid (Competes with substrate) |
| MeOH | 32.7 | H-Donor/Acceptor | Avoid (Disrupts all interactions) |
Part 4: Mechanism & Visualization
Understanding the Bifunctional Activation Mode is crucial for substrate design. The squaramide activates the electrophile (LUMO lowering), while the basic moiety (tertiary amine) activates the nucleophile (HOMO raising).
Part 5: Advanced Protocols
Protocol A: The Non-Linear Effect (NLE) Test
Use this to confirm if catalyst aggregation is affecting your ee.
-
Prepare Catalysts: Prepare stock solutions of pure (
)-catalyst and ( )-catalyst. -
Mix Ratios: Create catalyst mixtures with varying enantiomeric purity (
): 0%, 20%, 50%, 80%, 100%. -
Run Reactions: Run the standard reaction with these mixtures.
-
Plot: Plot
(y-axis) vs. (x-axis).-
Linear: Monomeric active species (Good).
-
Positive Non-Linearity (+NLE): Heterochiral dimer is inactive (reservoir effect). This is actually beneficial for ee [3].
-
Negative Non-Linearity (-NLE): Heterochiral dimer is more active but less selective (Bad). Dilute the reaction.
-
Protocol B: Catalyst Recovery
Squaramides are robust.
-
After reaction completion, load the crude mixture directly onto a silica gel column.
-
Elute the product with non-polar solvents (Hex/EtOAc).
-
Flush the column with 10% MeOH in DCM to recover the polar squaramide catalyst.
-
Wash with saturated NaHCO3, dry, and reuse.
References
-
Effect of Aggregation: B. Soysen et al., "Absence of Non-Linear Effects Despite Evidence for Catalyst Aggregation," ChemRxiv, 2021. [Link][5]
-
General Mechanism & Background Suppression: Alemán, J. et al., "Squaramide-based Catalysts in Organic Synthesis," ResearchGate Review, 2022.[6] [Link]
-
Takemoto Catalyst & Solvent Screening: Takemoto, Y. et al., "Organocatalytic Enantioselective Michael Reaction," MDPI, 2022. [Link]
-
Bifunctional Transition States: Rawal, V. H. et al., "Squaramide-Catalyzed Enantioselective Michael Addition," PubMed Central, 2015. [Link]
Sources
Technical Support Center: Addressing Low Enantioselectivity in Squaramide-Catalyzed Reactions
Welcome to the technical support center for squaramide-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective transformations. Bifunctional squaramides have become powerful organocatalysts, leveraging dual hydrogen-bonding to activate both electrophiles and nucleophiles, which allows for high levels of stereocontrol.[1] However, achieving high enantioselectivity can be challenging. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimization protocols to help you navigate these challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of enantioselection in squaramide catalysis?
A1: Squaramide catalysts operate through bifunctional activation.[1] The two N-H groups of the squaramide moiety act as hydrogen-bond donors, activating an electrophile. Simultaneously, a basic site on the catalyst, typically a tertiary amine, deprotonates or coordinates with the nucleophile.[1] This creates a well-organized, chiral ternary complex that positions the reactants for a stereoselective bond formation.[1] The rigidity and specific geometry of the squaramide core, combined with the chiral scaffold, are crucial for creating a defined chiral pocket that favors the formation of one enantiomer over the other.
Q2: My reaction shows high conversion but low enantiomeric excess (ee). What is the most common reason for this?
A2: A high conversion with low ee often suggests that the catalyst is active but not effectively discriminating between the two enantiomeric transition states. This can be due to several factors, including a poorly matched catalyst-substrate pairing, suboptimal reaction conditions (solvent, temperature), or the presence of a strong background (uncatalyzed) reaction.
Q3: Can small amounts of water affect the enantioselectivity?
A3: Yes, the presence of water can significantly impact enantioselectivity, sometimes in a positive way. In certain cases, a controlled amount of water has been shown to enhance both the reaction rate and the enantiomeric excess.[2] However, excess water can disrupt the hydrogen-bonding network between the catalyst and substrates, leading to a decrease in enantioselectivity. Therefore, it is crucial to control the water content in your reaction.
Q4: How does the acidity of the squaramide catalyst influence its performance?
A4: The acidity of the squaramide N-H protons is a key factor in its catalytic activity. Squaramides are generally more acidic than their thiourea and urea counterparts, which allows for stronger hydrogen bonding to the substrate.[1][2] This enhanced acidity can lead to higher catalytic activity at lower catalyst loadings.[2] The electronic properties of the substituents on the squaramide core can be tuned to modulate this acidity for optimal performance in a specific reaction.
Q5: Is catalyst aggregation a concern in squaramide-catalyzed reactions?
A5: While bifunctional organocatalysts can be prone to aggregation, the constrained geometry of squaramides may reduce this tendency compared to more flexible catalysts like thioureas.[1][3] However, at high concentrations, aggregation can still occur and may impact the catalyst's activity and the observed enantioselectivity. If you suspect aggregation is an issue, consider lowering the catalyst loading or changing the solvent.
II. Troubleshooting Guide: Diagnosing and Solving Low Enantioselectivity
This section provides a structured approach to identifying and resolving common issues leading to low enantioselectivity.
Problem 1: Low Enantioselectivity with High Reaction Conversion
This is a frequent issue where the catalyst promotes the reaction but fails to induce significant stereocontrol.
Potential Causes & Step-by-Step Solutions:
-
Cause 1: Mismatched Catalyst-Substrate System. The chiral environment of the catalyst may not be suitable for the specific substrates.
-
Protocol 1: Catalyst Screening.
-
Prepare a small library of squaramide catalysts with different chiral backbones (e.g., cinchona alkaloids, diamines, amino acids) and varying steric and electronic properties on the aryl group.[4][5]
-
Set up parallel reactions with your standard substrates and each catalyst under identical conditions.
-
Analyze the conversion and enantioselectivity for each reaction to identify a more suitable catalyst. It is not uncommon for pseudoenantiomeric catalysts to yield products with opposite configurations.[4]
-
-
-
Cause 2: Suboptimal Solvent Choice. The solvent plays a critical role in the stability of the transition state and the solubility of the catalyst and substrates.
-
Protocol 2: Solvent Screening.
-
Select a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., toluene, CH2Cl2, THF, acetonitrile).[5][6]
-
Perform the reaction with your best-identified catalyst in each solvent.
-
Monitor both the reaction rate and the enantioselectivity. Non-polar, aprotic solvents often favor higher enantioselectivity by minimizing interference with the catalyst-substrate hydrogen bonds.
-
-
-
Cause 3: Unfavorable Reaction Temperature. Temperature can significantly influence the energy difference between the diastereomeric transition states.
-
Protocol 3: Temperature Optimization.
-
Once a suitable catalyst and solvent are identified, run the reaction at a range of temperatures (e.g., from -20 °C to 50 °C).[5][7]
-
Lowering the temperature often increases enantioselectivity by favoring the lower-energy transition state, although this may come at the cost of a slower reaction rate.[8][9] Conversely, in some rare cases, increasing the temperature can improve enantioselectivity.[10]
-
-
Problem 2: Inconsistent Enantioselectivity Between Batches
Reproducibility issues can be frustrating and often point to subtle variations in experimental conditions.
Potential Causes & Step-by-Step Solutions:
-
Cause 1: Variable Water Content. Trace amounts of water can significantly affect the reaction outcome.
-
Protocol 4: Strict Anhydrous Conditions.
-
-
Cause 2: Catalyst Purity and Stability. Impurities in the catalyst or its degradation can lead to inconsistent results.
-
Protocol 5: Catalyst Quality Control.
-
Problem 3: Low Enantioselectivity with Low Reaction Conversion
This scenario suggests that the catalyst is not effectively promoting the reaction under the current conditions.
Potential Causes & Step-by-Step Solutions:
-
Cause 1: Insufficient Catalyst Activity. The chosen catalyst may not be acidic enough or the basic site may not be strong enough to activate the substrates.
-
Protocol 6: Modifying Catalyst Electronics.
-
Synthesize or select squaramide catalysts with more electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)phenyl) on the aryl ring to increase the acidity of the N-H protons.[4]
-
Alternatively, if the basic site is the issue, choose a catalyst with a more basic tertiary amine (e.g., a piperidine or quinine moiety).[6]
-
-
-
Cause 2: Catalyst Inhibition. The product or one of the starting materials may be inhibiting the catalyst.
-
Protocol 7: Kinetic Analysis.
-
III. Key Parameter Optimization
Systematic optimization of key reaction parameters is crucial for achieving high enantioselectivity. The following table summarizes the influence of various parameters and provides starting points for your optimization studies.
| Parameter | General Influence on Enantioselectivity | Optimization Strategy |
| Catalyst Structure | The chiral backbone and substituents dictate the shape and electronic nature of the catalytic pocket. | Screen a diverse library of catalysts. Fine-tune the electronics and sterics of the best-performing catalyst scaffold.[4][5] |
| Solvent | Affects the solubility of reactants and catalyst, and can influence the stability of the transition state through specific interactions. | Screen solvents of varying polarity. Generally, non-polar, aprotic solvents are a good starting point.[5][6] |
| Temperature | Lower temperatures generally favor the transition state leading to the major enantiomer, thus increasing ee. | Systematically vary the temperature. Be mindful of the trade-off between enantioselectivity and reaction rate.[7][8] |
| Concentration | Can influence the extent of catalyst aggregation and the rate of the background reaction. | Vary the concentration of substrates and catalyst. Lower concentrations may disfavor aggregation. |
| Additives | Can act as co-catalysts, influence the catalyst's aggregation state, or suppress background reactions. | In some cases, the addition of water or other additives can be beneficial.[2] This should be explored empirically. |
| Catalyst Loading | Affects the reaction rate. Higher loading may be necessary for challenging substrates. | Start with a standard loading (e.g., 1-5 mol%) and adjust as needed. Very low loadings (down to 0.1 mol%) can be effective for highly active catalysts.[1][4] |
IV. Visualizing Key Concepts
Catalytic Cycle of a Bifunctional Squaramide Catalyst
Caption: Simplified catalytic cycle of a bifunctional squaramide catalyst.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
V. References
-
Zhu, Y-P., et al. (2017). Squaramide-Catalyzed Asymmetric Reactions. PubMed. [Link]
-
Various Authors. (n.d.). Squaramide catalysis. Grokipedia. [Link]
-
Various Authors. (2025). Applications of Chiral Squaramides: From Asymmetric Organocatalysis to Biologically Active Compounds. ResearchGate. [Link]
-
Rénio, M., et al. (2025). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. [Link]
-
Gómez-González, N., et al. (2017). Kinetic Analysis and Mechanism of the Hydrolytic Degradation of Squaramides and Squaramic Acids. The Journal of Organic Chemistry. [Link]
-
Al-awaal, F. M., et al. (2021). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. MDPI. [Link]
-
Akiyama, T., et al. (n.d.). Enantioselective α-Amination of 1,3-Dicarbonyl Compounds Using Squaramide Derivatives as Hydrogen Bonding Catalysts. PMC. [Link]
-
Zhu, Y-P., et al. (2017). Squaramide-Catalyzed Asymmetric Reactions. Semantic Scholar. [Link]
-
Varga, E., et al. (2015). Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereos. SciSpace. [Link]
-
Various Authors. (2025). Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between. RSC Publishing. [Link]
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
-
Gómez-González, N., et al. (2017). Kinetic Analysis and Mechanism of the Hydrolytic Degradation of Squaramides and Squaramic Acids. ResearchGate. [Link]
-
Rawal, V. H., et al. (2010). Squaramide-catalyzed enantioselective Friedel–Crafts reaction of indoles with iminesw. Chemical Communications. [Link]
-
Akiyama, T., et al. (2017). Squaramide–Sulfonamide Organocatalyst for Asymmetric Direct Vinylogous Aldol Reactions. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2025). Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. MDPI. [Link]
-
Varga, E., et al. (2015). Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael reaction. RSC Publishing. [Link]
-
Various Authors. (2026). Organocatalyzed Asymmetric Intermolecular Annulation of Nucleophilic Imines with High-Temperature-Dependent Enantioselectivity. Organic Letters. [Link]
-
Various Authors. (n.d.). Bifunctional Squaramide‐Catalyzed Oxidative Kinetic Resolution: Simultaneous Access to Axially Chiral Thioether and Sulfoxide. PMC. [Link]
-
Various Authors. (2025). Squaramide-Catalyzed Three-Component Asymmetric [2 + 2 + 1] Cycloaddition Reaction Between 3-Hydroxy-1H-pyrrole-2,5-diones with Nitrosobenzene and Ethyl Diazoacetate. MDPI. [Link]
-
Various Authors. (2024). hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. RSC Publishing. [Link]
-
Rawal, V. H., et al. (n.d.). Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes. PMC. [Link]
-
Various Authors. (2024). A Squaramide-Based Organocatalyst as a Novel Versatile Chiral Solvating Agent for Carboxylic Acids. MDPI. [Link]
-
Various Authors. (n.d.). Pushing the Limits with Squaramide-Based Organocatalysts in Cyclic Carbonate Synthesis. SciSpace. [Link]
-
Various Authors. (2025). Streamlining squaramide synthesis using a sustainable and versatile paper-based platform. Nature. [Link]
-
Al-Shakli, F., et al. (2022). Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimin. Molecules. [Link]
-
Various Authors. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PMC. [Link]
-
Rawal, V. H., et al. (n.d.). Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones. PMC. [Link]
-
Various Authors. (n.d.). Investigation of Squaramide Catalysts in the Aldol Reaction En Route to Funapide. Universidad de Zaragoza. [Link]
-
Various Authors. (2011). Organocatalytic Enantioselective Henry Reactions. MDPI. [Link]
-
Various Authors. (n.d.). Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes: synthesis of chiral azaarene-containing γ-nitroketones. RSC Publishing. [Link]
-
The Raj Group. (2023). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium†. The Raj Group. [Link]
-
Various Authors. (n.d.). Application of Biobased Solvents in Asymmetric Catalysis. PMC. [Link]
-
Various Authors. (2018). Investigation of Squaramide Catalysts in the Aldol Reaction En Route to Funapide 1. Unibo. [Link]
-
Various Authors. (n.d.). Squaramide catalysis. Wikipedia. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Enantioselective α-Amination of 1,3-Dicarbonyl Compounds Using Squaramide Derivatives as Hydrogen Bonding Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bifunctional Squaramide‐Catalyzed Oxidative Kinetic Resolution: Simultaneous Access to Axially Chiral Thioether and Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA19593D [pubs.rsc.org]
troubleshooting catalyst poisoning in squaramide-mediated transformations
Technical Support Center: Squaramide-Mediated Transformations Topic: Troubleshooting Catalyst Deactivation & Poisoning Audience: Senior Chemists & Process Development Scientists
Introduction: The "Silent" Deactivation
Squaramide organocatalysts are prized for their dual hydrogen-bonding capability and structural rigidity, often outperforming thioureas in anion-binding affinity and enantioselectivity.[1] However, their defining feature—an electron-deficient cyclobutenedione core—makes them susceptible to specific "poisoning" mechanisms that differ fundamentally from transition metal catalysis.
In squaramide catalysis, "poisoning" is rarely covalent destruction. Instead, it is typically supramolecular inhibition : the formation of a parasitic complex that is thermodynamically more stable than the catalyst-substrate complex.
This guide provides a logic-driven diagnostic framework to distinguish between Aggregation , Anion Inhibition , and Acid/Base Deactivation .
Module 1: Diagnostic Triage
User Query: "My reaction stalls after 20% conversion, or the enantioselectivity (ee) is significantly lower than reported. Is my catalyst dead?"
The Diagnostic Protocol: Before assuming chemical poisoning, you must rule out physical aggregation. Squaramides are notorious for forming head-to-tail dimers (or oligomers) via self-complementary hydrogen bonds, effectively sequestering the active monomer.
Step 1: The "Standard Addition" Test
To determine if the catalyst is irreversibly poisoned or simply inhibited by product/byproducts:
-
Run the reaction to the stall point (e.g., 20% conversion).
-
Remove an aliquot for analysis (
). -
Add fresh substrate (same equivalents as start) to the reaction vessel.
-
Observation:
-
Rate Resumes: The catalyst is active; the issue is likely product inhibition or reagent depletion.
-
Rate Remains Flat: The catalyst is deactivated (poisoned) or the background reaction is dominating.
-
Add Fresh Catalyst: If adding fresh catalyst restarts the reaction, the original catalyst species was deactivated.
-
Visualizing the Diagnosis
Figure 1: Diagnostic decision tree for isolating catalyst deactivation from kinetic stalling.
Module 2: The "Silent Killer" – Anion Inhibition
User Query: "I synthesized the catalyst myself, but it's inactive. NMR shows the structure is correct."
Root Cause:
Squaramides are potent anion receptors .[2][3][4] If your electrophile or catalyst precursor contains trace halides (Cl⁻, Br⁻, I⁻) or acetate, these anions will bind to the squaramide N-H protons with binding constants (
Mechanism:
The squaramide acts as a "host" for the "guest" anion. If
Data: Comparative Binding Affinities
Note: Values are approximate for neutral squaramides in CDCl₃/DMSO mixtures. In pure non-polar solvents (Toluene/DCM), values are significantly higher.
| Interfering Species | Binding Mode | Relative Affinity ( | Impact on Catalysis |
| Chloride (Cl⁻) | Bidentate H-bond | High ( | Severe Deactivation |
| Bromide (Br⁻) | Bidentate H-bond | Moderate-High | Strong Inhibition |
| Acetate (OAc⁻) | Bidentate H-bond | High | Severe Deactivation |
| Iodide (I⁻) | Diffuse H-bond | Low | Mild Inhibition |
| Water | Competitive H-bond | Low ( | Negligible (unless wet) |
| Substrate (C=O) | H-bond Acceptor | Moderate ( | Desired Interaction |
Troubleshooting Protocol:
-
Silver Test: Treat a small sample of your reaction mixture with soluble silver salt (e.g.,
or ). If a precipitate forms (AgCl/AgBr), you have halide contamination. -
Precursor Wash: Ensure amine starting materials were free bases, not hydrochloride salts. If HCl salts were used, the neutralization step must be rigorous (e.g., basic wash + drying).
-
Remediation: Add a "halide scavenger" like a soluble silver salt or a highly lipophilic cation (e.g., NaBARF) to sequester the anion, though purification of starting materials is preferred.
Module 3: Aggregation vs. Concentration
User Query: "Increasing the catalyst loading from 1 mol% to 5 mol% decreased the reaction rate/ee."
Root Cause: This is the hallmark of self-aggregation . Squaramides form inactive dimers at higher concentrations. Unlike metal catalysts where more is usually faster, squaramides have a "Goldilocks" zone.
The "Non-Linear" Check:
-
Experiment: Run the reaction at three concentrations of catalyst: [0.5 mM], [1.0 mM], and [5.0 mM].
-
Analysis: Plot Initial Rate / [Cat] vs. [Cat].
-
Ideal Behavior: The line should be horizontal (First order in catalyst).
-
Aggregation: The line has a negative slope (Higher [Cat] = Lower efficiency per molecule).
-
Visualizing Mechanistic Interference
Figure 2: Competition between productive substrate binding and parasitic anion binding or dimerization.
Module 4: Chemical Compatibility (Acids & Bases)
User Query: "I'm using a bifunctional squaramide (with a tertiary amine). Can I use acid chlorides or strong bases in the sequence?"
Technical Insight: Bifunctional squaramides (e.g., Cinchona-derived) rely on a delicate acid-base balance.[1]
-
Acid Sensitivity: The tertiary amine (quinuclidine) is the basic activation site. Trace acids (HCl from acid chlorides, residual TFA) will protonate this nitrogen, killing the nucleophile-activation cycle.
-
Fix: Use solid inorganic bases (NaHCO₃) or scavengers (proton sponge) if acid generation is unavoidable.
-
-
Base Sensitivity: While the squaramide N-H is relatively acidic (
in DMSO), strong bases (NaH, LiHMDS) will deprotonate the squaramide itself, destroying its H-bond donating ability.-
Fix: Ensure the base used for substrate deprotonation is compatible (e.g., mild organic bases or carbonates).
-
References
-
Alemán, J., et al. (2011). "Squaramides: New Actors in Organocatalysis." Chemical Society Reviews.
-
Takemoto, Y. (2005). "Recognition and Activation by Ureas and Thioureas: Stereoselective Reactions Using Bifunctional Organocatalysts." Organic & Biomolecular Chemistry.
-
Amendola, V., et al. (2010). "Anion Receptor Chemistry: Highlights from 2008 and 2009." Chemical Society Reviews.
-
Portillo, R., et al. (2024). "Anion-Binding Properties of Aliphatic Symmetric Squaramide Receptors." ACS Omega.
-
Davis, A. P., et al. (2015). "High-affinity anion binding by steroidal squaramide receptors." Chemistry – A European Journal.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. High-Affinity Anion Binding by Steroidal Squaramide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-affinity anion binding by steroidal squaramide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and supramolecular self-assembly of glutamic acid-based squaramides - PMC [pmc.ncbi.nlm.nih.gov]
managing solubility issues of squaramide catalysts in nonpolar solvents
Topic: Managing Solubility Issues of Squaramide Catalysts in Nonpolar Solvents Ticket ID: SQ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The Solubility-Selectivity Paradox
Welcome to the technical support center. If you are here, you are likely facing the classic Squaramide Paradox : To achieve maximum enantioselectivity (
This guide treats your solubility issue not just as a "mixing problem," but as a variable of reaction kinetics and thermodynamics. We will troubleshoot this using three modules: Diagnostics , Solvent Engineering , and Structural Modification .
Module 1: Diagnostic & Operational Workflow
Before altering your catalyst structure, determine if full homogeneity is actually required. Unlike many organometallic cycles, hydrogen-bonding organocatalysis can often proceed in a heterogeneous "slurry" phase without compromising enantioselectivity.
Troubleshooting Flowchart
Figure 1: Decision matrix for handling insoluble squaramide catalysts. Note that "cloudiness" does not always equal failure; surface catalysis on catalyst particles is a documented phenomenon.
Module 2: Solvent Engineering (The "Software" Fix)
If the slurry method fails (Module 1), you must modify the solvent system. The goal is to solubilize the catalyst without disrupting the delicate host-guest hydrogen bonding network required for stereocontrol.
The "Doping" Strategy
Do not switch entirely to polar solvents. Instead, use a Solubilizing Spike .
-
Dissolution: Dissolve the catalyst in the minimum volume of
or (DCM). -
Dilution: Add the nonpolar reaction solvent (e.g., Toluene or Hexane) until the solution reaches saturation (just before turning cloudy).
-
Ratio Rule: Maintain the polar co-solvent below 10% v/v.
Data: Impact of Solvent on Selectivity Reference: Malerich et al. (2008) & Takemoto Reviews
| Solvent | Dielectric Constant ( | Solubility | Typical | Recommendation |
| Toluene | 2.38 | Very Poor | Excellent | Target. Use as main carrier. |
| DCM | 8.93 | Moderate | Good | Best Compromise. Standard for Rawal squaramides. |
| THF | 7.58 | Good | Moderate | Risky. Oxygen lone pairs compete for H-bonds. |
| DMSO | 46.7 | Excellent | Poor | Avoid. Disrupts catalyst-substrate interaction. |
Module 3: Structural Modification (The "Hardware" Fix)
If solvent engineering fails, the catalyst structure itself requires modification to decrease lattice energy and increase lipophilicity.
Mechanism: The Aggregation Trap
Squaramides are prone to forming head-to-tail dimers and oligomers (J-aggregates) driven by their dual H-bond donor/acceptor motif. This aggregation effectively removes the active monomer from the catalytic cycle.
Figure 2: Equilibrium between active monomer and inactive aggregates. High concentrations in nonpolar solvents favor the right side of the equilibrium.
Synthetic Solutions
To shift the equilibrium left (towards the soluble monomer), introduce "greasy" steric bulk or fluorinated groups.
1. The "Greasy" Tail Modification Replace standard aryl groups with long-chain alkyl variants.
-
Protocol: Synthesize the squaramide using 3,4,5-tris(dodecyloxy)aniline instead of standard anilines.
-
Result: The dodecyl chains act as a solvent-compatible "buoy," preventing tight crystal packing and increasing solubility in alkanes (Hexane/Heptane) without altering the electronic active site.
2. The 3,5-Bis(trifluoromethyl)phenyl Standard Ensure your catalyst uses the 3,5-bis(CF3)phenyl group (the "Schreiner" fragment).
-
Why: While primarily for acidity (
modulation), the bulky groups disrupt -stacking interactions, slightly improving solubility compared to phenyl analogs.
FAQs & Troubleshooting
Q: My reaction is a cloudy suspension. Should I heat it to dissolve the catalyst? A: NO. Heating is the enemy of enantioselectivity in H-bond catalysis.
-
Reason:
(the energy difference between transition states) is small. Higher temperatures allow the reaction to overcome the barrier for the unfavored enantiomer, eroding . -
Fix: Use the "Slurry" method (Module 1) or switch to DCM at room temperature. If you must heat, do not exceed 30°C.
Q: I increased catalyst loading to 20 mol% to improve rate, but solubility got worse. A: You triggered the "Aggregation Trap."
-
Reason: As shown in Figure 2, higher concentration favors dimerization (
in nonpolar solvents). -
Fix: Lower the loading to 0.5 - 2 mol%. Squaramides are often more active than thioureas.[1][2] A lower concentration keeps the catalyst in the monomeric (active) state.
Q: Can I use sonication? A: Yes, but only during prep. Sonicate the catalyst in the solvent before adding the reactants. This breaks up macro-crystalline domains into micro-crystals, increasing surface area for the slurry method.
References
-
Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008).[3][4] Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts.[3][5][6] Journal of the American Chemical Society.[4] [Link]
- Core Reference: Establishes the foundational solubility/activity profile of cinchona-squaramides in DCM vs. Toluene.
-
Storer, R. I., Aciro, C., & Jones, L. H. (2011). Squaramides: Physical Properties, Synthesis and Applications. Chemical Society Reviews.[5] [Link]
- Core Reference: detailed review of physical properties including aggreg
-
Takemoto, Y. (2005). Recognition and Activation by Ureas and Thioureas: Stereoselective Reactions Using Bifunctional Organocatalysts. Organic & Biomolecular Chemistry. [Link]
- Context: Comparative analysis of H-bond donor solubility and solvent interference mechanisms.
-
Porta, R., Benaglia, M., & Puglisi, A. (2017). Flow Chemistry: A Tool for the Synthesis of Squaramides and their Application as Organocatalysts. Reaction Chemistry & Engineering. [Link]
- Technique: Discusses handling solubility issues via continuous flow and immobilized systems.
Sources
- 1. Squaramide catalysis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts [organic-chemistry.org]
- 4. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent the deactivation of squaramide organocatalysts
Squaramide Organocatalyst Technical Support Center
Welcome to the technical support center for squaramide organocatalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the deactivation of squaramide catalysts. By understanding the underlying mechanisms of catalyst deactivation, you can enhance the efficiency, reproducibility, and scalability of your synthetic protocols.
Squaramide catalysts are powerful tools in asymmetric synthesis, primarily functioning as dual hydrogen-bond donors to activate both electrophiles and nucleophiles simultaneously.[1][2] Their rigid, planar structure and enhanced N-H acidity, when compared to ureas or thioureas, allow for strong and directional hydrogen bonding, leading to high stereocontrol at low catalyst loadings.[1][3] However, this reactivity also makes them susceptible to specific deactivation pathways that can stall reactions and complicate processes. This guide provides field-proven insights and actionable protocols to maintain catalyst integrity and achieve optimal performance.
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section addresses specific experimental issues in a question-and-answer format, detailing the likely causes and providing step-by-step solutions.
Issue 1: Reaction Fails to Initiate or Shows Very Low Conversion.
Question: I've set up my reaction according to a literature procedure, but I'm observing little to no product formation even after several hours. What could be the problem?
Answer: Failure to initiate often points to immediate catalyst deactivation or inhibition at the start of the reaction. The two most common culprits are basic impurities in the reaction medium or the presence of protic acids that neutralize bifunctional catalysts.
Probable Cause A: Deprotonation by Basic Impurities
The catalytic activity of a squaramide hinges on its two N-H protons, which act as hydrogen-bond donors.[1] Strong bases present as impurities in your solvent or reagents can deprotonate the squaramide, rendering it inactive.
-
Diagnostic Check:
-
Obtain a sample of your starting materials and solvent.
-
Dissolve a small amount of the squaramide catalyst in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Note the chemical shift of the N-H protons.
-
Add a small aliquot of your reaction solvent or a solution of your starting material to the NMR tube. If the N-H peaks broaden or disappear, it indicates a proton exchange or deprotonation event.
-
-
Solution Protocol:
-
Rigorous Solvent and Reagent Purification: Ensure all solvents are freshly distilled and dried over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone). Reagents should be purified by recrystallization, distillation, or column chromatography to remove basic residues.
-
Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent interaction with atmospheric moisture and CO₂, which can form carbonic acid and affect basicity.
-
Probable Cause B: Neutralization by Acidic Impurities (for Bifunctional Catalysts)
Many squaramide catalysts are bifunctional, featuring a basic site (like a tertiary amine) in addition to the hydrogen-bonding squaramide moiety.[1][2] Acidic impurities, sometimes present in substrates like aldehydes (oxidized to carboxylic acids), can protonate the basic amine group, shutting down the bifunctional activation mechanism.[4]
-
Diagnostic Check:
-
Check the purity of your reagents, particularly aldehydes, for acidic contaminants using ¹H NMR or titration.
-
A simple test involves adding a non-nucleophilic organic base (e.g., 2,6-lutidine) in a small-scale test reaction. If the reaction proceeds, acid contamination is a likely issue.
-
-
Solution Protocol:
-
Reagent Pre-treatment: Filter aldehyde substrates through a short plug of basic alumina immediately before use to remove acidic impurities.[5]
-
Use of an Additive: In some cases, adding a sub-stoichiometric amount of a non-nucleophilic base can scavenge trace acids without interfering with the catalysis.
-
Issue 2: Reaction Starts but Stalls Prematurely.
Question: My reaction begins as expected, showing good initial conversion, but then the rate slows down dramatically or stops completely before reaching full conversion. Why is this happening?
Answer: A reaction that stalls points to a deactivation process that occurs over time. The most common causes are product inhibition, where the catalyst binds too strongly to the product, or gradual deactivation by a reaction byproduct.
Probable Cause A: Product Inhibition
The squaramide catalyst must release the product to complete the catalytic cycle. If the product has a high affinity for the catalyst's hydrogen-bonding sites, it can remain bound, preventing the catalyst from turning over. This is a form of competitive inhibition.[6]
-
Diagnostic Check:
-
Run the reaction as usual. In a parallel experiment, add a small amount (e.g., 20 mol%) of the final product at the very beginning (t=0).
-
Monitor the initial reaction rates of both experiments. If the reaction with the added product is significantly slower, product inhibition is occurring.[6]
-
-
Solution Strategies:
-
Modify Reaction Conditions: Lowering the reaction concentration can sometimes disfavor the catalyst-product complex. Running the reaction at a slightly higher temperature may also provide enough thermal energy to promote product release, but be cautious of potential side reactions or catalyst decomposition.
-
Catalyst Modification: If possible, switch to a squaramide catalyst with bulkier substituents near the binding site. The increased steric hindrance can weaken the catalyst-product interaction more than the catalyst-transition state interaction, thus facilitating product release.
-
Process Engineering: For scalable applications, consider implementing a continuous flow reactor where the product is constantly removed from the reaction zone, or use a biphasic system to extract the product into a separate phase.[7]
-
Probable Cause B: Deactivation by Basic Byproducts or Intermediates
Some reactions generate basic intermediates or byproducts that can deprotonate and deactivate the catalyst over time.
-
Diagnostic Check:
-
Analyze the reaction mixture at the point where it stalls using techniques like LC-MS or NMR to identify any major byproducts.
-
Assess the basicity of any identified species. If a basic byproduct is confirmed, this is a likely cause.
-
-
Solution Strategies:
-
Use of a Co-catalyst: Introduce a non-coordinating Brønsted acid additive (e.g., a bulky phenol or a weak carboxylic acid) in a sub-stoichiometric amount. The additive can act as a proton shuttle, reprotonating the deactivated catalyst or neutralizing the basic byproduct.
-
Catalyst Design: Employ a squaramide with more acidic N-H protons (e.g., by using electron-withdrawing groups on the aryl substituents) to make it less susceptible to deprotonation by weak bases.[3]
-
Visualizing Deactivation and Troubleshooting
To better understand these processes, the following diagrams illustrate the primary deactivation pathways and a logical workflow for troubleshooting.
// Path for "No" CheckImpurity [label="Check for Acid/Base\nImpurities in\nReagents/Solvents"]; Sol_Purify [label="Solution:\nPurify Materials,\nUse Inert Atmosphere", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for "Yes" Q2 [label="Did the reaction\nstall over time?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckProduct [label="Test for\nProduct Inhibition"]; Sol_ProdInhibit [label="Solution:\nAdjust Conditions,\nModify Catalyst", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckByproduct [label="Analyze for Basic\nByproducts"]; Sol_Byproduct [label="Solution:\nUse Additives,\nRedesign Catalyst", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> Q1; Q1 -> CheckImpurity [label="No"]; CheckImpurity -> Sol_Purify;
Q1 -> Q2 [label="Yes"]; Q2 -> CheckProduct; CheckProduct -> Sol_ProdInhibit; Q2 -> CheckByproduct; CheckByproduct -> Sol_Byproduct; } enddot Caption: A troubleshooting workflow for diagnosing catalyst issues.
Frequently Asked Questions (FAQs)
Q1: How should I store my squaramide catalyst to ensure long-term stability?
A: Squaramide catalysts are generally stable to air and moisture for short periods, which is an advantage over many metal catalysts.[8] However, for long-term storage, it is best practice to store them in a desiccator under an inert atmosphere (argon or nitrogen) and away from light, especially if the structure contains photosensitive groups. Storing them in a freezer (-20 °C) can further slow down any potential degradation pathways.
Q2: Can water deactivate my squaramide catalyst?
A: Yes, while squaramides are more robust than many other catalyst classes, water can be detrimental in several ways.[9] Firstly, water can act as a weak base and participate in proton exchange, potentially disrupting the hydrogen-bonding network. Secondly, under elevated temperatures or in the presence of strong acids or bases, water can hydrolyze the amide bonds of the squaramide ring, leading to irreversible decomposition. Always use dry solvents and reagents for optimal results.[9]
Q3: What role do electron-withdrawing or -donating groups on the catalyst's aryl rings play in its stability?
A: The electronic properties of the substituents have a significant impact on the N-H acidity of the squaramide.
-
Electron-Withdrawing Groups (EWGs): Groups like -CF₃ or -NO₂ increase the acidity of the N-H protons.[2] This makes the catalyst a stronger hydrogen-bond donor and can increase its activity. It also makes the catalyst more resistant to deprotonation by weak bases. However, extreme acidity can sometimes lead to unwanted side reactions.
-
Electron-Donating Groups (EDGs): Groups like -OCH₃ or -NMe₂ decrease the N-H acidity. This makes the catalyst a weaker hydrogen-bond donor but less susceptible to decomposition pathways that are initiated by high acidity.
The choice of electronics is a balancing act between catalyst activity and stability, which must be optimized for each specific reaction.
| Parameter | Effect on Catalyst Stability | Recommended Action |
| Basic Impurities | High risk of deprotonation and deactivation. | Purify all reagents and solvents rigorously. |
| Acidic Impurities | Neutralizes basic co-catalytic sites (in bifunctional catalysts). | Pre-treat reagents (e.g., filter through basic alumina). |
| Water Content | Can lead to hydrolysis and disruption of H-bonding. | Use freshly dried solvents and an inert atmosphere.[9] |
| Product Binding | Can cause product inhibition, stopping catalyst turnover. | Lower concentration or use a catalyst with increased steric bulk. |
| High Temperature | Risks thermal degradation and decomposition.[10] | Operate at the lowest effective temperature; select thermally stable catalysts. |
Table 1: Summary of factors affecting squaramide catalyst stability and preventative measures.
Q4: Are there general experimental protocols for testing the stability of a new squaramide catalyst?
A: Yes, a standardized approach is crucial for evaluating catalyst stability.
-
Baseline Activity Test: Run a standard, well-characterized reaction (e.g., a Michael addition) under controlled conditions to determine the catalyst's initial activity and enantioselectivity.[11]
-
Forced Degradation Studies: Expose the catalyst to common stressors. This involves running the baseline reaction under non-ideal conditions, such as:
-
Adding a controlled amount of water (e.g., 5-10 equivalents).
-
Adding a strong base (e.g., 0.1 equivalents of DBU).
-
Running the reaction at an elevated temperature (e.g., 20 °C higher than optimal).
-
-
Longevity Test: For process development, run the reaction for an extended period or recycle the catalyst multiple times, monitoring for any drop in performance. Immobilized catalysts are particularly suitable for this analysis in flow chemistry setups.[7]
-
Characterization: Use NMR and MS to analyze the catalyst's structure before and after the stress tests to identify any signs of decomposition.[12]
By systematically evaluating your catalyst's performance under these conditions, you can proactively identify potential deactivation issues and develop more robust reaction protocols.
References
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Squaramide catalysis - Wikipedia [en.wikipedia.org]
- 3. Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA19593D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. Catalyst Testing Tips: Determining Activity in VOC Catalysts [acicatalysts.com]
optimizing catalyst loading for efficient squaramide-catalyzed reactions
Introduction: The "Less is More" Paradox
Welcome to the technical support hub for squaramide organocatalysis. If you are transitioning from thioureas to squaramides, you likely appreciate their superior hydrogen-bonding capability and rigid structure. However, a common pitfall in this field is the assumption that higher catalyst loading equals faster turnover.
The Reality: Squaramides are prone to self-aggregation due to their planar, aromatic nature and strong H-bond donor/acceptor sites. Overloading the reaction often leads to diminishing returns or even eroded enantioselectivity (ee) . This guide provides the diagnostic tools and protocols to identify the "Sweet Spot" for your specific substrate class.
Diagnostic Hub: Troubleshooting Common Issues
Use this section to identify the root cause of your reaction failure based on observed symptoms.
Symptom A: High Conversion, Low Enantioselectivity (ee)
Diagnosis: Non-Linear Effects (NLE) / Background Reaction[1]
-
The Issue: At high concentrations (>10 mol%), squaramide catalysts often form H-bonded dimers or oligomers. These aggregates are catalytically less active or non-selective. Meanwhile, the uncatalyzed background reaction (which produces racemic product) continues at the same rate, effectively diluting your ee.
-
Immediate Action:
-
Dilution Scan: Repeat the reaction at the same loading (e.g., 5 mol%) but dilute the overall reaction concentration (e.g., from 0.5 M to 0.1 M). If ee improves, aggregation was the culprit.
-
Loading Drop: Reduce catalyst loading to 1-2 mol%. If conversion drops significantly but ee remains high, the catalyst is active but kinetically limited.
-
Symptom B: Reaction Stalls at ~50-60% Conversion
Diagnosis: Product Inhibition[1]
-
The Issue: Squaramides bind oxyanions strongly. As the product accumulates, it may compete with the starting material for the catalyst's binding site, effectively poisoning the cycle.
-
Immediate Action:
-
Add Product: "Spike" a fresh reaction with 20 mol% of the racemic product at t=0. If the initial rate is significantly slower than the control, you have product inhibition.
-
Solvent Switch: Move to a solvent that solvates the product better or disrupts the product-catalyst H-bond complex (e.g., switch from Toluene to TBME or CHCl3).
-
Symptom C: Catalyst Precipitates / Heterogeneous Mixture
Diagnosis: Solubility Limit[1]
-
The Issue: Many chiral squaramides (especially cinchona-derived) have poor solubility in non-polar solvents like toluene or hexanes, leading to "slurry catalysis."
-
Immediate Action:
-
Fluorinated Solvents: Try PhCF3 (Trifluorotoluene). It often maintains the non-polar character required for tight ion-pairing but significantly boosts squaramide solubility.
-
Sulfonylation: If synthesizing your own catalyst, consider N-sulfonyl squaramides.[1] The sulfonyl group increases acidity and solubility while disrupting self-aggregation stacks [1].[2]
-
The Science of Loading: Mechanics & Causality
To optimize loading, one must understand the competition between Activation and Aggregation .
The Mechanism
Squaramides activate electrophiles (like nitroalkenes) via dual hydrogen bonding. However, the same N-H protons that activate the substrate can also bind to the carbonyl oxygen of another catalyst molecule.
Key Insight: Reaction rate (
Visualization: The Activation vs. Aggregation Equilibrium
Figure 1: The central equilibrium. High loading shifts equilibrium toward the red (Inactive Dimer), reducing the effective concentration of the blue (Active Monomer).
Optimization Protocol: Finding the "Sweet Spot"
Do not guess. Use this standardized workflow to determine the Minimum Effective Loading (MEL).
Step 1: The Logarithmic Screen
Instead of screening 5%, 10%, 15%, screen logarithmically to cover orders of magnitude.[1]
Conditions: Fixed concentration (0.1 M), Room Temp, 24 hours.
| Entry | Loading (mol%) | Rationale | Expected Outcome (Typical) |
| 1 | 0.1% | Probing high turnover | Low conversion, but if ee is high, catalyst is extremely active.[1] |
| 2 | 1.0% | Standard low-load | Moderate conversion.[3] High ee indicates good monomer stability. |
| 3 | 5.0% | Standard high-load | High conversion. Warning: If ee is lower than Entry 2, aggregation is occurring. |
| 4 | 10.0% | Stress test | Diminishing returns on rate. Potential solubility issues. |
Step 2: The Kinetic Profile (Time Course)
Once a promising loading is found (e.g., 1 mol%), run a reaction monitoring conversion at 1h, 4h, 8h, and 24h.
-
Linear Profile: Catalyst is stable.
-
Plateau: Catalyst death or product inhibition (see Diagnostic Hub).
Step 3: The "Scale-Down" Confirmation
Before scaling up, confirm that the optimized loading works at higher concentrations.
-
Run the reaction at the optimized loading (e.g., 1 mol%) but at 1.0 M concentration (high throughput).
-
Risk:[4] Aggregation is concentration-dependent. If ee drops at 1.0 M, you must increase solvent volume or modify the catalyst structure (e.g., add bulky groups to prevent stacking).
Visualization: Optimization Workflow
Figure 2: Decision tree for optimizing catalyst loading based on enantioselectivity data.
Advanced FAQs
Q: Can I use water to accelerate the reaction? A: Yes. "On-water" conditions can accelerate squaramide reactions due to hydrophobic effects, sometimes allowing for lower catalyst loading. However, ensure your catalyst is not so lipophilic that it completely phases out of the aqueous interface [2].
Q: My reaction works at 1 mol% on 50mg scale, but fails on 5g scale. Why? A: Heat transfer and mixing. Organocatalytic reactions are often slower and more sensitive to stirring efficiency. On a larger scale, ensure the "slurry" is well-agitated. Also, check if the reaction is exothermic; squaramide ee is temperature-sensitive (lower temp = higher ee).
Q: How do I recover the catalyst? A: Squaramides are robust. For basic amine-squaramides, an acid wash (1M HCl) pulls the catalyst into the aqueous phase. Neutralize the aqueous phase with NaOH and extract with DCM to recover the catalyst for reuse [3].
References
-
Organocatalytic Applications of Sulfonyl Squaramides. University of Seville. (Discusses how sulfonyl groups prevent self-aggregation and improve solubility). 2[2][3][4][5][6][7][8][9][10][11][12]
-
Asymmetric Organocatalysis Accelerated via Self-Assembled Minimal Structures. D-NB. (Demonstrates how supramolecular assemblies/fibrils can accelerate catalysis in water). 9
-
Removing the superfluous: a supported squaramide catalyst. Catalysis Science & Technology. (Details flow chemistry and supported catalysts for easy recovery). 13[2][3][4][6][7][8][9][10][12]
-
Mechanistic investigations of a bifunctional squaramide organocatalyst. RSC Advances. (Provides kinetic data showing first-order dependence and retro-Michael reactions). 4[2][3][4][7][8][9][10][12]
Sources
- 1. New Hybrid-type Squaramide-Fused Amino Alcohol Organocatalyst for Enantioselective Domino Michael Addition/Cyclization Reaction of Oxoindolines with Cyclic 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idus.us.es [idus.us.es]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA19593D [pubs.rsc.org]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. Synthesis and supramolecular self-assembly of glutamic acid-based squaramides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. cris.unibo.it [cris.unibo.it]
- 11. A Squaramide-Based Organocatalyst as a Novel Versatile Chiral Solvating Agent for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Development of an Organocatalyst for Light Accelerated Amide and Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Removing the superfluous: a supported squaramide catalyst with a minimalistic linker applied to the enantioselective flow synthesis of pyranonaphthoquinones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
effect of solvent choice on the stereoselectivity of squaramide catalysts
Technical Support Center: Squaramide Catalysis Optimization Topic: Effect of Solvent Choice on Stereoselectivity Audience: Synthetic Chemists, Process Development Scientists[1]
User Guide Overview
Welcome to the Squaramide Catalysis Technical Support Center. This guide addresses the critical impact of solvent media on the stereochemical outcome of squaramide-mediated organocatalysis. Unlike metal-ligand systems, squaramides rely on weak, directional hydrogen-bonding (H-bonding) networks that are highly sensitive to the solvent's dielectric constant (
Module 1: The Solvent-Selectivity Nexus
Core Principle: Squaramide catalysts function via a dual hydrogen-bond donor mechanism , typically activating electrophiles (e.g., nitroalkenes, imines) through the two N-H protons while simultaneously orienting nucleophiles via the basic tertiary amine moiety (bifunctional catalysis).[1]
The "Goldilocks" Zone:
-
Non-Polar Solvents (e.g., Toluene, Hexane): Promote tight ion-pairing and strong H-bonds but often suffer from poor catalyst solubility and self-aggregation .[1]
-
Polar Protic Solvents (e.g., MeOH, Water): Dissolve catalysts well but disrupt the catalytic H-bond network , leading to racemic background reactions.[1]
-
Chlorinated Solvents (e.g., DCM, CHCl
): Often the optimal compromise.[1] They provide sufficient solubility and a low enough dielectric constant to maintain the integrity of the transition state.
Comparative Data: Solvent Impact on Enantiomeric Excess (ee)
Typical trends observed in Michael addition reactions (e.g., Rawal et al. [1], Takemoto et al. [2])
| Solvent Class | Representative Solvents | Typical ee Outcome | Mechanistic Cause |
| Chlorinated | DCM ( | High (90-99%) | Balances solubility with strong H-bond directionality.[1] |
| Aromatic | Toluene, Xylene | High (85-98%) | Excellent for H-bonding; risk of catalyst precipitation/aggregation.[1] |
| Ethers | THF, Et | Moderate (70-90%) | Oxygen atoms compete as H-bond acceptors, disrupting the catalyst-substrate complex.[1] |
| Polar Aprotic | DMSO, DMF, MeCN | Low (<50%) | High dielectric constant dissociates ion pairs; solvent competes strongly for H-bonding sites.[1] |
| Protic | Methanol, Ethanol | Very Low (<20%) | Solvent protons overwhelm the catalyst's H-bond donor capability. |
Module 2: Troubleshooting & FAQs
Scenario A: "My yield is high, but the enantioselectivity (ee) is significantly lower than reported."
Diagnosis: This usually indicates Solvent Interference or Background Reaction .
-
Technical Explanation: If the solvent is too polar (e.g., THF or MeCN), it may be H-bonding to the squaramide N-H protons, preventing them from binding the electrophile tightly. Alternatively, the uncatalyzed background reaction might be faster in this solvent.
Corrective Protocol:
-
Run a Blank: Perform the reaction in the absence of the catalyst. If conversion is observed >5% within the standard reaction time, the solvent is promoting a non-selective background pathway.
-
Switch to Non-Competing Solvents: Move from ethers/nitriles to DCM or DCE .
-
Temperature Drop: Lower the temperature to -20°C or -78°C. This suppresses the background reaction more than the catalyzed pathway and increases the difference in free energy (
) between the transition states.
Scenario B: "The catalyst precipitates out of solution, and the reaction stops."
Diagnosis: Solubility-Limited Kinetics (Common in Toluene).
-
Technical Explanation: Squaramides are rigid, planar, and prone to
-stacking.[1] In non-polar aromatic solvents, they can crystallize or form inactive aggregates.[1]
Corrective Protocol:
-
Co-Solvent Strategy: Add small amounts (5-10% v/v) of a solubilizing solvent that is minimally interfering, such as DCM or PhCF
(trifluorotoluene).[1] -
Use "Pseudo-Solvents": Switch to Chlorobenzene or 1,2-Difluorobenzene . These mimic the electronic environment of toluene but offer better solubility for polar organic molecules.
-
Decrease Concentration: High concentrations favor aggregation. Dilute the reaction from 0.5 M to 0.1 M.
Scenario C: "I see non-linear effects or variable ee at different concentrations."
Diagnosis: Catalyst Self-Aggregation .
-
Technical Explanation: Squaramides can self-associate via head-to-tail H-bonding (dimerization/oligomerization), especially in non-polar solvents like CDCl
or Toluene.[1] Aggregates may be catalytically inactive or, worse, catalyze the reaction with lower selectivity [3].[1]
Corrective Protocol:
-
Concentration Screen: Run the reaction at 10 mM, 50 mM, and 100 mM. If ee drops at higher concentrations, aggregation is the culprit.
-
Structural Modification: If solvent switching fails, consider adding bulky groups (e.g., tert-butyl) to the squaramide scaffold to sterically disrupt stacking.[1]
Module 3: Optimization Workflow
Use the following decision tree to select the optimal solvent system for a new substrate class.
Caption: Figure 1. Systematic solvent screening workflow for maximizing stereoselectivity in squaramide catalysis.
Module 4: Mechanistic Visualization
Understanding the competition between the Catalytic Cycle and Solvent Interference is crucial. The diagram below illustrates how polar solvents disrupt the transition state.
Caption: Figure 2. Competitive inhibition of the active catalyst-substrate complex by polar solvents.
References
-
Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008).[1] Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts.[2][3] Journal of the American Chemical Society. [Link]
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003).[1] Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.[4] (Foundational comparison for thiourea/squaramide mechanisms). [Link]
-
Porta, R., Benaglia, M., & Puglisi, A. (2017).[1] Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development. (Discusses solubility/aggregation issues in scaling). [Link][1]
-
Yang, W., & Du, D. M. (2010).[1] Squaramide-catalyzed enantioselective Michael addition of diphenyl phosphite to nitroalkenes.[3][5] Chemical Communications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for high-purity 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione
Topic: 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione
Ticket ID: SQ-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
System Overview & Chemical Context
Welcome to the technical support portal. You are likely working with 3,4-bis(propylamino)cyclobut-3-ene-1,2-dione , a symmetric squaramide. These compounds are critical bioisosteres for ureas and phosphates in drug design and are increasingly used as hydrogen-bonding organocatalysts.
The Core Challenge: Squaramides possess a "Janus-faced" nature. They are capable of strong dual hydrogen bonding (self-aggregation), leading to high melting points and poor solubility in non-polar solvents, while the alkyl chains (propyl) provide just enough lipophilicity to cause "oiling out" in polar protic solvents during crystallization.
Impurity Profile:
-
Semi-Squarate (Intermediate): 3-ethoxy-4-(propylamino)cyclobut-3-ene-1,2-dione (Result of incomplete reaction).
-
Squaric Acid (Hydrolysis): Result of moisture contamination.
-
Oligomers: Result of overheating or highly concentrated reaction conditions.
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, identify your current state using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate purification module based on the physical state of the crude squaramide.
Technical Protocols & Troubleshooting
Protocol A: The "Crash" (Precipitation & Washing)
Best for: Removing unreacted amine and soluble semi-squarates.
The Science: Symmetric alkyl squaramides are significantly less soluble in alcohols (EtOH/MeOH) than the starting diethyl squarate or the mono-substituted intermediate. We exploit this solubility differential.
Step-by-Step:
-
Reaction Solvent: Ensure the synthesis was performed in Ethanol (EtOH).
-
Induction: If the reaction is complete but no solid has formed, cool the mixture to 0°C.
-
Filtration: Collect the solid via vacuum filtration.
-
The Critical Wash:
-
Wash the filter cake with cold EtOH (2x small volume) to remove the semi-squarate.
-
Wash copiously with Diethyl Ether (Et2O) or MTBE .
-
Why? Ether removes residual propylamine and non-polar byproducts without dissolving the squaramide product.
-
Troubleshooting Ticket #402: "My product is a yellow sticky oil, not a powder."
-
Cause: Solvent trapping or presence of semi-squarate impurities preventing lattice formation.
-
Fix: Perform Trituration .
-
Dissolve the oil in a minimum amount of DCM (Dichloromethane).
-
Add Hexane or Et2O dropwise until cloudy.[1]
-
Sonicate vigorously. The mechanical energy disrupts the oil droplets, forcing the squaramide to organize into a solid lattice.
-
Protocol B: Recrystallization (Polymorph Control)
Best for: Final polishing to >99% purity.
The Science: Squaramides form strong hydrogen-bonded networks. To recrystallize, you must break these networks (using heat or a polar solvent) and allow them to reform slowly to exclude impurities.
Recommended Solvent Systems:
| System | Ratio (v/v) | Application | Notes |
| EtOH / H2O | 9:1 to 4:1 | General Purity | Water disrupts H-bonds at high temp; EtOH forces precipitation on cooling. |
| MeOH / EtOAc | 1:2 | Lipophilic Impurities | Good if the impurity is highly non-polar. |
| AcOH / H2O | 1:1 | Stubborn Solids | Acetic acid protonates species, aiding solubility. Requires thorough drying. |
Step-by-Step (EtOH/H2O Method):
-
Suspend crude solid in EtOH. Heat to reflux (80°C).
-
Add H2O dropwise through the condenser until the solution becomes clear.
-
Hot Filtration: If insoluble black specks remain, filter while hot (use a pre-heated funnel to prevent premature crystallization).
-
Slow Cooling: Wrap the flask in a towel and let it cool to Room Temp (RT) over 4 hours. Then move to 4°C.
-
Harvest: Filter and wash with cold Et2O.
Protocol C: Chromatography (The Last Resort)
Best for: Separating mono-substituted byproducts if crystallization fails.
The Science: Squaramides streak (tail) on silica gel due to their strong interaction with the acidic silanols. You must modify the stationary phase surface chemistry.
Mobile Phase Modifiers:
-
Standard: DCM : MeOH (95:5).
-
The "Anti-Tailing" Trick: Add 1% Triethylamine (TEA) to the mobile phase. This blocks the acidic silanol sites on the silica, sharpening the squaramide peak.
Analytical Validation (QC)
Ticket #705: "My NMR shows double peaks. Is it impure?"
-
Diagnosis: Likely Rotamers , not impurities.
-
Explanation: The C-N bond in squaramides has partial double-bond character due to zwitterionic resonance delocalization. This restricts rotation, creating syn/anti conformers visible on NMR at room temperature.
-
Verification: Run the NMR at elevated temperature (e.g., 60°C in DMSO-d6). If the peaks coalesce into a single sharp signal, it is a pure compound exhibiting rotamerism.
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 280 nm (Squaramide core absorption) and 254 nm .
Frequently Asked Questions (FAQ)
Q: Can I use DMF to dissolve the compound for purification? A: Avoid if possible. DMF is high-boiling and extremely difficult to remove from squaramide lattices. If you must use DMF, remove it via lyophilization (freeze-drying) or extensive washing with water, otherwise, you will see DMF peaks in your NMR indefinitely.
Q: Why is my yield lower than the literature (40% vs 80%)? A: You likely lost product during the washing step. Propyl-squaramide has slight solubility in pure ethanol. Ensure your wash solvents (EtOH) are ice-cold, or switch to Et2O (Ether) for the wash step, as the product is insoluble in Ether.
Q: Is this compound toxic? A: Safety Alert: While the final squaramide is generally low toxicity, the starting material (Diethyl Squarate ) is a potent contact allergen and sensitizer. Always handle the crude mixture with double gloves and in a fume hood until the first wash is complete.
References
-
General Synthesis & Properties: Storer, R. I., Aciro, C., & Jones, L. H. (2011). Squaramides: physical properties, synthesis and applications. Chemical Society Reviews, 40(5), 2330–2346. Link
-
Purification & Solubility: Rostami, A., et al. (2025). Streamlining squaramide synthesis using a sustainable and versatile paper-based platform.[2][3] Green Chemistry, 27, 5992.[2] Link
-
Rotamerism & NMR: Ni, X., et al. (2024). A Squaramide-Based Organocatalyst as a Novel Versatile Chiral Solvating Agent. Molecules, 29(10), 2390. Link
-
Bioisosteres & Drug Design: Quintana, M., et al. (2016). Squaramides as Bioisosteres of Ureas in Drug Discovery. Journal of Medicinal Chemistry, 59(16), 7301–7320. Link
-
Safety of Squarates: MSDS Data for 3,4-diethoxycyclobut-3-ene-1,2-dione (Diethyl Squarate). Sigma-Aldrich. Link
Sources
Validation & Comparative
Squaramide vs. Thiourea in Organocatalysis: A Comparative Guide for Researchers
In the rapidly evolving landscape of asymmetric organocatalysis, the ability to select the optimal catalyst is paramount to achieving high efficiency and stereoselectivity. Among the privileged classes of hydrogen-bond-donating catalysts, squaramides and thioureas have emerged as powerful tools for a vast array of chemical transformations.[1][2] This guide provides an in-depth, objective comparison of these two catalyst scaffolds, grounded in experimental data and mechanistic insights, to empower researchers in their catalyst selection and experimental design.
Introduction: The Power of Hydrogen Bonding in Catalysis
At its core, organocatalysis leverages small, chiral organic molecules to accelerate chemical reactions and control their stereochemical outcome. A significant subset of these catalysts, including thioureas and squaramides, operates through non-covalent interactions, primarily hydrogen bonding.[3] By donating two hydrogen bonds, these catalysts can activate electrophiles, stabilize transition states, and create a chiral environment that dictates the stereochemistry of the product. This mode of activation is particularly effective for a wide range of reactions, including Michael additions, aldol reactions, Mannich reactions, and Diels-Alder cycloadditions.[1]
This guide will dissect the structural and electronic properties of squaramides and thioureas, compare their performance in key asymmetric reactions using published data, and provide detailed experimental protocols for their application.
Structural and Electronic Properties: A Tale of Two Scaffolds
While both squaramides and thioureas are bidentate hydrogen bond donors, their underlying structures impart distinct properties that significantly influence their catalytic performance.
Thioureas: The thiourea moiety features a C=S double bond flanked by two nitrogen atoms. The N-H protons are the active sites for hydrogen bonding. The geometry of the thiourea core allows for a degree of flexibility, and the acidity of the N-H protons can be readily tuned by the electronic nature of the substituents on the nitrogen atoms. For instance, incorporating electron-withdrawing groups enhances the acidity of the N-H protons, leading to stronger hydrogen bonds.
Squaramides: Squaramides are derived from squaric acid and possess a unique four-membered ring structure with two amide-like functionalities. This rigid and planar scaffold offers a more pre-organized geometry for substrate binding compared to the more flexible thiourea.[3]
Several key features distinguish squaramides from thioureas:
-
Acidity: Squaramides are generally more acidic than their thiourea counterparts.[1][4] The pKa values of squaramides are typically 0.13–1.97 units lower than structurally analogous thioureas.[1] This increased acidity is attributed to the electronic nature of the cyclobutenedione ring and leads to stronger hydrogen bond donation.
-
Geometry: The distance between the two N-H protons in squaramides is larger (by approximately 0.6 Å) and the N-H bonds are more coplanar compared to thioureas.[1] This specific geometry can lead to more effective bidentate binding with certain substrates.
-
Rigidity: The planar and rigid structure of the squaramide ring provides a well-defined chiral pocket, which can translate to higher levels of stereochemical control in catalytic reactions.[3]
These fundamental differences in acidity and geometry are often cited as the reasons for the generally higher catalytic activity observed for squaramides in many reactions.[1]
Comparative Performance in Asymmetric Catalysis
The superior hydrogen-bond-donating ability and pre-organized structure of squaramides often translate to higher catalytic activity and enantioselectivity compared to thioureas in various asymmetric transformations.
Michael Addition Reactions
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of carbon-carbon bond formation. Both squaramide and thiourea-based catalysts have been extensively used to catalyze asymmetric Michael additions.
A study by Rawal and co-workers demonstrated the superior performance of a cinchonine-derived squaramide catalyst in the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes.[5] The squaramide catalyst achieved high yields and enantioselectivities at catalyst loadings as low as 0.1 mol%, outperforming its thiourea analogue.[5][6]
| Catalyst Type | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Squaramide | 0.1 | 95 | 94 | |
| Thiourea | 1 | 92 | 88 |
Table 1: Comparison of a squaramide and a thiourea catalyst in the Michael addition of dibenzoylmethane to β-nitrostyrene.
Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. A comparative study of squaramide and thiourea catalysts in a Diels-Alder reaction between an anthracene derivative and a nitroalkene revealed that the squaramide catalyst provided superior catalytic activity.[1] This was attributed to the stronger hydrogen bonding between the squaramide and the nitro group of the dienophile.[1]
Other Asymmetric Transformations
The trend of squaramides often outperforming thioureas extends to other reactions as well. In the conjugate addition of α-nitrophosphonates to enones, a quinine-squaramide catalyst demonstrated superior catalytic activity compared to its thiourea counterpart, especially for a wider range of enone substrates.[7]
It is important to note, however, that the choice of catalyst is not always straightforward and can be substrate-dependent. In some cases, the greater flexibility of the thiourea scaffold may be advantageous for accommodating specific substrates and achieving high stereoselectivity.
Mechanistic Insights: Visualizing Catalyst-Substrate Interactions
The catalytic cycle for both squaramide and thiourea catalysts generally involves the formation of a ternary complex between the catalyst, the electrophile, and the nucleophile. The bidentate hydrogen bonding from the catalyst activates the electrophile, making it more susceptible to nucleophilic attack. The chiral scaffold of the catalyst then directs the approach of the nucleophile, leading to the formation of one enantiomer in excess.
Figure 1: A generalized catalytic cycle for hydrogen-bond-donating organocatalysts.
The key difference in the mechanism between squaramides and thioureas lies in the nature and geometry of the hydrogen bonds formed in the transition state. The greater acidity and more defined geometry of the squaramide N-H protons often lead to a more organized and stabilized transition state, resulting in faster reaction rates and higher enantioselectivity.
Figure 2: A conceptual diagram comparing the hydrogen bonding of squaramide and thiourea catalysts with an electrophile.
Experimental Protocols
To provide a practical context for the application of these catalysts, the following are representative experimental protocols for an asymmetric Michael addition.
General Experimental Workflow
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Squaramides vs. Urea Derivatives: A Comparative Guide to Anion Binding Affinity
For researchers, scientists, and professionals in drug development, the quest for molecular receptors with high affinity and selectivity for specific anions is a perpetual challenge. Among the diverse array of synthetic receptors, those based on squaramide and urea functionalities have emerged as prominent candidates due to their exceptional hydrogen-bonding capabilities. This guide provides an in-depth, objective comparison of the anion binding performance of squaramide versus urea derivatives, supported by experimental data, to empower you in the rational design of next-generation anion receptors.
The Foundation: Anion Recognition and the Power of Hydrogen Bonding
Anion recognition is a fundamental aspect of supramolecular chemistry with profound implications in various scientific disciplines, including catalysis, sensing, and transmembrane transport. The interaction between a host molecule (the receptor) and an anionic guest is predominantly governed by non-covalent forces, with hydrogen bonding playing a pivotal role. The ability of a receptor to effectively bind an anion is intrinsically linked to the strength and directionality of the hydrogen bonds it can form. Both urea and squaramide moieties are excellent hydrogen bond donors, a property that underpins their utility in anion binding.
Unveiling the Contenders: Structural and Electronic Properties
While both squaramide and urea derivatives function as bidentate hydrogen bond donors, their inherent structural and electronic characteristics give rise to significant differences in their anion binding affinities.
Urea Derivatives: The urea moiety, characterized by a central carbonyl group flanked by two amino groups, has long been a workhorse in anion recognition chemistry.[1] The two N-H protons can engage in hydrogen bonding with an anionic guest. The planarity of the urea group allows for a pre-organized arrangement of these hydrogen bond donors, facilitating chelation of the anion.
Squaramide Derivatives: Squaramides are four-membered ring systems derived from squaric acid and possess a unique combination of structural rigidity and electronic properties.[2] They can form up to four hydrogen bonds, acting as both hydrogen bond donors (via the N-H groups) and acceptors (via the carbonyl oxygens).[2] A key feature of squaramides is the enhancement of aromaticity upon hydrogen bond formation, which provides an additional driving force for anion binding.[3]
The acidity of the N-H protons is a critical determinant of hydrogen bond strength. Due to the electronic delocalization within their cyclobutenedione core, squaramides exhibit enhanced N-H acidity compared to their urea counterparts.[4] This increased acidity translates to stronger hydrogen bonding interactions with anionic guests.
Head-to-Head Comparison: Anion Binding Affinity
Experimental data consistently demonstrates the superior anion binding capabilities of squaramides over structurally analogous urea derivatives, particularly for halides. This can be attributed to the aforementioned increased acidity and the rigid, pre-organized geometry of the squaramide scaffold.
Below is a compilation of anion binding constants (Ka) for various squaramide and urea-based receptors from the literature. It is important to note that a direct comparison can be challenging due to variations in experimental conditions (e.g., solvent, temperature) across different studies. However, by examining structurally similar pairs, a clear trend emerges.
Table 1: Comparative Anion Binding Constants (Ka, M⁻¹) of Squaramide and Urea Derivatives
| Receptor Type | Anion | Solvent | Squaramide Kₐ (M⁻¹) | Urea Kₐ (M⁻¹) | Reference |
| Bis(cholapod) | Cl⁻ | Chloroform | > 10¹⁴ | ~10⁹ | [5][6] |
| Simple Aryl | Cl⁻ | Acetonitrile | 1300 | Not directly comparable | [7] |
| Aliphatic Symmetric | Cl⁻ | DMSO-d₆ | 27.34 | Not available | [4][8] |
| Aliphatic Symmetric | Br⁻ | DMSO-d₆ | 11.08 | Not available | [4][8] |
| Bis-Urea/Squaramide | H₂PO₄⁻ | DMSO/H₂O | High Affinity | High Affinity | [3][9] |
| Bis-Urea/Squaramide | AcO⁻ | DMSO-d₆ | 14,200 | 3210 | [10] |
Note: The data presented is a selection from various sources and is intended to be illustrative. For precise comparisons, refer to the original publications.
The data clearly indicates that squaramide-based receptors can exhibit binding affinities for chloride that are several orders of magnitude higher than their urea counterparts.[5][6] For oxoanions like dihydrogen phosphate and acetate, both receptor types show strong binding, though squaramides often maintain an edge.
The "How-To": Experimental Protocols for Determining Anion Binding Affinity
Accurate determination of anion binding constants is crucial for evaluating and comparing the performance of different receptors. UV-vis and NMR titration are two of the most common and powerful techniques employed for this purpose.
UV-vis Titration Protocol
This method is suitable when the receptor or the receptor-anion complex has a distinct chromophore, leading to a change in the UV-vis spectrum upon binding.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the receptor at a known concentration in a suitable solvent (e.g., acetonitrile, DMSO). Prepare a separate stock solution of the anion (as a tetrabutylammonium salt to ensure solubility) at a concentration significantly higher than the receptor.
-
Initial Spectrum: Record the UV-vis spectrum of the receptor solution alone.
-
Titration: Add small aliquots of the anion stock solution to the receptor solution. After each addition, thoroughly mix the solution and record the UV-vis spectrum.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added anion. The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka).[11]
Causality Behind the Choices:
-
Tetrabutylammonium Salts: Used to avoid complications from cation-anion interactions that could interfere with the binding event being studied.
-
High Anion Concentration: Ensures that the receptor becomes saturated with the anion, allowing for the determination of the binding constant over a wide range of concentrations.
-
Non-linear Regression: Provides a more accurate determination of Ka compared to linear methods, as it accounts for the non-linear relationship between absorbance and anion concentration.
Caption: Workflow for UV-vis titration to determine anion binding affinity.
NMR Titration Protocol
NMR titration is a powerful technique that monitors changes in the chemical shifts of the receptor's protons upon anion binding. It is particularly useful when the binding event does not produce a significant change in the UV-vis spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the receptor at a known concentration in a deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
Initial Spectrum: Record a ¹H NMR spectrum of the receptor solution.
-
Titration: Add small, precise aliquots of a concentrated stock solution of the anion (as a tetrabutylammonium salt) in the same deuterated solvent to the NMR tube containing the receptor solution.
-
Data Acquisition: After each addition, gently mix the sample and acquire a ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shift changes (Δδ) of the N-H protons of the receptor. Plot Δδ against the molar ratio of anion to receptor. Fit the resulting titration curve to a suitable binding model using specialized software to calculate the association constant (Ka).[12]
Causality Behind the Choices:
-
Deuterated Solvents: Necessary to avoid large solvent signals that would obscure the signals of the receptor.
-
Monitoring N-H Protons: These protons are directly involved in hydrogen bonding with the anion, making them highly sensitive probes for the binding event.
-
Specialized Software: Ensures accurate fitting of the binding isotherm, especially for complex binding equilibria.
Caption: Workflow for NMR titration to determine anion binding affinity.
Conclusion: Making an Informed Choice
The evidence strongly suggests that squaramide-based receptors offer a significant advantage over their urea-based counterparts in terms of anion binding affinity, particularly for halides. This enhanced performance stems from the inherent electronic properties and structural rigidity of the squaramide moiety. However, the choice of receptor will ultimately depend on the specific application, target anion, and desired selectivity. For applications demanding exceptionally strong anion binding, squaramides represent a superior starting point for receptor design. Urea derivatives, being synthetically more accessible in some cases, may still be suitable for applications where moderate affinity is sufficient. This guide provides the foundational knowledge and experimental framework to enable researchers to make informed decisions in the design and application of anion receptors.
References
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Amendola, V., Fabbrizzi, L., & Mosca, L. (2011). Urea-, squaramide-, and sulfonamide-based anion receptors: a thermodynamic study. Chemistry–A European Journal, 17(21), 5972-5981. [Link]
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Akar, A., & Yilmaz, I. (2024). Anion-Binding Properties of Aliphatic Symmetric Squaramide Receptors. ACS Omega. [Link]
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Ramalingam, V., Domaradzki, M. E., Jang, S., & Muthyala, R. S. (2008). Carbonyl Groups as Molecular Valves to Regulate Chloride Binding to Squaramides. Organic Letters, 10(15), 3315-3318. [Link]
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Marchetti, F., & Gabbai, F. P. (2024). Squaramide-based receptors in anion supramolecular chemistry: insights into anion binding, sensing, transport and extraction. Chemical Society Reviews. [Link]
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Bouslama, M., Le Derf, F., & Planchat, A. (2023). Chloride Binding Modulated by Anion Receptors Bearing Tetrazine and Urea. Chemistry–A European Journal, 29(10), e202203248. [Link]
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Amendola, V., Fabbrizzi, L., & Mosca, L. (2010). The squaramide versus urea contest for anion recognition. Chemistry–A European Journal, 16(14), 4368-4380. [Link]
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Makhatadze, G. I., & Privalov, P. L. (1992). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B, 96(26), 11201-11207. [Link]
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Yusof, N. S. M., & Kassim, K. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 23(1), 1-9. [Link]
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Bouslama, M., Le Derf, F., & Planchat, A. (2023). Chloride Binding Modulated by Anion Receptors Bearing Tetrazine and Urea. Chemistry–A European Journal, 29(10), e202203248. [Link]
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Akar, A., & Yilmaz, I. (2024). Anion-Binding Properties of Aliphatic Symmetric Squaramide Receptors. ACS Omega. [Link]
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Wiskur, S. L., & Lavigne, J. J. (1997). Enhanced Carboxylate Binding Using Urea and Amide-Based Receptors with Internal Lewis Acid Coordination: A Cooperative Polarization. Journal of the American Chemical Society, 119(23), 5345-5346. [Link]
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Martin, A. D., & Gunnlaugsson, T. (2020). Squaramide-Based Self-Associating Amphiphiles for Anion Recognition. Chemistry–A European Journal, 26(6), 1269-1277. [Link]
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van der Veen, M. A., & Feringa, B. L. (2014). Multi-State Regulation of the Dihydrogen Phosphate Binding Affinity to a Light- and Heat-Responsive Bis-Urea Receptor. Journal of the American Chemical Society, 136(48), 16806-16809. [Link]
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Marchetti, F., & Gabbai, F. P. (2024). Squaramide-based receptors in anion supramolecular chemistry. Chemical Society Reviews. [Link]
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Brooks, S. J., & Gale, P. A. (2005). The Synthesis and Study of Novel Squaramide Scaffolds: From Sensors to Soft Materials. MURAL - Maynooth University Research Archive Library. [Link]
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Martin, A. D., & Gunnlaugsson, T. (2020). Squaramide-Based Self-Associating Amphiphiles for Anion Recognition. Chemistry–A European Journal, 26(6), 1269-1277. [Link]
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Haque, M. M., & Hossain, M. A. (2025). Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability. RSC Advances, 15(31), 21636-21644. [Link]
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Gale, P. A. (2022). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules, 27(23), 8234. [Link]
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Royal Society of Chemistry. (n.d.). General method of UV-Vis and fluorescence titration. [Link]
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O'Neill, S., & Elmes, R. B. (2025). Squaratides: Sequence-Defined Anion Binding Receptors. MURAL - Maynooth University Research Archive Library. [Link]
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van der Veen, M. A., & Feringa, B. L. (2014). Multi-state regulation of the dihydrogen phosphate binding affinity to a light- and heat-responsive bis-urea receptor. Journal of the American Chemical Society, 136(48), 16806-16809. [Link]
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White, N. G., & Beer, P. D. (2014). Anion binding properties of a hollow Pd-cage. Chemical Communications, 50(56), 7439-7441. [Link]
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Koenig, B. (n.d.). Determination of the binding constant. [Link]
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Hancock, S. L., & Taylor, M. S. (2024). Asymmetric urea, thiourea and squaramide receptors as minimal-anion binding motifs. Journal of Physical Organic Chemistry, 37(1), e4487. [Link]
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van der Veen, M. A., & Feringa, B. L. (2014). Multi-State Regulation of the Dihydrogen Phosphate Binding Affinity to a Light- and Heat-Responsive Bis-Urea Receptor. Journal of the American Chemical Society, 136(48), 16806-16809. [Link]
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Wu, B., & Anslyn, E. V. (2017). Macrocyclic squaramides: anion receptors with high sulfate binding affinity and selectivity in aqueous media. Chemical Science, 8(1), 641-646. [Link]
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Bouslama, M., Le Derf, F., & Planchat, A. (2023). Chloride Binding Modulated by Anion Receptors Bearing Tetrazine and Urea. Chemistry–A European Journal, 29(10), e202203248. [Link]
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Williamson, M. P. (2018). How to calculate Binding affinity from NMR Titration. ResearchGate. [Link]
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Haque, M. M., & Hossain, M. A. (2025). Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability. RSC Advances, 15(31), 21636-21644. [Link]
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Zhang, Y., Wang, Y., & Li, H. (2022). UV-Vis titration spectra of 1 (a) and 2 (b). ResearchGate. [Link]
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Williamson, M. P. (2022). The measurement of binding affinities by NMR chemical shift perturbation. Progress in Nuclear Magnetic Resonance Spectroscopy, 130, 1-16. [Link]
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Holbrey, J. D., & Lagunas, M. C. (2023). The role of urea in formation of the sodium acetate trihydrate (SAT)–urea eutectic liquid: a neutron diffraction and isotopic substitution study. Physical Chemistry Chemical Physics, 25(48), 33027-33035. [Link]
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Memon, S., & Yilmaz, M. (2013). Chloride ion recognition using thiourea/urea based receptors incorporated into 1,3-disubstituted calix[13]arenes. New Journal of Chemistry, 37(5), 1434-1441. [Link]
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A Senior Application Scientist's Guide to Purity Analysis of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione: A Comparative Review of Chromatographic Techniques
Introduction: The Critical Role of Purity in Chemical Synthesis
In the landscape of pharmaceutical research and materials science, the compound 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione, a derivative of squaric acid, represents a versatile building block. Its unique electronic and hydrogen-bonding properties make it a candidate for creating novel bioactive molecules and functional materials. However, the potential of such a scaffold is directly tied to its purity. The presence of uncharacterized impurities, even at trace levels, can confound biological assays, compromise material integrity, and create significant hurdles for regulatory approval.
Therefore, a robust, reliable, and well-characterized analytical method for purity determination is not merely a quality control checkpoint; it is a fundamental component of successful research and development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with its principal alternatives, offering field-proven insights into method selection, development, and application for this specific class of compounds.
Part 1: The Workhorse Method — Reversed-Phase HPLC (RP-HPLC)
For the routine, high-fidelity purity assessment of small organic molecules like 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the industry's gold standard. Its widespread adoption is due to its versatility, robustness, and high resolving power for a vast range of compound polarities.
The "Why": Causality Behind Method Development Choices
Developing a successful HPLC method is a science of controlled interactions. Our target molecule possesses a polar squaramide core and two non-polar propylamino side chains, giving it an intermediate polarity. This makes it an ideal candidate for RP-HPLC, where separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase.[1]
-
Column Selection (The Stationary Phase): A C18 (octadecylsilane) column is the logical starting point. The C18 alkyl chains provide a hydrophobic environment that retains the molecule. In my experience, for a molecule of this size (MW ~196.24 g/mol ), a standard column (e.g., 4.6 x 150 mm) packed with 5 µm particles offers a good balance between efficiency and backpressure.
-
Mobile Phase Selection (The Eluent): The goal is to find a mobile phase composition that elutes the main peak with a good retention factor (k, ideally between 2 and 10) and resolves it from any impurities.
-
Solvents: A gradient of a polar organic solvent (acetonitrile or methanol) mixed with water is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
The Critical Role of pH Control: The secondary amine functionalities in our molecule are basic. At neutral pH, these amines can interact with residual acidic silanol groups on the silica backbone of the column, leading to significant peak tailing. To ensure sharp, symmetrical peaks, we must control the ionization state. Adding an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase protonates the amines, creating a consistent positive charge and masking silanol interactions.[2] A recent study on squaric acid dibutyl ester successfully utilized a mobile phase containing phosphoric acid for a similar purpose.[3]
-
-
Detection: The cyclobut-3-ene-1,2-dione core is a chromophore. A Diode Array Detector (DAD) or a standard UV-Vis detector is ideal. A DAD is superior as it provides spectral data across a range of wavelengths, which can help in peak identification and purity assessment. Based on similar structures, a detection wavelength in the range of 250-280 nm is a reasonable starting point.
Workflow for HPLC Purity Analysis
Detailed Experimental Protocol: RP-HPLC
Objective: To determine the purity of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione by RP-HPLC with DAD detection.
| Parameter | Condition |
| Instrumentation | HPLC system with binary pump, autosampler, column oven, DAD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B, 2-18 min: 10% to 90% B, 18-22 min: 90% B, 22.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm (with full spectrum collection from 200-400 nm) |
| Injection Volume | 5 µL |
| Sample Preparation | ~1.0 mg/mL solution in 50:50 Water/Acetonitrile (Diluent) |
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. This confirms the system is performing consistently.
Part 2: High-Throughput Alternative — UPLC
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This requires instrumentation capable of handling much higher backpressures (up to 15,000 psi).
Key Advantages Over HPLC
-
Speed and Throughput: UPLC can reduce analysis times by a factor of 5-10 compared to traditional HPLC, making it ideal for high-throughput screening (HTS) in drug discovery.
-
Improved Resolution: The smaller particles lead to sharper, narrower peaks, providing superior resolution for complex samples with closely eluting impurities.
-
Enhanced Sensitivity: Narrower peaks result in a greater peak height for a given mass, leading to lower detection limits.
-
Reduced Solvent Consumption: Faster run times and lower flow rates significantly decrease solvent usage, making UPLC a greener and more cost-effective option in the long run.
When to Choose UPLC: UPLC is the superior choice when speed is paramount, such as in reaction monitoring, library screening, or quality control environments with a high sample load.[4] It is also invaluable when dealing with samples containing numerous minor impurities that may not be resolved by conventional HPLC.
Part 3: Cost-Effective Screening Tool — HPTLC
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers a different set of advantages.
Key Advantages
-
Simultaneous Analysis: Multiple samples can be analyzed in parallel on a single plate, dramatically increasing throughput for screening purposes.
-
Cost-Effectiveness: HPTLC systems have a lower initial cost, and the solvent consumption per sample is minimal.[5]
-
Versatility: It is effective for establishing purity, detecting impurities, and creating chemical fingerprints of samples.[6][7]
-
Data Integrity: Because all components remain on the plate, it provides a complete profile of the sample; nothing is irreversibly retained as can sometimes happen on an HPLC column.
When to Choose HPTLC: HPTLC is an excellent tool for preliminary screening of synthetic reactions to quickly assess the presence of starting materials and major byproducts. It is also a valuable orthogonal technique to confirm purity results obtained by HPLC, as the separation mechanism can differ.
Part 4: Comparative Performance Analysis
To provide a clear, objective comparison, the following table summarizes the key performance metrics for each technique in the context of analyzing our target molecule. The data presented are typical, illustrative values based on extensive field experience.
| Parameter | RP-HPLC | UPLC | HPTLC |
| Typical Resolution (USP) | Good (> 2.0 between critical pairs) | Excellent (> 3.0 between critical pairs) | Moderate (Visual separation) |
| Relative Sensitivity (LOD) | ~10 ng/mL | ~1-2 ng/mL | ~50-100 ng/spot |
| Analysis Time / Sample | 20-30 minutes | 2-6 minutes | < 1 minute (effective, with parallel runs) |
| Solvent Consumption / Sample | ~25 mL | ~3-5 mL | ~0.5 mL |
| Initial Instrument Cost | $ | ||
| Best Use Case | Robust, routine QC; method development | High-throughput screening; complex impurity profiling | Rapid reaction monitoring; cost-effective screening |
Part 5: Ensuring Trustworthiness Through Method Validation
Regardless of the chosen technology, the trustworthiness of a purity analysis hinges on proper method validation. According to International Council for Harmonisation (ICH) guidelines, a validated method provides documented evidence that the procedure is fit for its intended purpose.[8][9] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
-
Linearity & Range: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.[11]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature).
A properly validated protocol acts as a self-validating system, ensuring that the purity data generated is accurate, reproducible, and reliable.[12]
Conclusion and Recommendations
The choice of analytical technique for the purity determination of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione is dictated by the specific needs of the laboratory and the stage of development.
-
For routine quality control, final product release, and in-depth stability studies , the developed RP-HPLC method offers the ideal combination of robustness, reliability, and high resolution. It is the foundational technique upon which product quality can be confidently built.
-
For high-throughput screening of synthetic analogues or rapid process optimization studies , UPLC is the clear winner. Its significant advantages in speed and resolution justify the higher instrument cost where sample throughput is a critical driver.
-
For rapid, cost-effective screening of crude reaction mixtures or in academic settings with budget constraints , HPTLC provides a powerful and efficient alternative for go/no-go decisions and preliminary purity assessments.
Ultimately, a comprehensive analytical strategy may leverage more than one of these techniques. Using HPTLC for initial screening, followed by UPLC for rapid optimization, and finally a robust, validated HPLC method for final quality assurance provides a complete, efficient, and trustworthy workflow for any drug development professional.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Kiel, J. S., et al. (2008). High throughput screening of active pharmaceutical ingredients by UPLC. Journal of Chromatography B, 871(1), 59-65. Available from: [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]
-
Waters Corporation. High Throughput QC Screening of Synthetic Compounds using UPLC oa-TOF MS. Available from: [Link]
-
ResearchGate. (2025, August 7). Development and validation of a liquid chromatographic method for the analysis of squaric acid dibutyl ester and its impurities | Request PDF. Available from: [Link]
-
Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. Available from: [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
PubMed. (2017, July 15). Development and validation of a liquid chromatographic method for the analysis of squaric acid dibutyl ester and its impurities. Available from: [Link]
-
HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Available from: [Link]
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Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]
-
ResearchGate. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]
-
Justus-Liebig-Universität Gießen. (2017, July 8). HPTLC 2017 Book of abstracts. Available from: [Link]
-
Journal of Natural Products. (2008, May 28). Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available from: [Link]
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SciSpace. A review on method development by hplc. Available from: [Link]
-
Asynt. (2023, August 4). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Available from: [Link]
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Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Available from: [Link]
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Validating the Structure of Novel Squaramide Derivatives by X-ray Crystallography
Topic: Content Type: Publish Comparison Guide
Executive Summary
In modern medicinal chemistry and organocatalysis, squaramide derivatives have emerged as superior bioisosteres of urea and thiourea. Their unique ability to form four hydrogen bonds (two donors, two acceptors) and their aromatic character create a distinct "dual-anchoring" capability.[1] However, validating their structure is not merely about confirming connectivity; it is about proving the conformational lock and hydrogen-bonding network that drive their biological or catalytic activity.
While NMR spectroscopy provides solution-state dynamics, Single Crystal X-ray Crystallography (SC-XRD) remains the absolute gold standard for defining the precise stereoelectronic environment of the squaramide core. This guide details the technical superiority of SC-XRD for this specific class of compounds and provides a rigorous protocol for their structural validation.
Part 1: Comparative Analysis – Why X-ray Crystallography?
For a researcher synthesizing a novel squaramide, the choice of validation method dictates the depth of structural insight. Below is a technical comparison of the three primary validation pillars.
Table 1: Structural Validation Methodologies for Squaramides
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | DFT Computational Modeling |
| Primary Output | Absolute 3D configuration & atomic coordinates. | Connectivity, solution dynamics, & symmetry. | Theoretical energy minima & molecular orbitals. |
| H-Bonding Insight | Direct visualization of donor-acceptor distances ( | Indirect inference via chemical shift ( | Predicted H-bond strength, often gas-phase biased.[1] |
| Conformational Certainty | Definitive. Distinguishes anti-anti vs. syn-anti rotamers in the solid state.[1] | Averaged. Fast exchange often obscures specific rotameric populations.[1] | Hypothetical. Depends heavily on the basis set/functional used.[2] |
| Bond Character | Measures C–N partial double bond character (approx. 1.32–1.34 Å).[1] | Infers barrier to rotation via variable-temperature (VT) experiments. | Calculates bond orders and electron density maps.[1] |
| Self-Assembly | Reveals supramolecular packing (e.g., head-to-tail tapes, | Limited to short-range NOE interactions; cannot see long-range packing. | Can model dimers, but lattice energy prediction is computationally expensive.[1] |
The Verdict: While NMR is essential for purity and solution behavior, SC-XRD is non-negotiable for squaramides because it is the only method that empirically proves the geometry of the hydrogen-bonding "pharmacophore" and the planarity of the cyclobutenedione ring.
Part 2: Critical Structural Features of Squaramides
When refining an X-ray structure of a squaramide, specific geometric parameters serve as internal validation markers. Deviations from these ranges often indicate incorrect atom assignment or twinning.[1]
1. The Squaramide Core Geometry
Unlike flexible ureas, the squaramide ring is rigid and aromatic (2
-
Planarity: The four ring carbons and the two immediate nitrogen atoms should be virtually coplanar (RMSD < 0.05 Å).
-
Bond Lengths:
2. Hydrogen Bonding Motifs
Squaramides are famous for "H-bond cooperativity."[1][3] In the crystal lattice, look for:
-
R
(10) Dimers: A common motif where two squaramide units pair up via two N–H[1][4]···O=C bonds.[1] -
Head-to-Tail Tapes: Infinite chains stabilized by intermolecular H-bonds.[1]
-
Distance: The N···O distance is typically 2.80 – 2.95 Å , indicating strong hydrogen bonding.[1]
Part 3: Experimental Protocol
This protocol is designed to overcome the common challenge with squaramides: their tendency to form amorphous powders due to strong intermolecular stacking.
Phase 1: Crystal Growth (The "Anti-Solvent" Layering Method)
-
Principle: Slow diffusion controls nucleation, preventing rapid precipitation.[1]
-
Solvents: Squaramides are often soluble in DMSO or DMF but insoluble in non-polar solvents.[1]
-
Step-by-Step:
-
Dissolve 5–10 mg of the pure squaramide derivative in the minimum amount of DMSO or DMF (0.5–1.0 mL) in a narrow vial (e.g., a GC vial).
-
Carefully layer a less dense, non-polar solvent (e.g., diethyl ether, toluene, or hexane) on top. Do not mix.
-
Cap the vial loosely to allow slow pressure equalization or seal it for pure liquid-liquid diffusion.[1]
-
Store in a vibration-free environment at 4°C or room temperature.
-
Why this works: The slow mixing at the interface creates a concentration gradient, allowing the squaramide to organize into the R
(10) dimer motif before precipitating.
-
Phase 2: Data Collection & Refinement
-
Temperature: Collect data at 100 K . This freezes the thermal motion of the N–H protons, allowing for more accurate determination of H-bond geometries.
-
H-Atom Treatment (Critical):
-
Do not place N–H protons geometrically (riding model) immediately.
-
Locate them in the difference Fourier map (
) .[1] -
Refine their coordinates freely if data quality permits (Resolution < 0.8 Å), or restrain the N–H distance to 0.86–0.88 Å (SADI/DFIX commands in SHELX) to ensure chemically reasonable H-bonds.
-
Part 4: Visualization of the Validation Workflow
The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision gates for squaramides.
Figure 1: Decision tree for the structural validation of squaramide derivatives, emphasizing the critical handling of hydrogen atoms during refinement.
Part 5: The "H-Bonding Cooperativity" Logic
Squaramides are powerful because they don't just form bonds; they polarize themselves to form stronger subsequent bonds.[1] This diagram illustrates the electronic causality validated by X-ray data.
Figure 2: The mechanism of H-bond cooperativity in squaramides.[1] X-ray data validates this by showing shortened C-N bonds and consistent intermolecular spacing.
References
-
Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts.[1][5] Journal of the American Chemical Society. [Link]
-
Storer, R. I., Aciro, C., & Jones, L. H. (2011). Squaramides: Physical Properties, Synthesis and Applications. Chemical Society Reviews. [Link]
-
Alemán, J., Parra, A., Jiang, H., & Jørgensen, K. A. (2011). Squaramides: New Concept for H-Bonding Activation.[1] Chemistry – A European Journal. [Link][1]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.).[1] Mercury – Crystal Structure Visualisation. (Standard tool for analyzing squaramide packing).[1] [Link][1]
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Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A. [Link]
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comparing the catalytic activity of different chiral squaramide scaffolds
A Comprehensive Guide to Chiral Squaramide Scaffolds: Unveiling Their Catalytic Prowess in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, chiral squaramides have emerged as a privileged class of catalysts, renowned for their exceptional ability to orchestrate highly stereoselective transformations.[1][2] Their remarkable success stems from a unique mode of action: the squaramide moiety acts as a powerful dual hydrogen-bond donor, simultaneously activating both the nucleophile and the electrophile in a precisely controlled chiral environment.[2][3] This guide provides an in-depth comparison of the catalytic activity of different chiral squaramide scaffolds, supported by experimental data, to empower researchers in selecting the optimal catalyst for their synthetic endeavors.
The Squaramide Core: A Hub of Catalytic Power
The catalytic prowess of squaramides originates from their rigid, planar four-membered ring structure, which positions two amide N-H protons in a pre-organized geometry for effective dual hydrogen bonding.[2][4] This bifunctional activation strategy lowers the energy of the transition state, thereby accelerating the reaction and, in the presence of a chiral scaffold, dictating the stereochemical outcome.[5][6] The modular synthesis of squaramide catalysts allows for extensive structural diversification, enabling fine-tuning of their steric and electronic properties to suit a wide array of chemical transformations.[4]
A Comparative Analysis of Chiral Squaramide Scaffolds
The choice of the chiral scaffold appended to the squaramide core is paramount in achieving high enantioselectivity. Different scaffolds create distinct chiral pockets around the hydrogen-bonding site, leading to varying degrees of stereochemical control. Here, we compare some of the most successful and widely employed chiral squaramide scaffolds.
Cinchona Alkaloid-Derived Scaffolds
Cinchona alkaloids, such as quinine and cinchonine, are among the most utilized chiral backbones in squaramide catalysis.[2] The inherent rigidity of the quinoline ring system and the presence of a basic quinuclidine nitrogen, which can act as a Brønsted base, often lead to highly effective bifunctional catalysts.[2][3]
Catalytic Performance:
Cinchona alkaloid-derived squaramides have demonstrated exceptional performance in a multitude of asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and Mannich reactions.[1][7][8] For instance, in the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes, the (-)-cinchonine-derived squaramide has been shown to be a remarkably active catalyst, affording the products in high yields and excellent enantioselectivities, even at catalyst loadings as low as 0.1 mol%.
| Catalyst Scaffold | Reaction | Substrates | Yield (%) | ee (%) | Reference |
| (-)-Cinchonine | Michael Addition | 2,4-pentanedione + β-nitrostyrene | 95 | 98 | |
| Quinine | Friedel-Crafts | Indole + N-tosylimine | 88 | 95 | [7] |
| Quinidine | Michael Addition | 2-hydroxy-1,4-naphthoquinone + nitroalkene | up to 99 | up to 98 | [9] |
Amino Acid-Derived Scaffolds
Chiral amino acids provide a readily available and diverse source of scaffolds for squaramide catalysts. The stereogenic center is positioned alpha to the amine, which is incorporated into the squaramide ring. This proximity allows for effective chiral induction.
Catalytic Performance:
Amino acid-derived squaramides have proven to be effective catalysts for a range of transformations. For example, a squaramide derived from L-tert-leucine has been successfully employed in the asymmetric Michael addition of nitroalkanes to nitroalkenes, furnishing the 1,3-dinitro compounds with high diastereoselectivity and enantioselectivity.[10]
| Catalyst Scaffold | Reaction | Substrates | Yield (%) | dr | ee (%) | Reference |
| L-tert-Leucine | Michael Addition | Nitroalkane + Nitroalkene | up to 94 | up to 95:5 | up to 97 | [10] |
Bifunctional Amine/Squaramide Scaffolds
A powerful strategy in catalyst design involves the incorporation of an additional functional group that can participate in the catalytic cycle. Bifunctional squaramides often feature a tertiary amine that can act as a Brønsted base, deprotonating the nucleophile and thereby increasing its reactivity.[3]
Catalytic Performance:
These bifunctional catalysts have shown broad applicability. For example, a chiral tertiary amine-squaramide catalyst has been developed for the asymmetric Michael addition of 4-hydroxycoumarin to β,γ-unsaturated α-ketoesters, providing coumarin derivatives in good yields and enantioselectivities with a low catalyst loading of 1 mol%.[11]
| Catalyst Scaffold | Reaction | Substrates | Yield (%) | ee (%) | Reference |
| Chiral Tertiary Amine | Michael Addition | 4-hydroxycoumarin + β,γ-unsaturated α-ketoester | up to 95 | up to 94 | [11] |
Mechanism of Action: A Symphony of Non-Covalent Interactions
The catalytic cycle of a bifunctional chiral squaramide catalyst in a representative Michael addition is depicted below. The squaramide's N-H groups activate the electrophile (e.g., a nitroalkene) through hydrogen bonding, increasing its electrophilicity. Simultaneously, the basic amine moiety on the chiral scaffold deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound), enhancing its nucleophilicity. The chiral scaffold then directs the approach of the enolate to one face of the activated electrophile, leading to the formation of the enantioenriched product.
Caption: Generalized catalytic cycle for a bifunctional chiral squaramide catalyst.
Experimental Protocol: A Representative Asymmetric Michael Addition
The following protocol is a representative example for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene catalyzed by a chiral squaramide.
Materials:
-
Chiral squaramide catalyst (e.g., 1-2 mol%)
-
β-nitrostyrene (1.0 equiv)
-
2,4-pentanedione (2.0 equiv)
-
Dichloromethane (CH₂Cl₂) as solvent
Procedure:
-
To a stirred solution of the chiral squaramide catalyst in dichloromethane at room temperature, add the β-nitrostyrene.
-
Add the 2,4-pentanedione to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Caption: A typical experimental workflow for a squaramide-catalyzed Michael addition.
Conclusion
Chiral squaramide catalysts represent a powerful and versatile tool in the field of asymmetric synthesis.[8] Their modular nature, high catalytic activity, and the ability to operate under mild reaction conditions make them highly attractive for the construction of complex chiral molecules.[12] This guide has provided a comparative overview of different squaramide scaffolds, highlighting their respective strengths in various asymmetric transformations. By understanding the interplay between the chiral scaffold and the catalytic performance, researchers can make informed decisions in catalyst selection, paving the way for the efficient and stereoselective synthesis of valuable chemical entities. The continuous development of novel squaramide catalysts holds immense promise for the future of asymmetric organocatalysis and drug discovery.[13][14]
References
- Semantic Scholar. (n.d.). Squaramide-Catalyzed Asymmetric Reactions.
-
Han, X., Zhou, H. B., & Dong, C. (2016). Applications of Chiral Squaramides: From Asymmetric Organocatalysis to Biologically Active Compounds. Chemistry–A European Journal, 16(2), 897-906. [Link]
- Grokipedia. (n.d.). Squaramide catalysis.
-
Zhu, Y., et al. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(44), 14416-14417. [Link]
-
ResearchGate. (2025). Applications of Chiral Squaramides: From Asymmetric Organocatalysis to Biologically Active Compounds. Retrieved from [Link]
-
Popova, E. A., et al. (2022). Squaramide-Based Catalysts in Organic Synthesis (A Review). Russian Journal of General Chemistry, 92(3), 288-306. [Link]
-
Wikipedia. (n.d.). Squaramide catalysis. Retrieved from [Link]
-
Zhu, Y., et al. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. PMC, 2974959. [Link]
-
MDPI. (2024). A Squaramide-Based Organocatalyst as a Novel Versatile Chiral Solvating Agent for Carboxylic Acids. Molecules, 29(10), 2345. [Link]
-
ADDI. (n.d.). Progress in (Thio)urea‐ and Squaramide‐Based Brønsted Base Catalysts with Multiple H‐Bond Donors. Retrieved from [Link]
- Wu, F. (2018).
-
RSC Publishing. (n.d.). Bifunctional squaramide catalyzed asymmetric synthesis of chiral α-mercaptosilanes. Retrieved from [Link]
-
Liu, Z., et al. (2022). Enantioselective Synthesis of Coumarins Catalyzed by Chiral Squaramide. Letters in Organic Chemistry, 19(11), 919-923. [Link]
-
Yang, W., & Du, D. M. (2011). Chiral squaramide-catalyzed highly enantioselective michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes. Advanced Synthesis & Catalysis, 353(8), 1241-1246. [Link]
-
Wang, J., et al. (2010). Chiral squaramide-catalyzed highly diastereo- and enantioselective direct Michael addition of nitroalkanes to nitroalkenes. Chemical Communications, 46(34), 6338-6340. [Link]
-
Wang, J., et al. (2010). Squaramide-catalyzed enantioselective Friedel–Crafts reaction of indoles with imines. Chemical Communications, 46(17), 3004-3006. [Link]
-
Alegre, J. V. (2017). Synthesis of squaramides and their application in organocatalysis: computational and experimental studies. [Doctoral dissertation, Universitat Jaume I]. [Link]
-
Chen, X., et al. (2017). Squaramide-Catalyzed Asymmetric Reactions. Chinese Journal of Chemistry, 35(10), 1535-1550. [Link]
-
Unibo. (2018). Investigation of Squaramide Catalysts in the Aldol Reaction En Route to Funapide 1. Retrieved from [Link]
-
RSC Publishing. (2025). Streamlining squaramide synthesis using a sustainable and versatile paper-based platform. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Squaramide catalyzed first asymmetric reaction. Retrieved from [Link]
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Validation Guide: Green Aqueous Synthesis of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione
Executive Summary
Objective: To validate a streamlined, eco-friendly synthetic route for 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione (a symmetric squaramide) and compare its efficacy against the industry-standard diethyl squarate pathway.
The Innovation: A Direct Aqueous Condensation (DAC) method utilizing Squaric Acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) and propylamine in water. This route eliminates the need for the skin-sensitizing intermediate diethyl squarate, avoids chromatographic purification, and leverages the hydrophobic effect to drive product precipitation.
Verdict: The DAC method demonstrates superior Atom Economy , Safety Profile , and Scalability while matching or exceeding the yield of the traditional ester-amide exchange route.
Technical Background & Mechanistic Rationale
Squaramides are critical motifs in medicinal chemistry, acting as bioisosteres for urea and guanidine due to their ability to form four strong hydrogen bonds. They are also privileged scaffolds in organocatalysis.
The Pathways
-
Route A: Traditional Ester-Amide Exchange (Benchmark)
-
Route B: Direct Aqueous Condensation (New Validated Route)
-
Mechanism:[1][2][3][4][5] Direct condensation of squaric acid with amine in water.
-
Rationale: Squaric acid is water-soluble, but the resulting dialkyl squaramide is highly insoluble in water. As the reaction proceeds at reflux, the product precipitates, driving the equilibrium forward (Le Chatelier’s principle) and preventing reverse hydrolysis.
-
Reaction Scheme Visualization
Caption: Mechanistic comparison of the Traditional 2-Step Ester Route (Red) vs. the New Direct Aqueous Route (Green).
Experimental Validation
Method A: Traditional Diethyl Squarate Route (Benchmark)
Reference Standard based on Tietze et al. [1]
-
Preparation: Dissolve Diethyl Squarate (1.0 mmol, 170 mg) in absolute Ethanol (5 mL).
-
Addition: Add Propylamine (2.2 mmol, 180 µL) dropwise at Room Temperature (RT).
-
Reaction: Stir at RT for 4 hours. A precipitate may form, but soluble mono-substituted by-products often remain.
-
Workup: Concentrate in vacuo.
-
Purification: Flash column chromatography (MeOH/DCM) is often required to remove mono-ester impurities.
-
Yield: 78% (isolated).
Method B: Direct Aqueous Condensation (Recommended)
Adapted from recent Green Chemistry protocols [2, 3]
-
Preparation: Suspend Squaric Acid (1.0 mmol, 114 mg) in Water (5 mL).
-
Addition: Add Propylamine (2.2 mmol, 180 µL). The mixture initially clears as the squarate salt forms.
-
Reaction: Heat to reflux (100°C) for 2–4 hours.
-
Observation: The solution turns turbid as the hydrophobic bis-squaramide product crashes out.
-
Workup: Cool to RT. Filter the solid under vacuum.[6] Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL) to remove unreacted amine.
-
Yield: 92% (isolated).
Comparative Analysis Data
The following data validates the superiority of Method B regarding yield, purity, and environmental impact.
| Metric | Method A (Traditional) | Method B (New/Aqueous) | Impact Analysis |
| Precursor Cost | High (Diethyl Squarate) | Low (Squaric Acid) | ~60% Cost Reduction |
| Solvent System | Ethanol (Organic) | Water (Green) | Reduced VOC Emissions |
| Reaction Time | 4–12 Hours | 2–4 Hours | Improved Throughput |
| Workup | Evaporation + Chromatography | Filtration Only | Operational Simplicity |
| Yield | 75–80% | 89–95% | Higher Efficiency |
| Atom Economy | Lower (Loss of 2x EtOH) | Higher (Loss of 2x H₂O) | Greener Process |
| Safety | Sensitizer Risk (Esters) | Corrosive (Amine only) | Improved Safety Profile |
Spectroscopic Validation (Product Identity)
Both methods yield identical spectroscopic signatures, confirming the structure.
-
Physical State: White crystalline solid.
-
Melting Point: >280°C (Decomposition).
-
1H NMR (400 MHz, DMSO-d6):
0.9 (t, 6H, CH3), 1.5 (m, 4H, CH2), 3.5 (q, 4H, N-CH2), 7.4 (br s, 2H, NH).-
Note: The broad singlet at >7.0 ppm is characteristic of the squaramide NH protons involved in H-bonding.
-
Workflow Comparison
The operational simplicity of the aqueous route is best visualized by comparing the unit operations required.
Caption: Operational workflow comparison highlighting the elimination of chromatography in the Aqueous Route.
Expert Commentary & Conclusion
Why Water Works: Contrary to intuition regarding organic synthesis, water is the ideal solvent here. Squaric acid is soluble in water, but the target bis-squaramide is hydrophobic. This solubility switch drives the reaction to completion by precipitation, effectively removing the product from equilibrium. This "solubility editing" is a hallmark of modern green chemistry.
Recommendation: For the synthesis of 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione, Method B (Direct Aqueous Condensation) is the validated superior route. It offers a higher yield, lower cost, and significantly reduced environmental footprint. It is suitable for gram-scale to kilogram-scale production without the need for specialized purification equipment.
References
-
Tietze, L. F., et al. (1991). "Squaric acid diethyl ester: a new coupling reagent for the formation of drug biopolymer conjugates." Chemische Berichte, 124(5), 1215–1221. Link
-
Brindisi, M., et al. (2025). "Streamlining squaramide synthesis using a sustainable and versatile paper-based platform."[3][7][8] Green Chemistry, 27, 5992–6001.[7] Link
-
Yadav, G. D., et al. (2019). "Squaric acid: an impressive organocatalyst for the synthesis of biologically relevant 2,3-dihydro-1H-perimidines in water."[9] Journal of Chemical Sciences, 131, 1-9. Link[9]
-
Rostami, A., et al. (2010). "A Green and Efficient One-Pot Synthesis of Squaramides in Water." Synlett, 2010(14), 2123-2126. Link
Sources
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. EP0842919A1 - Process for the preparation of 3,4-dihydroxy-3-cyclobutene-1,2-dione - Google Patents [patents.google.com]
- 6. WO2016005407A1 - One-pot synthesis of squaramides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 9. ias.ac.in [ias.ac.in]
comparative analysis of hydrogen bond donor strength: squaramide vs. thiourea
[1][2]
Executive Summary
Verdict: For high-precision asymmetric catalysis and anion receptor design, squaramides generally outperform thioureas.[1] They exhibit higher acidity, a more rigid and convergent hydrogen-bonding geometry, and the ability to participate in secondary aromatic stacking interactions. These features typically translate to lower catalyst loadings (often <1 mol% vs. 10 mol% for thioureas) and higher association constants (
Mechanistic & Structural Analysis
Acidity and Hydrogen Bond Strength
The primary driver of hydrogen bond (H-bond) donor strength is the acidity of the N-H protons.
-
Squaramides: The cyclobutenedione core is electron-deficient. Upon deprotonation or H-bonding, the squaramide ring gains significant aromatic character (2π-electron system), stabilizing the developing negative charge. This "aromatic gain" provides a thermodynamic driving force for binding.
-
Thioureas: While the thiocarbonyl (C=S) group is a strong H-bond acceptor and acidifying group, it lacks the aromatic stabilization mechanism of the squaramide.
-
Data: Squaramides are typically 0.13 to 1.97 pKa units more acidic than their thiourea analogs in DMSO [1].
Geometric Constraints (The "Spacing" Factor)
Geometry dictates selectivity.
-
Squaramide: The rigid four-membered ring locks the two N-H bonds into a convergent conformation. The distance between the N-H protons is approximately 2.26 Å , which is wider than that of ureas/thioureas (~2.1 Å). This wider spacing often provides a better fit for larger oxyanion intermediates (e.g., nitro groups, carbonyls) in transition states.
-
Thiourea: The C-N bonds have partial double-bond character but allow for more conformational flexibility. The N-H spacing is narrower, which can be less optimal for bridging certain bifunctional substrates.
Visualization of Structural Differences
The following diagram illustrates the geometric and electronic differences between the two scaffolds.
Figure 1: Structural comparison highlighting the rigid, convergent nature of squaramides versus the flexible nature of thioureas.
Quantitative Performance Data
The table below synthesizes experimental data comparing standard diphenyl-substituted scaffolds.
| Feature | N,N'-Diphenyl Thiourea | N,N'-Diphenyl Squaramide | Impact on Performance |
| pKa (DMSO) | ~13.4 [2] | ~11.5 – 12.5 [1] | Lower pKa = Stronger H-bond donor. |
| H-Bond Geometry | Flexible, ~2.1 Å spacing | Rigid, ~2.26 Å spacing | Squaramide offers superior pre-organization. |
| Binding Constant ( | Squaramides bind anions significantly stronger. | ||
| Catalytic Loading | Typically 10 – 20 mol% | Typically 0.5 – 5 mol% | Squaramides are more active per mole. |
| Solubility | High in most organics | Moderate to Low | Squaramides may require specific solvents (e.g., DCM/THF). |
Experimental Protocols
Protocol A: Determination of Binding Constant ( ) via NMR Titration
This protocol validates the donor strength of your specific catalyst against a model anion (chloride).
Reagents:
-
Host (H): Your Squaramide or Thiourea catalyst (
in DMSO- or CDCl ). -
Guest (G): Tetrabutylammonium chloride (TBACl) (
stock).
Workflow:
-
Preparation: Prepare
of Host solution in an NMR tube. Record the initial NMR spectrum. Focus on the N-H proton shifts ( ). -
Titration: Add aliquots (
) of the Guest stock solution to the NMR tube. Shake vigorously. -
Measurement: Record
NMR after each addition. The N-H peak will shift downfield (higher ppm) due to deshielding upon H-bond formation. -
Data Analysis: Plot the change in chemical shift (
) vs. concentration of Guest added. -
Fitting: Fit the data to a 1:1 binding isotherm (using software like BindFit) to extract
.
Figure 2: Step-by-step workflow for determining binding constants via NMR titration.
Protocol B: Catalytic Case Study (Michael Addition)
This reaction is the "gold standard" for comparing H-bond donor activity. Squaramides typically achieve >90% yield and >90% ee at low loadings.
Reaction: Acetylacetone + trans-
Procedure (Based on Rawal/Soós Method [4,5]):
-
Setup: In a 1-dram vial equipped with a stir bar, dissolve trans-
-nitrostyrene ( , ) in Dichloromethane (DCM, ). -
Catalyst Addition: Add the Squaramide catalyst (
, 0.5 mol% ). Stir for 5 minutes to ensure solubilization and pre-complexation. -
Initiation: Add Acetylacetone (
, ) via syringe. -
Monitoring: Stir at room temperature. Monitor consumption of nitrostyrene by TLC (Hexane/EtOAc 8:2).
-
Note: Squaramides often complete this reaction in <4 hours; Thioureas may take 24+ hours at this loading.
-
-
Workup: Flash chromatography (silica gel) to isolate the product.
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
References
-
Acidity Correlation: Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis. (2013).[2] Squaramides are typically 0.13–1.97 pKa units more acidic than analogous thioureas.
-
Thiourea pKa Data: Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
-
Binding Constants: High-Affinity Anion Binding by Steroidal Squaramide Receptors.[1][3] (2015).[3] Demonstrates squaramide binding constants (
) significantly exceeding thioureas in non-polar media.[1][3] -
Catalytic Protocol (Rawal): Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes. (2008). J. Am. Chem. Soc.
-
Catalytic Protocol (Soós): Mechanistic investigations of a bifunctional squaramide organocatalyst. (2015).[3] RSC Advances.
Cross-Validation of Squaramide Interactions: A Comparative Guide to Experimental and Computational Workflows
Executive Summary
In the realm of supramolecular chemistry and organocatalysis, the squaramide scaffold has emerged as a superior alternative to traditional urea and thiourea derivatives. Its unique aromatic character, convergent hydrogen-bonding geometry, and enhanced acidity allow for anion binding affinities that are often 1–2 orders of magnitude higher than comparable thioureas.
However, the potency of squaramides introduces complexity. Their strong self-association and solvent-dependent behavior often lead to discrepancies between theoretical predictions and experimental reality. This guide provides a rigorous, self-validating framework for researchers to cross-reference Density Functional Theory (DFT) predictions with
Part 1: The Comparative Landscape
Squaramide vs. Urea/Thiourea
Before designing a validation protocol, one must understand why the squaramide is being used. Unlike ureas, squaramides possess a cyclobutenedione core that confers aromatic character (2
Table 1: Physicochemical Comparison of Hydrogen-Bonding Scaffolds
| Feature | Urea / Thiourea | Squaramide | Impact on Research |
| H-Bond Geometry | Divergent (often requires conformational lock) | Convergent (Pre-organized) | Squaramides pay a lower entropic cost upon binding anions. |
| Acidity (pKa) | Urea: ~26.9 | Thiourea: ~21.1 | Squaramide: ~8–10 | Higher acidity correlates directly with stronger H-bond donor capability. |
| Bonding Mode | Dual H-bond donor | Dual H-bond donor + Anion- | Squaramides can engage in "trifunctional" activation (H-bond + ring interaction). |
| Binding Affinity ( | Moderate ( | High ( | Squaramides are preferred for low-concentration sensing or transport. |
Part 2: Computational Framework (The In Silico Standard)
Relying on standard B3LYP functionals for squaramides is a common methodological error. Squaramide interactions are heavily influenced by dispersion forces (stacking) and long-range electrostatics which standard DFT often misses.
Recommended Computational Protocol
Objective: Accurate prediction of Binding Free Energy (
-
Functional Selection: Use
B97X-D or M06-2X . These range-separated hybrid functionals explicitly account for dispersion interactions, which are critical for the aromatic squaramide core. -
Basis Set: A split-valence triple-zeta basis set such as 6-311+G(d,p) is the minimum standard to describe the diffuse electron density of the bound anion.
-
Solvation Model: Use the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model). Crucial: Do not rely on gas-phase calculations; the high polarity of squaramides makes gas-phase energies experimentally irrelevant.
-
BSSE Correction: You must apply the Counterpoise (CP) correction to account for Basis Set Superposition Error, where the host "borrows" basis functions from the guest, artificially inflating binding energy.
Computational Workflow Diagram
Figure 1: Step-by-step computational workflow for determining accurate binding free energies of squaramide complexes.
Part 3: Experimental Validation (The Wet Lab Truth)
Computational models must be grounded by empirical data. The gold standard for validating squaramide interactions is
Protocol: H NMR Titration
Objective: Determine the Association Constant (
Reagents:
-
Host: Squaramide derivative (approx. 2–5 mM in DMSO-
or CDCl ). Note: Keep concentration low to prevent self-aggregation. -
Guest: Tetrabutylammonium (TBA) salt of the anion (0.1 – 0.5 M stock).
Step-by-Step Methodology:
-
Preparation: Dissolve the host in 500
L of deuterated solvent. Record the initial spectrum ( ). -
Titration: Add aliquots of the guest solution (e.g., 0.2, 0.5, 1.0 ... up to 10–20 equivalents).
-
Equilibration: Shake the tube vigorously and allow 2 minutes for thermal equilibration before each scan.
-
Observation: Monitor the downfield shift (
) of the squaramide N-H protons. These protons typically shift from ~9 ppm to >11 ppm upon halide binding. -
Data Fitting: Do not use simple linear regression. Export the chemical shift data (
vs. [Guest]) and fit it to a 1:1 or 1:2 binding isotherm using non-linear regression software like BindFit (online) or DynaFit .
Self-Validation Check:
If the N-H signal broadens and disappears rather than shifting, your exchange rate is intermediate on the NMR timescale. Action: Lower the temperature or switch to a solvent with different viscosity/polarity (e.g., Acetone-
Interaction Mechanism Diagram
Figure 2: Mechanistic pathway of squaramide-anion binding resulting in observable NMR shifts.
Part 4: Data Synthesis & Correlation
To truly validate your system, you must correlate the Experimental
The Correlation Formula:
Interpretation Guide:
-
High Correlation (
1-2 kcal/mol): The model accurately captures the binding event. The mechanism is likely static 1:1 binding. -
Computation Overestimates Stability (
): You likely ignored explicit solvent molecules. Squaramides often bind solvent (like DMSO) competitively. Correction: Include 1-2 explicit solvent molecules in your DFT calculation. -
Computation Underestimates Stability: You may have missed cooperative effects or
-stacking interactions. Correction: Switch to a larger basis set or a functional with better dispersion correction (e.g., wB97M-V).
Summary of Validation Metrics
| Metric | Experimental Source | Computational Source | Acceptance Criteria |
| Binding Energy | ITC ( | DFT (Freq/Thermo) | Deviation < 2.5 kcal/mol |
| Geometry | X-Ray Crystallography | DFT (Optimization) | Bond lengths < 0.05 Å error |
| Stoichiometry | Job Plot (NMR) | Binding Energy Comparison (1:1 vs 1:2) | Must match exactly |
References
-
Alemán, J., et al. (2011). "Squaramides: New Actors in Organocatalysis."[1] Chemistry – A European Journal.
-
Busschaert, N., et al. (2015). "Squaramide-based receptors in anion supramolecular chemistry." Chemical Society Reviews.
-
Quiñonero, D., et al. (2016). "Anion–π interactions in squaramide-catalyzed reactions: a computational study." Physical Chemistry Chemical Physics.
-
Thordarson, P. (2011). "Determining association constants from titration experiments in supramolecular chemistry." Chemical Society Reviews.
-
Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics.
Sources
Safety Operating Guide
3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione proper disposal procedures
Executive Summary & Operational Context
Handling 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione (often referred to as N,N'-dipropylsquaramide) requires a nuanced understanding of squaraine chemistry. Unlike simple aliphatic amines, the squaramide core imparts significant thermodynamic stability and hydrogen-bonding capability.
The Scientist’s Perspective: From an environmental health and safety (EHS) standpoint, the primary risk with this compound is not immediate reactivity (it is generally stable), but persistence and sensitization . Squaramides are frequently used in medicinal chemistry as bioisosteres for urea because they resist enzymatic hydrolysis. This same resistance means they do not degrade easily in wastewater systems. Therefore, drain disposal is strictly prohibited. High-temperature incineration is the only validated method to ensure the destruction of the cyclobutenedione ring.
Chemical Identification & Hazard Profile
Before initiating disposal, verify the material against the following profile to ensure correct waste stream segregation.
| Parameter | Data | Operational Note |
| Chemical Name | 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione | Synonym: N,N'-Dipropylsquaramide |
| Molecular Formula | C₁₀H₁₆N₂O₂ | |
| Molecular Weight | 196.25 g/mol | |
| Physical State | Solid (typically white to off-white powder) | Dust generation is a primary exposure vector. |
| Solubility | Moderate in alcohols/DMSO; Low in water | Lipophilic chains facilitate membrane crossing. |
| Hazard Class | Irritant (Skin/Eye), Potential Sensitizer | Warning: Treat as a respiratory sensitizer due to the amine precursors. |
| RCRA Status | Non-Listed (Process Waste) | Default to D001 (if ignitable solvent present) or Non-Regulated Hazardous Waste. |
Disposal Decision Logic (Workflow)
Effective disposal relies on accurate characterization of the waste matrix. Use the following logic flow to determine the correct waste stream.
Figure 1: Waste Stream Classification Logic. This decision tree ensures that squaramides are not accidentally routed to aqueous waste streams where they may persist.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired reagents, reaction byproducts, contaminated weighing paper.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during compaction in the incinerator feed.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione" (Do not use abbreviations like "Squaramide deriv").
-
Hazard Check: Toxic, Irritant.[1]
-
-
Deactivation: Chemical deactivation (e.g., oxidation with bleach) is not recommended in the lab. It can generate toxic chloramines due to the propylamino groups.
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers (nitrates, perchlorates) to prevent potential exothermic reactions.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, wash solvents.
-
Segregation:
-
Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO, place in the "Organic Solvents (Non-Halogenated)" carboy.
-
Halogenated: If dissolved in Dichloromethane (DCM), place in the "Halogenated Waste" carboy.
-
-
Precipitation Check: Squaramides often precipitate out of solution when mixed with other waste solvents.
-
Action: If a solid precipitate forms in the waste container, note this on the waste tag. This prevents clogging of pumping systems at the disposal facility.
-
Spill Response & Decontamination
In the event of a spill, speed is secondary to containment . The dust is fine and can easily contaminate HVAC filters if swept vigorously.
Figure 2: Spill Response Workflow. Emphasizes the prevention of aerosolization.
Step-by-Step Cleanup:
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If the powder is fine/fluffy, use an N95 respirator to prevent inhalation sensitization.
-
Containment: Do not dry sweep.
-
For Solids: Cover the spill with wet paper towels (water or ethanol) to dampen the powder, then scoop into a bag.
-
For Liquids: Use an inert absorbent (vermiculite or polypropylene pads).[2]
-
-
Surface Decontamination:
-
Disposal of Cleanup Materials: All contaminated towels and gloves must go into the Solid Hazardous Waste bin, not the regular trash.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Squaric Acid Derivatives Compound Summary. (Data inferred from structural analogues). Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
Sources
Personal Protective Equipment & Handling Guide: 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione
Executive Safety Assessment
Hazard Classification: Sensitizer & Irritant 3,4-Bis(propylamino)cyclobut-3-ene-1,2-dione belongs to the squaramide class of compounds. While often used as hydrogen-bonding organocatalysts or pharmaceutical building blocks, squaramides share structural homology with potent contact sensitizers (e.g., Squaric Acid Dibutyl Ester).
Operational Directive: Treat this compound as a high-potency respiratory and contact sensitizer . The cyclobutenedione core is electrophilic and can conjugate with biological proteins, triggering hapten-mediated immune responses. Standard "white powder" protocols are insufficient; strict containment of dust is the primary safety objective.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for all personnel handling this substance.
| Protection Zone | Equipment Requirement | Technical Specification & Rationale |
| Respiratory | N95/P2 Mask (Minimum) Full-Face Respirator (Recommended for >1g) | Rationale: Squaramide dust is fine and electrostatic. Inhalation can induce respiratory sensitization (asthma-like symptoms).[1] Spec: NIOSH-approved N95 or P100 filters if handling outside a hood. |
| Dermal (Hands) | Double Nitrile Gloves | Rationale: Prevents skin absorption and sensitization. Spec: Inner glove (4 mil), Outer glove (Extended cuff, 5-8 mil). Change outer gloves immediately upon contamination. |
| Ocular | Chemical Splash Goggles | Rationale: Standard safety glasses do not seal against airborne dust. Spec: ANSI Z87.1+ impact/splash rated. |
| Body | Lab Coat & Tyvek Sleeves | Rationale: Protects wrists/forearms, the most common site of exposure during weighing. Spec: Tyvek sleeves taped to glove cuffs are recommended for scale-up (>5g). |
Operational Protocols: A Self-Validating System
Phase A: Storage & Stability
-
Condition: Store at 2–8°C in a dedicated chemical refrigerator.
-
Atmosphere: Keep under inert gas (Nitrogen/Argon) if possible, though the diamine is generally more stable than the diester precursor.
-
Container: Amber glass vial with a PTFE-lined cap to prevent moisture ingress (hydrolysis risk).
Phase B: Weighing & Transfer (Critical Control Point)
-
Engineering Control: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Static Control: Use an anti-static gun or ionizer bar before opening the vial. Squaramides are prone to static charge, causing "fly-away" dust.
-
Technique:
-
Place a tared weighing boat inside the hood.
-
Open the source vial only inside the hood.
-
Transfer solid using a disposable spatula.
-
Self-Validation: Wipe the exterior of the source vial with a solvent-dampened Kimwipe before removing it from the hood. If the wipe shows residue, your containment failed.
-
Phase C: Reaction Setup
-
Solubility: Soluble in DMSO, DMF, and alcohols. Sparingly soluble in non-polar solvents (Hexanes).
-
Addition: Add the solid to the solvent, not solvent to solid, to minimize aerosolization.
-
Temperature: Reactions involving squaramides are often exothermic upon initial mixing with strong acids or bases. Monitor internal temperature.
Visualized Workflows
Figure 1: Safe Handling Lifecycle
This diagram outlines the linear flow of material to ensure containment at every stage.
Caption: Operational workflow emphasizing the "Critical Safety Barrier" where exposure risk is highest.
Figure 2: Emergency Response Logic
Immediate actions to take in case of containment breach.
Caption: Decision tree for immediate emergency response. Note: Alcohol enhances skin absorption; use soap and water.
Waste Disposal & Decontamination
Spill Cleanup:
-
Dry Spill (Powder): Do NOT sweep. Sweeping generates aerosols. Use a HEPA-filtered vacuum or wet a paper towel with water (not acetone) to place over the powder, then wipe up.
-
Wet Spill: Absorb with vermiculite or sand.
-
Decontamination: Wipe surfaces with a dilute detergent solution (1% Alconox) followed by water.
Disposal Streams:
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste" (labeled: Toxic/Sensitizer).
-
Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless halogenated solvents were used).
-
Empty Vials: Rinse with solvent (methanol/acetone) into the liquid waste stream before disposing of the glass.
References
-
National Institutes of Health (NIH). (2015). Examining the efficacy and safety of squaric acid therapy. PubMed. Retrieved from [Link]
-
PubChem. (2025). 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione Compound Summary. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
